3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-azabicyclo[3.1.1]heptan-6-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c8-6-4-1-5(6)3-7-2-4;/h4-8H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCBRIDOEJTPIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1C2O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1389264-28-1 | |
| Record name | 3-Azabicyclo[3.1.1]heptan-6-ol, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1389264-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Introduction: Unlocking New Chemical Space in Drug Discovery
An In-Depth Technical Guide to 3-Azabicyclo[3.1.1]heptan-6-ol Hydrochloride
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart superior pharmacological properties is relentless. Among the most successful strategies is the use of rigid, three-dimensional structures to explore chemical space beyond the traditional flat, aromatic rings. The 3-azabicyclo[3.1.1]heptane framework has emerged as a particularly valuable building block in this endeavor. Its constrained, bicyclic nature offers a sophisticated alternative to common motifs like piperidine and pyridine, providing chemists with a powerful tool to fine-tune potency, selectivity, metabolic stability, and physicochemical properties.
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of this compound. We will delve into its fundamental properties, strategic applications, synthesis, and handling, offering field-proven insights grounded in authoritative scientific literature. The central aim is to illuminate the causality behind its use and to equip scientists with the knowledge to effectively leverage this scaffold in their research and development programs.
Chapter 1: Core Physicochemical Identity
Accurate identification and understanding of a compound's fundamental properties are the bedrock of any successful research campaign. This compound is a well-defined chemical entity, distinguished by its unique bicyclic structure containing a secondary amine and a hydroxyl group. The hydrochloride salt form enhances its stability and aqueous solubility, making it amenable to a variety of experimental conditions.
| Identifier | Value | Source(s) |
| CAS Number | 1389264-28-1 | [1][2][3] |
| Alternate CAS | 2355191-38-5 (endo-isomer) | [4] |
| Molecular Formula | C₆H₁₂ClNO | [1][2][3][5] |
| Molecular Weight | 149.62 g/mol | [1][4][5][6] |
| IUPAC Name | This compound | [2] |
| SMILES | OC1C2CNCC1C2.[H]Cl | [1] |
| InChIKey | HBCBRIDOEJTPIU-UHFFFAOYSA-N | [2][3] |
Physical and Storage Properties:
-
Physical Form: Typically supplied as a solid.
-
Purity: Commercially available with purity levels of 95% or higher.[3][4]
-
Storage: For optimal stability, the compound should be stored at room temperature, sealed in a dry environment to prevent moisture absorption.[5][6]
Chapter 2: The Strategic Value in Medicinal Chemistry: A Bioisostere by Design
The core value of the 3-azabicyclo[3.1.1]heptane scaffold lies in its role as a bioisostere —a structural analog—of piperidine and pyridine, two of the most ubiquitous heterocyclic rings in approved pharmaceuticals.[7][8] By replacing these more flexible or aromatic rings with a rigid, saturated bicyclic system, medicinal chemists can achieve several strategic advantages:
-
Conformational Locking: The rigid framework reduces the number of accessible conformations. This pre-organization of the molecule for binding to its biological target can lead to a significant increase in potency and selectivity by minimizing the entropic penalty of binding.
-
Vectorial Projection: The fixed three-dimensional geometry of the scaffold allows for precise projection of substituent vectors into the binding pocket of a protein. This provides a level of structural control that is difficult to achieve with more flexible rings.
-
Improved Physicochemical Properties: As a saturated, sp³-rich scaffold, it can increase the fraction of sp³-hybridized carbons (Fsp³) in a molecule. This is a key parameter often associated with improved clinical success rates, as it can lead to better solubility, reduced metabolic liability, and lower promiscuity compared to flat, aromatic systems.[8]
-
Novelty and Patentability: The use of such nonclassical isosteres provides a clear path to generating novel chemical entities with distinct intellectual property profiles.
Caption: Bioisosteric relationship of key scaffolds.
Chapter 3: Synthesis and Chemical Reactivity
The practical utility of a building block is directly tied to its accessibility. Fortunately, efficient and scalable synthetic routes to the 3-azabicyclo[3.1.1]heptane core have been developed.
Core Synthetic Strategy: Intramolecular Cyclization
A prominent and effective approach relies on the intramolecular reaction of a suitably functionalized cyclobutane derivative.[8] This strategy leverages the inherent ring strain of the four-membered ring to facilitate the formation of the second, bridging ring system.
Conceptual Synthetic Workflow:
-
Starting Material: The synthesis often begins with a readily available cyclobutane precursor, such as methyl 3-oxocyclobutanecarboxylate.[8]
-
Introduction of Nitrogen: A key step involves introducing two nitrogen-containing functionalities at the 1 and 3 positions of the cyclobutane ring. A diastereoselective Strecker reaction is one documented method to achieve this, creating an amino-nitrile intermediate.[8]
-
Intramolecular Cyclization: The crucial bicyclic core is then formed. For instance, treatment of the intermediate with strong acid can induce an intramolecular imide formation, yielding a 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione.[8]
-
Reduction and Functionalization: The dione intermediate can then be reduced to provide access to various derivatives. Subsequent chemical steps can be used to install the hydroxyl group at the C-6 position, ultimately leading to the target compound after deprotection and salt formation.
Caption: General synthetic workflow for the scaffold.
Reactive Handles for Derivatization
This compound possesses two key reactive sites for further chemical elaboration:
-
Secondary Amine (C-3): This nucleophilic site is readily available for reactions such as acylation, alkylation, sulfonylation, and reductive amination, allowing for the attachment of various side chains and functional groups.
-
Secondary Alcohol (C-6): The hydroxyl group can be oxidized to a ketone, converted to a leaving group for nucleophilic substitution, or used in ether and ester linkages.
Chapter 4: Analytical Characterization Protocol
Verifying the identity, purity, and integrity of the compound is a non-negotiable step in research. A combination of standard analytical techniques should be employed.
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV, set to 210 nm (as the scaffold lacks a strong chromophore, detection at low UV is necessary).
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of this compound.
-
Dissolve in 1.0 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
-
Analysis:
-
Inject 5-10 µL of the sample solution.
-
Run a gradient elution, for example: 5% B for 1 min, then ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 2 minutes.
-
-
Data Interpretation:
-
The purity is calculated by dividing the peak area of the main component by the total area of all observed peaks. The target compound is expected to be a sharp, early-eluting peak due to its polar nature.
-
| Analytical Technique | Expected Observations |
| ¹H NMR | Complex aliphatic region with characteristic signals for the bicyclic protons. A broad signal for the amine proton (N-H) and a signal for the alcohol proton (O-H), which are exchangeable with D₂O. |
| ¹³C NMR | Six distinct signals in the aliphatic region corresponding to the carbon atoms of the bicyclic core. |
| Mass Spectrometry (ESI+) | Detection of the molecular ion [M+H]⁺ corresponding to the free base (C₆H₁₁NO) at m/z ≈ 114.1. |
| Purity (HPLC) | >95% purity is typical for commercially sourced material.[4] |
Chapter 5: Applications and Precedent in Drug Discovery
The true measure of a chemical building block is its successful application. The 3-azabicyclo[3.1.1]heptane scaffold has been featured in several advanced drug discovery programs.
-
Proteolysis-Targeting Chimeras (PROTACs): Researchers have utilized this scaffold to create bridged analogs of thalidomide.[8] In a PROTAC, a rigid linker is crucial for correctly orienting the two ends of the molecule—one that binds the target protein and one that binds an E3 ligase. The defined geometry of the 3-azabicyclo[3.1.1]heptane core makes it an excellent component for such linkers.[8]
-
Metabolic and CNS Disorders: Derivatives of the related 6-azabicyclo[3.1.1]heptane scaffold have been investigated as inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[9] Inhibition of this enzyme is a therapeutic strategy for treating metabolic syndrome, type 2 diabetes, obesity, and central nervous system (CNS) disorders like cognitive impairment.[9] This precedent highlights the scaffold's compatibility with targets for complex diseases.
Caption: Role as a foundational block in discovery.
Chapter 6: Safety, Handling, and Storage
As with any chemical reagent, adherence to strict safety protocols is paramount. The following information is a summary and should be supplemented by a thorough review of the full Safety Data Sheet (SDS).[10][11][12]
Hazard Identification:
-
May cause skin irritation (H315).[11]
-
Causes serious eye irritation (H319).[11]
-
Harmful if swallowed (H302).[11]
Safe Handling Protocol:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[10][13] Ensure an eyewash station and safety shower are immediately accessible.
-
Personal Protective Equipment (PPE):
-
Handling Procedure:
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[10][11]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[10]
-
Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][13]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[10]
-
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[10]
Conclusion
This compound is more than just another chemical building block; it is a strategic tool for overcoming long-standing challenges in drug design. Its rigid, three-dimensional architecture provides a validated solution for medicinal chemists seeking to create potent, selective, and novel therapeutics with improved drug-like properties. By serving as a nonclassical isostere for piperidine and pyridine, it opens doors to new chemical space and intellectual property. A thorough understanding of its properties, synthesis, and safe handling, as outlined in this guide, will empower researchers to fully exploit its potential in the next generation of innovative medicines.
References
-
AA Blocks. (n.d.). 1389264-28-1 | this compound. [Link]
-
Synthonix. (n.d.). 3-Aza-bicyclo[3.1.1]heptan-6-ol hydrochloride. [Link]
-
AccelaChem. (n.d.). 2355191-38-5,endo-3-Azabicyclo[3.1.1]heptan-6-ol Hydrochloride. [Link]
-
Lysenko, V., et al. (2022). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]
-
Mykhailiuk, P. K. (2018). 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene. Angewandte Chemie International Edition. [Link]
-
Hovor, A. V., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry. [Link]
- Google Patents. (n.d.). WO2011135276A1 - 3, 3 -disubstituted- ( 8 - aza - bicyclo [3.2.1] oct- 8 - yl) -[5- (1h - pyrazol - 4 -yl) -thiophen-3 -yl] methanones as inhibitors of 11 (beta) -hsd1.
Sources
- 1. aablocks.com [aablocks.com]
- 2. This compound - C6H12ClNO | CSSB00016993726 [chem-space.com]
- 3. Synthonix, Inc > 3-Aza-bicyclo[3.1.1]heptan-6-ol hydrochloride - [A7297] [synthonix.com]
- 4. 2355191-38-5,endo-3-Azabicyclo[3.1.1]heptan-6-ol Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. labsolu.ca [labsolu.ca]
- 6. 3-Aza-bicyclo[3.1.1]heptan-6-ol hydrochloride - CAS:1389264-28-1 - Sunway Pharm Ltd [3wpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. WO2011135276A1 - 3, 3 -disubstituted- ( 8 - aza - bicyclo [3.2.1] oct- 8 - yl) -[5- (1h - pyrazol - 4 -yl) -thiophen-3 -yl] methanones as inhibitors of 11 (beta) -hsd1 - Google Patents [patents.google.com]
- 10. capotchem.cn [capotchem.cn]
- 11. echemi.com [echemi.com]
- 12. echemi.com [echemi.com]
- 13. aksci.com [aksci.com]
A Senior Application Scientist's Guide to 3-Azabicyclo[3.1.1]heptan-6-ol Hydrochloride: Beyond the Molecular Weight
Executive Summary
The precise molecular weight of a compound is a foundational parameter in all stages of pharmaceutical research and development, influencing everything from synthetic stoichiometry and analytical characterization to formulation and regulatory compliance. This technical guide provides an in-depth analysis of 3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride (CAS No. 1389264-28-1), a valuable bicyclic building block in medicinal chemistry. Moving beyond a simple statement of its molecular weight, this paper details the theoretical calculation, the critical role of the hydrochloride salt, and the principal analytical methodologies for its empirical verification. We present not just the what, but the why, offering field-proven insights into experimental design and data interpretation for researchers, chemists, and drug development professionals.
Section 1: Theoretical Molecular Identity and Calculation
The starting point for any chemical entity's characterization is its theoretical molecular weight, derived from its molecular formula. For this compound, this requires a systematic summation of the atomic masses of its constituent elements.
1.1 Molecular Formula and Structure
The molecular formula for the hydrochloride salt is C₆H₁₂ClNO .[1][2] This formula represents the combination of the free base, 3-Azabicyclo[3.1.1]heptan-6-ol (C₆H₁₁NO), and one equivalent of hydrogen chloride (HCl). The bicyclic core is a rigid scaffold of significant interest in drug design for its ability to orient substituents in well-defined three-dimensional space.
}
Figure 1: 2D representation of the ionic pair in this compound.
1.2 Calculation from Atomic Weights
The molecular weight is calculated using the standard atomic weights of each element. The values used here are based on IUPAC standard atomic weights.
| Element | Symbol | Count | Standard Atomic Weight ( g/mol ) | Total Mass ( g/mol ) |
| Carbon | C | 6 | 12.011 | 72.066 |
| Hydrogen | H | 12 | 1.008 | 12.096 |
| Chlorine | Cl | 1 | 35.453 | 35.453 |
| Nitrogen | N | 1 | 14.007 | 14.007 |
| Oxygen | O | 1 | 15.999 | 15.999 |
| Total | 149.621 |
Based on this calculation, the theoretical molecular weight of this compound is 149.62 g/mol .[3][4] This value is the benchmark against which all experimental determinations are compared.
Section 2: The Significance of the Hydrochloride Salt
The decision to synthesize and utilize the hydrochloride salt of an active pharmaceutical ingredient (API) or building block is a strategic choice in drug development, driven by critical physicochemical considerations.
-
Enhanced Solubility: Amine-containing compounds are often converted to their hydrochloride salts to dramatically improve their aqueous solubility.[5][6] The protonation of the tertiary nitrogen in the 3-azabicyclo[3.1.1]heptane core results in a charged species that is more readily solvated by polar solvents like water, which is crucial for preformulation studies and subsequent in vivo applications.[5][6]
-
Improved Stability and Handling: The salt form is generally a crystalline solid, which is often more stable and less hygroscopic than the corresponding free base (which may be an oil or low-melting solid). This crystalline nature simplifies handling, purification, and storage, ensuring a longer shelf-life and consistent quality.
-
Impact on Molecular Weight: The formation of the salt directly adds the mass of one molecule of hydrogen chloride (HCl, ~36.46 g/mol ) to the free base. This must be accounted for in all stoichiometric calculations during synthesis and in preparing solutions of known molarity.
Section 3: Experimental Verification by Mass Spectrometry
While the theoretical molecular weight is precise, it must be confirmed empirically. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this task in small molecule drug development due to its exceptional accuracy and sensitivity.[7]
3.1 Rationale for Technique Selection
We select Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer for this compound.
-
Expertise & Experience: ESI is a "soft" ionization technique, meaning it imparts minimal energy to the analyte.[7][8] This is ideal for 3-Azabicyclo[3.1.1]heptan-6-ol as it will ionize the molecule primarily by protonation, yielding the intact molecular ion of the free base, [M+H]⁺, without significant fragmentation. The hydrochloride salt dissociates in solution, so the mass spectrometer will detect the cationic free base.
-
Trustworthiness: HRMS analyzers like TOF or Orbitrap can provide mass accuracy within 5 parts-per-million (ppm). This allows for the unambiguous confirmation of the elemental composition, providing a much higher degree of confidence than nominal mass data from a standard quadrupole instrument.
3.2 High-Resolution Mass Spectrometry (HRMS) Workflow
}
Figure 2: Standard experimental workflow for HRMS verification.
3.3 Protocol: HRMS Analysis
-
Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of a 50:50 mixture of methanol and water containing 0.1% formic acid. The acid ensures the amine remains protonated.
-
Instrumentation: Utilize a high-resolution LC-MS system (e.g., Agilent Q-TOF or Thermo Orbitrap).
-
Ionization: Set the ESI source to positive ion mode. Typical parameters include a capillary voltage of ~3.5-4.0 kV and a source temperature of ~120-150°C.
-
Analysis: The expected ion to be observed is the protonated free base, [C₆H₁₁NO + H]⁺.
-
Theoretical Monoisotopic Mass of Free Base: 113.0841 g/mol
-
Theoretical Mass of [M+H]⁺: 114.0919 g/mol
-
-
Data Interpretation: The acquired spectrum should show a prominent peak at m/z 114.0919 ± 5 ppm. The instrument software can then be used to confirm the elemental formula (C₆H₁₂NO) from this accurate mass measurement.
Section 4: The Role of Molecular Weight in Drug Development
The accurate determination of molecular weight is not merely an academic exercise; it is a cornerstone of pharmaceutical development with profound practical implications.[9][10]
-
Synthesis and Scale-Up: All reaction stoichiometries rely on precise molecular weights to ensure correct molar ratios of reactants and reagents, maximizing yield and minimizing impurities.
-
Quality Control (QC): In a regulated environment, confirming the molecular weight of every batch is a fundamental QC test that ensures identity and helps rule out gross contamination or structural errors.[10]
-
Pharmacokinetics (ADME): Molecular weight is a key descriptor in models that predict a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[9] It is a foundational component of frameworks like Lipinski's Rule of Five, which guides the selection of compounds with favorable oral bioavailability.[9]
-
Formulation and Dosing: The molecular weight is essential for calculating the amount of API needed to achieve a specific dosage, accounting for the mass of the salt form versus the active free base. Inaccurate values can lead to ineffective or toxic dose levels.[10]
Section 5: Conclusion
This compound possesses a theoretical molecular weight of 149.62 g/mol . This value, however, is only the gateway to a deeper understanding of the molecule. Its identity is confirmed through high-resolution mass spectrometry, which measures the protonated free base ([M+H]⁺) at m/z 114.0919. The strategic use of the hydrochloride salt form enhances the compound's physicochemical properties, making it more amenable to research and development. For the medicinal chemist and drug development professional, a comprehensive grasp of not just the molecular weight, but the methods to confirm it and the reasons for its salt form, is indispensable for advancing new chemical entities from the laboratory to the clinic.
References
-
AA Blocks. This compound. Available from: [Link] [Accessed January 19, 2026].
-
Chemspace. This compound. Available from: [Link] [Accessed January 19, 2026].
-
Blotz, Inc. This compound. Available from: [Link] [Accessed January 19, 2026].
-
Durrant Lab, MolModa Documentation. Molecular weight. Available from: [Link] [Accessed January 19, 2026].
-
AA Blocks. 6-methyl-3-azabicyclo[3.1.1]heptan-6-ol hydrochloride. Available from: [Link] [Accessed January 19, 2026].
-
AccelaChem. endo-3-Azabicyclo[3.1.1]heptan-6-ol Hydrochloride. Available from: [Link] [Accessed January 19, 2026].
-
Cognizure. Drug Molecular Weight: Significance and symbolism. Available from: [Link] [Accessed January 19, 2026].
-
Brookhaven Instruments. What is Molecular Weight?. Available from: [Link] [Accessed January 19, 2026].
-
Jordi Labs. Molecular Weight Determination of Pharmaceuticals with Novel GPC. Available from: [Link] [Accessed January 19, 2026].
-
American Pharmaceutical Review. Mass Spectrometry in Small Molecule Drug Development. Available from: [Link] [Accessed January 19, 2026].
-
National Institutes of Health (NIH). Hydrochloride Salt of the GABAkine KRM-II-81. Available from: [Link] [Accessed January 19, 2026].
-
American Chemical Society. Hydrochloride Salt of the GABAkine KRM-II-81 | ACS Omega. Available from: [Link] [Accessed January 19, 2026].
-
AZoM. Importance of Molecular Weight Testing in an Industrial Environment. Available from: [Link] [Accessed January 19, 2026].
-
SlideShare. Mass Spectrometry analysis of Small molecules. Available from: [Link] [Accessed January 19, 2026].
-
National Institutes of Health (NIH). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Available from: [Link] [Accessed January 19, 2026].
-
Drug Development & Delivery. Application of LCMS in small-molecule drug development. Available from: [Link] [Accessed January 19, 2026].
-
ResearchGate. (PDF) General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Available from: [Link] [Accessed January 19, 2026].
Sources
- 1. aablocks.com [aablocks.com]
- 2. This compound - C6H12ClNO | CSSB00016993726 [chem-space.com]
- 3. labsolu.ca [labsolu.ca]
- 4. 2355191-38-5,endo-3-Azabicyclo[3.1.1]heptan-6-ol Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. Molecular weight - MolModa Documentation [durrantlab.pitt.edu]
- 10. brookhaveninstruments.com [brookhaveninstruments.com]
An In-Depth Technical Guide to 3-Azabicyclo[3.1.1]heptan-6-ol Hydrochloride: A Versatile Scaffold in Modern Drug Discovery
This guide provides a comprehensive technical overview of 3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride, a conformationally restricted piperidine isostere of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical structure, synthesis, and analytical characterization, while also exploring its applications and the underlying principles that make it a valuable building block in medicinal chemistry.
Introduction: The Rise of Rigid Scaffolds in Drug Design
In the quest for novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly turning to rigid, three-dimensional molecular scaffolds. These structures offer a departure from traditional "flat" aromatic rings, providing a means to explore new chemical space and optimize ligand-receptor interactions. The 3-azabicyclo[3.1.1]heptane core has emerged as a particularly promising motif, serving as a nonclassical bioisostere of piperidine and pyridine, which are ubiquitous in pharmaceuticals.[1][2] this compound, with its strategic functionalization, represents a key derivative of this scaffold, offering a handle for further chemical elaboration.
Structural Elucidation and Physicochemical Properties
2.1. Chemical Structure
This compound possesses a bridged bicyclic structure containing a four-membered cyclobutane ring fused to a six-membered piperidine ring. The hydrochloride salt form enhances its aqueous solubility and stability.
Caption: 2D Structure of this compound
2.2. Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 1389264-28-1 | [3] |
| Molecular Formula | C₆H₁₂ClNO | [3] |
| Molecular Weight | 149.62 g/mol | [4] |
| Appearance | White to off-white solid | [5] |
| SMILES | OC1C2CNCC1C2.[H]Cl | [3] |
| InChIKey | HBCBRIDOEJTPIU-UHFFFAOYSA-N | [3] |
Synthesis and Mechanistic Insights
The synthesis of the 3-azabicyclo[3.1.1]heptane core is a topic of ongoing research, with several routes developed to access this valuable scaffold. A prevalent and scalable method involves the reductive ring-opening of spirocyclic oxetanyl nitriles.
3.1. General Synthetic Approach: Reductive Ring-Opening
The key transformation in this synthetic strategy is the reduction of a spirocyclic oxetane nitrile precursor. This reaction proceeds via a [3+2] cycloaddition followed by ring-opening and hydrogenation, a process driven by the inherent ring strain of the oxetane.
Caption: General Synthetic Workflow for this compound.
3.2. Detailed Experimental Protocol (Exemplary)
The following is a representative, multi-step protocol for the synthesis of 3-azabicyclo[3.1.1]heptane derivatives, which can be adapted for the synthesis of the 6-ol variant. This protocol is based on methodologies described in the literature.[2][6]
Step 1: Synthesis of the Spirocyclic Oxetanyl Nitrile Precursor
-
This step typically involves the reaction of a suitable cyclobutanone derivative with a nitrile-containing nucleophile. The specifics of this step are highly dependent on the desired substitution pattern.
Step 2: Reductive Ring-Opening and Cyclization
-
To a solution of the spirocyclic oxetanyl nitrile in an anhydrous solvent (e.g., THF), add a reducing agent such as lithium aluminum hydride (LiAlH₄) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Carefully quench the reaction by the sequential addition of water and an aqueous solution of sodium hydroxide.
-
Filter the resulting suspension and concentrate the filtrate under reduced pressure to yield the crude 3-azabicyclo[3.1.1]heptan-6-ol.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the crude free base in a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Add a solution of hydrogen chloride in the same or a compatible solvent dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with the solvent, and dry under vacuum to afford this compound.
Analytical Characterization
Rigorous analytical characterization is crucial to confirm the structure and purity of the synthesized compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for elucidating the bicyclic structure.
¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the bridgehead protons and the protons on the cyclobutane and piperidine rings. The coupling constants between these protons provide valuable information about their spatial relationships. The presence of the hydroxyl and amine protons will also be evident, with their chemical shifts being solvent-dependent.
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the six carbon atoms in the bicyclic core. The chemical shifts will be indicative of their local electronic environment (e.g., carbons adjacent to the nitrogen and oxygen atoms will be deshielded and appear at a higher chemical shift).
Note: Specific, experimentally obtained NMR data for this compound can often be found in the supplementary information of relevant publications.
4.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H (alcohol) | Broad, ~3200-3600 |
| N-H (amine salt) | Broad, ~2400-3200 |
| C-H (alkane) | ~2850-3000 |
| C-O (alcohol) | ~1050-1260 |
4.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. For this compound, electrospray ionization (ESI) in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺ of the free base at m/z 114.09.[7]
Applications in Drug Discovery and Medicinal Chemistry
The rigid 3-azabicyclo[3.1.1]heptane scaffold offers several advantages in drug design:
-
Conformational Constraint: The bicyclic nature of the scaffold locks the piperidine ring into a specific conformation, reducing the entropic penalty upon binding to a biological target and potentially increasing potency and selectivity.
-
Improved Physicochemical Properties: As a saturated heterocycle, it can improve properties such as solubility and metabolic stability compared to its aromatic counterparts.
-
Novel Chemical Space: It provides a unique three-dimensional vector for substituent placement, allowing for the exploration of new interactions with target proteins.
5.1. Bioisostere of Piperidine and Pyridine
The 3-azabicyclo[3.1.1]heptane core is considered a bioisostere of piperidine and 3,5-disubstituted pyridine. This allows for its substitution into known pharmacophores to generate novel analogues with potentially improved properties.
Caption: Bioisosteric relationship of 3-Azabicyclo[3.1.1]heptane.
5.2. Therapeutic Targets
Derivatives of the 3-azabicyclo[3.1.1]heptane scaffold have shown activity against a range of biological targets, highlighting the versatility of this core structure.
-
Neuronal Nicotinic Acetylcholine Receptors (nAChRs): Novel derivatives have been designed with potent and selective affinities for α4β2 nAChRs, which are implicated in various neurological and psychiatric disorders.
-
μ Opioid Receptors: 3-Azabicyclo[3.1.0]hexane derivatives, a related scaffold, have been developed as potent and selective μ opioid receptor ligands.[8]
-
IL-17 Modulators: The 3-azabicyclo[3.1.1]heptane moiety has been incorporated into compounds designed as modulators of IL-17, a cytokine involved in inflammatory and autoimmune diseases.
The specific biological activity of 3-Azabicyclo[3.1.1]heptan-6-ol itself is not extensively reported in the public domain, suggesting its primary utility is as a versatile building block for the synthesis of more complex and biologically active molecules. The hydroxyl group at the 6-position provides a convenient point for further functionalization, allowing for the generation of libraries of compounds for screening against various therapeutic targets.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.[5][9][10]
Conclusion
This compound is a valuable and versatile building block in modern drug discovery. Its rigid, three-dimensional structure provides a unique platform for the design of novel therapeutics with potentially enhanced pharmacological properties. A solid understanding of its synthesis, characterization, and applications is essential for researchers and scientists working at the forefront of medicinal chemistry. As the demand for innovative drug candidates continues to grow, the strategic use of such conformationally constrained scaffolds will undoubtedly play an increasingly important role in the development of the next generation of medicines.
References
-
INDOFINE Chemical Company, Inc. Safety Data Sheet: 3-AZA-BICYCLO[3.1.1]HEPTAN-6-OL HYDROCHLORIDE. [Link]
-
Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]
-
MSDS of 3-azabicyclo[3.1.1]heptane-6-carboxylic acid;hydrochloride. [Link]
-
Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]
-
CSSB. This compound. [Link]
-
Mykhailiuk, P. K., et al. (2023). 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene. Angewandte Chemie International Edition, 62(39), e202304246. [Link]
-
Supporting Information for publications related to oxetane chemistry. [Link]
-
Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]
-
Wang, Z., et al. (2024). Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides. Journal of the American Chemical Society. [Link]
-
Lunn, G., et al. (2012). SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. Bioorganic & Medicinal Chemistry Letters, 22(6), 2200-2203. [Link]
-
PubChemLite. 3-azabicyclo[3.1.1]heptan-6-ol. [Link]
-
Hanton, M. J., et al. (2006). 1H and 13C NMR data for C-6 substituted 3-azabicyclo[3.3.1]nonane-1-carboxylates. Magnetic Resonance in Chemistry, 44(10), 980-983. [Link]
-
Bakulev, V. A., et al. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. Molecules, 27(18), 6003. [Link]
-
Rao, H. S. P. (2023). Nano-review on bioisosteres: Focus on 3-Azabicyclo[3.1.1]heptane as a Surrogate of Pyridine. ResearchGate. [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. chemrxiv.org [chemrxiv.org]
- 3. This compound - C6H12ClNO | CSSB00016993726 [chem-space.com]
- 4. labsolu.ca [labsolu.ca]
- 5. indofinechemical.com [indofinechemical.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. PubChemLite - 3-azabicyclo[3.1.1]heptan-6-ol (C6H11NO) [pubchemlite.lcsb.uni.lu]
- 8. SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. capotchem.cn [capotchem.cn]
An In-Depth Technical Guide to the Physical Properties of 3-Azabicyclo[3.1.1]heptan-6-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core physical properties of 3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride, a key building block in modern medicinal chemistry. Recognizing the critical role that a thorough understanding of a compound's physical characteristics plays in drug discovery and development, this document synthesizes available data with field-proven insights into the experimental methodologies required for their accurate determination. The unique bridged bicyclic structure of the 3-azabicyclo[3.1.1]heptane scaffold offers a three-dimensional alternative to traditional aromatic rings, making a detailed analysis of its physicochemical properties essential for its effective application.
Introduction: The Significance of the 3-Azabicyclo[3.1.1]heptane Scaffold
The 3-azabicyclo[3.1.1]heptane core has garnered significant attention in medicinal chemistry as a saturated bioisostere for aromatic and heteroaromatic rings.[1] Its rigid, three-dimensional structure can lead to improved physicochemical properties in drug candidates, such as enhanced solubility and metabolic stability, when compared to their planar aromatic counterparts.[2] this compound, in particular, serves as a valuable intermediate, offering a hydroxyl group for further functionalization. A comprehensive understanding of its physical properties is the foundation for its successful incorporation into novel pharmaceutical agents.
Core Physical and Chemical Properties
A precise knowledge of the fundamental physical and chemical properties of this compound is paramount for its handling, formulation, and application in synthetic chemistry.
| Property | Value | Source(s) |
| Chemical Name | This compound | [3] |
| Synonyms | 3-Aza-bicyclo[3.1.1]heptan-6-ol hydrochloride | N/A |
| Molecular Formula | C₆H₁₂ClNO | [3] |
| Molecular Weight | 149.62 g/mol | N/A |
| CAS Number | 1389264-28-1 | [3] |
| Physical Form | Solid | N/A |
| Melting Point | >220 °C (with decomposition) | N/A |
Stereochemistry: It is crucial to note that 3-Azabicyclo[3.1.1]heptan-6-ol can exist as endo and exo diastereomers. The relative orientation of the hydroxyl group can significantly influence the molecule's physical properties, including its melting point, solubility, and spectral characteristics. The data presented here may not distinguish between these isomers, and researchers should consider the stereochemistry of their specific sample.
Solubility Profile: A Critical Parameter
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical determinant of its biological availability and its suitability for various formulation strategies. While specific experimental solubility data for this compound is not widely published, a qualitative understanding can be derived from its structure and the general properties of amine hydrochlorides.
As the hydrochloride salt of a bicyclic amine, the compound is expected to exhibit appreciable solubility in aqueous media due to the ionic nature of the ammonium salt.[4] Lower molecular weight aliphatic amines are generally soluble in water.[5] The presence of the hydroxyl group can further enhance aqueous solubility through hydrogen bonding.
Conversely, its solubility in non-polar organic solvents is likely to be limited. However, it is expected to be soluble in polar organic solvents such as methanol and ethanol.
Spectroscopic and Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the rigid bicyclic structure and the presence of multiple stereocenters. Signals corresponding to the methine proton adjacent to the hydroxyl group, the protons on the carbons flanking the nitrogen, and the bridgehead protons would be key diagnostic features. The chemical shifts and coupling constants would be highly dependent on the endo or exo configuration of the hydroxyl group.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the six carbon atoms in the bicyclic core, with their chemical shifts influenced by the neighboring heteroatoms.
-
-
Infrared (IR) Spectroscopy: Key expected vibrational frequencies include a broad O-H stretching band for the alcohol, N-H stretching bands for the secondary amine hydrochloride, and C-H stretching and bending vibrations for the aliphatic framework.
-
Mass Spectrometry (MS): Mass spectral analysis would be expected to show a parent ion corresponding to the free base (C₆H₁₁NO) and characteristic fragmentation patterns of the bicyclic amine structure.
Experimental Protocols for Physical Property Determination
To ensure the scientific integrity and reproducibility of research, the following are detailed, self-validating protocols for determining the key physical properties of this compound.
Melting Point Determination
The melting point is a crucial indicator of purity. For a crystalline solid, a sharp melting range typically signifies high purity, while a broad melting range often indicates the presence of impurities.[6]
Methodology:
-
Sample Preparation: Ensure the sample is thoroughly dried and finely powdered.[4]
-
Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring a packed column height of 2-3 mm.[7]
-
Instrumentation: Utilize a calibrated digital melting point apparatus.[7]
-
Measurement:
-
Perform a rapid initial heating to determine an approximate melting range.
-
Allow the apparatus to cool.
-
For an accurate measurement, heat at a rate of 1-2 °C per minute, starting approximately 15-20 °C below the approximate melting point.
-
-
Data Recording: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Self-Validation: The protocol's integrity is maintained by using a calibrated thermometer and by performing multiple measurements to ensure reproducibility. Comparing the obtained melting point with literature values, when available, provides external validation.
Workflow for Melting Point Determination
Caption: Workflow for accurate melting point determination.
Aqueous Solubility Determination
Determining the aqueous solubility is vital for understanding a compound's potential bioavailability.[8] The following protocol outlines a reliable method for this determination.
Methodology:
-
Solvent Preparation: Use purified water (e.g., Milli-Q) or a relevant buffer system (e.g., phosphate-buffered saline, pH 7.4).
-
Sample Preparation: Accurately weigh an excess amount of the solid compound into a vial.
-
Equilibration: Add a known volume of the solvent to the vial. The mixture should be agitated (e.g., using a shaker or stirrer) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[9]
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical technique (e.g., HPLC-UV, LC-MS).
-
Calculation: Calculate the solubility in mg/mL or mol/L.
Self-Validation: This method is self-validating by ensuring that a true equilibrium is reached (confirmed by taking measurements at different time points until the concentration plateaus) and by using a validated analytical method for quantification.
Workflow for Aqueous Solubility Determination
Caption: Workflow for equilibrium solubility determination.
Conclusion
This compound is a compound of significant interest in contemporary drug discovery due to the advantageous properties conferred by its rigid, three-dimensional scaffold. While a complete, publicly available dataset of its physical properties remains to be fully compiled, this guide provides the most current information and outlines the robust experimental methodologies required for their determination. A thorough characterization of these fundamental properties is an indispensable step in leveraging the full potential of this valuable chemical entity in the development of next-generation therapeutics. Researchers are encouraged to consider the impact of stereochemistry on the physical properties and to employ the rigorous experimental protocols detailed herein to ensure the generation of high-quality, reproducible data.
References
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Melting point determination. (n.d.). University of Alberta. Retrieved from [Link]
-
Selected parameters of 3‐azabicyclo[3.1.1]heptanes 3 a⋅HCl, 11 a⋅HCl,... - ResearchGate. (n.d.). Retrieved from [Link]
-
(PDF) General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres - ResearchGate. (n.d.). Retrieved from [Link]
-
3-Azabicyclo(3.1.1)heptane | C6H11N | CID 19688498 - PubChem. (n.d.). Retrieved from [Link]
-
Experiment 27 - Amines and Amides - Jay C. McLaughlin. (n.d.). Retrieved from [Link]
-
6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]
-
3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene - PMC - PubMed Central - NIH. (n.d.). Retrieved from [Link]
-
DETERMINATION OF MELTING POINTS. (n.d.). Retrieved from [Link]
-
This compound - C6H12ClNO | CSSB00016993726. (n.d.). Retrieved from [Link]
-
Experiment-1 Aim - To determine the melting point of given solid substance. (n.d.). Retrieved from [Link]
-
Experiment 1 - Melting Points. (n.d.). Retrieved from [Link]
-
Wiley-VCH 2008 - Supporting Information. (n.d.). Retrieved from [Link]
-
3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings - ChemRxiv. (n.d.). Retrieved from [Link]
-
3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery | The Journal of Organic Chemistry - ACS Publications. (2024, July 11). Retrieved from [Link]
-
Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (2024, December 10). Retrieved from [Link]
-
ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24). Retrieved from [Link]
-
Experiment 13 – Properties of Amines and Amides - Moorpark College. (n.d.). Retrieved from [Link]
-
Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs - ChemRxiv. (n.d.). Retrieved from [Link]
-
6-Oxa-3-azabicyclo(3.1.1)heptane - PubChem - NIH. (n.d.). Retrieved from [Link]
-
PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018, July 2). Retrieved from [Link]
-
3-azabicyclo[3.1.1]heptan-6-ol - PubChemLite. (n.d.). Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chem-space.com [chem-space.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery - Enamine [enamine.net]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Aqueous Solubility Assay - Enamine [enamine.net]
- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
A Comprehensive Technical Guide to the Solubility Profile of 3-Azabicyclo[3.1.1]heptan-6-ol Hydrochloride
This guide provides an in-depth exploration of the solubility characteristics of 3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride, a key bicyclic scaffold of interest in modern drug discovery.[1] Recognizing the critical role of solubility in the developability of novel chemical entities, this document is intended for researchers, scientists, and drug development professionals. It offers not only a theoretical framework but also actionable experimental protocols for determining the solubility of this compound, ensuring scientific integrity and reproducibility.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound is a conformationally rigid piperidine analog that has garnered attention as a promising building block in drug discovery.[1] Its unique three-dimensional structure offers a strategic advantage in designing molecules with improved pharmacokinetic properties. The hydrochloride salt form is specifically designed to enhance aqueous solubility and stability, which are pivotal for oral bioavailability and formulation development.[2][3] A thorough understanding of its solubility profile is, therefore, a prerequisite for its successful application in medicinal chemistry programs.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value | Source |
| CAS Number | 1389264-28-1 | [3][4] |
| Molecular Formula | C6H12ClNO | [4] |
| Molecular Weight | 149.6186 g/mol | [4] |
| Appearance | White to off-white solid | [5] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Hydrogen Bond Donor Count | 3 | [4] |
| Rotatable Bond Count | 0 | [4] |
The presence of hydroxyl and amine functionalities, along with its ionic nature as a hydrochloride salt, suggests a predisposition for solubility in polar protic solvents like water.[6] The rigid bicyclic structure, however, may influence its solvation properties in more complex solvent systems.
Understanding and Determining Solubility: A Methodological Deep Dive
The solubility of a compound can be assessed from two primary perspectives: kinetic and thermodynamic. Kinetic solubility is a high-throughput screening method often used in early discovery to quickly assess a compound's dissolution characteristics from a DMSO stock solution.[7][8] Thermodynamic solubility, on the other hand, represents the true equilibrium solubility of a compound in a saturated solution and is crucial for lead optimization and preformulation studies.[9][10]
Experimental Workflow for Solubility Determination
The logical progression for determining the solubility of this compound involves a series of well-defined steps, from initial screening to in-depth characterization.
Caption: Workflow for solubility determination of this compound.
Detailed Protocol: Kinetic Solubility Assay
Objective: To rapidly determine the kinetic solubility of this compound in an aqueous buffer. This method is crucial for early-stage assessment and identifying potential solubility liabilities.[7]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Nephelometer or UV-Vis plate reader
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[8] The choice of a high concentration stock in an organic solvent is standard for kinetic assays to facilitate high-throughput screening.[7]
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution with DMSO to create a range of concentrations.
-
Addition to Aqueous Buffer: Add a small, fixed volume of each DMSO concentration to wells containing PBS (pH 7.4). The final DMSO concentration should be kept low (typically ≤ 1-2%) to minimize its effect on solubility.[8]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.[11][12] This allows for the precipitation of the compound if its solubility limit is exceeded.
-
Detection:
-
Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[7]
-
Direct UV Assay: Alternatively, filter the solutions to remove any precipitate and measure the UV absorbance of the filtrate. The concentration of the dissolved compound is then determined from a standard curve.[7][12]
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitate is observed.
Detailed Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in various solvents. This method provides the most accurate and reliable solubility data, essential for later-stage development.[10][13]
Materials:
-
This compound (solid form)
-
Selected solvents (e.g., water, PBS at various pH values, ethanol, methanol) of analytical grade
-
Thermostatic shaker bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Saturated Solutions: Add an excess amount of solid this compound to a known volume of each solvent in sealed vials. The presence of excess solid is crucial to ensure that equilibrium is reached.[6][13]
-
Equilibration: Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for an extended period (typically 24-72 hours) to ensure equilibrium is achieved.[6][13]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved compound.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered sample with a suitable mobile phase and quantify the concentration of this compound using a validated HPLC-UV method.[6][10]
Data Analysis: The thermodynamic solubility is the concentration of the compound in the saturated solution, typically expressed in mg/mL or µg/mL. The experiment should be performed in triplicate to ensure reproducibility.[6]
Presentation of Solubility Data
For clarity and comparative analysis, the experimentally determined solubility data for this compound should be presented in a structured table.
| Solvent System | Temperature (°C) | pH (for aqueous systems) | Kinetic Solubility (µg/mL) | Thermodynamic Solubility (µg/mL) | Method of Detection |
| Water | 25 | 7.0 | [Experimental Data] | [Experimental Data] | HPLC-UV |
| PBS | 25 | 7.4 | [Experimental Data] | [Experimental Data] | HPLC-UV |
| PBS | 25 | 5.0 | [Experimental Data] | [Experimental Data] | HPLC-UV |
| Ethanol | 25 | N/A | [Experimental Data] | [Experimental Data] | HPLC-UV |
| Methanol | 25 | N/A | [Experimental Data] | [Experimental Data] | HPLC-UV |
Conclusion
While specific, publicly available solubility data for this compound is limited, this guide provides the necessary framework and detailed methodologies for its empirical determination. A systematic approach, encompassing both high-throughput kinetic screening and rigorous thermodynamic equilibrium measurements, will yield a comprehensive solubility profile. This data is indispensable for guiding medicinal chemistry efforts, enabling informed decisions in formulation development, and ultimately unlocking the full therapeutic potential of this promising molecular scaffold.
References
- This compound. (n.d.). A173816.
- CAS 1860028-23-4: 3-Oxa-6-azabicyclo[3.1.1]heptane, hydrochloride (1:1). (n.d.). CymitQuimica.
- 1389264-28-1 | this compound. (n.d.). AA Blocks.
- This compound. (n.d.). Benchchem.
- 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. (n.d.). ResearchGate.
- ADME Solubility Assay. (n.d.). BioDuro.
- In vitro solubility assays in drug discovery. (n.d.). PubMed.
- Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.
- Solubility of Anhalamine Hydrochloride: A Qualitative Overview. (n.d.). Benchchem.
- Thermodynamic Solubility Assay. (n.d.). Evotec.
- Kinetic Solubility Assays Protocol. (n.d.). AxisPharm.
- Analytical Study of Some Drugs Containing Amine Group. (n.d.).
- Analytical Chemistry 1956 Vol.28 no.4. (n.d.).
- Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC - NIH.
- 3-oxa-6-azabicyclo[3.1.1]heptane hydrochloride | 1860028-23-4. (n.d.). ChemicalBook.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
- 6-Oxa-3-azabicyclo(3.1.1)heptane. (n.d.). PubChem - NIH.
- exo-3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride 95.00% | CAS: 2940866-19-1. (n.d.). AChemBlock.
- Nano-review on bioisosteres: Focus on 3-Azabicyclo[3.1.1]heptane as a Surrogate of Pyridine. (2023). ResearchGate.
- 1414958-33-0 | 6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride. (n.d.). ChemScene.
- This compound - C6H12ClNO. (n.d.). CSSB00016993726.
Sources
- 1. researchgate.net [researchgate.net]
- 2. CAS 1860028-23-4: 3-Oxa-6-azabicyclo[3.1.1]heptane, hydroc… [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. aablocks.com [aablocks.com]
- 5. 3-oxa-6-azabicyclo[3.1.1]heptane hydrochloride | 1860028-23-4 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. evotec.com [evotec.com]
- 11. enamine.net [enamine.net]
- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 13. lup.lub.lu.se [lup.lub.lu.se]
A Technical Guide to the Spectral Analysis of 3-Azabicyclo[3.1.1]heptan-6-ol Hydrochloride
This document provides an in-depth technical analysis of the spectral data for 3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride (CAS: 1389264-28-1), a valuable building block in medicinal chemistry.[1] Intended for researchers, scientists, and professionals in drug development, this guide offers insights into the structural elucidation of this bicyclic amine through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established principles and supported by relevant literature, ensuring a self-validating and authoritative resource.
Introduction to this compound
This compound is a saturated, bicyclic heterocyclic compound. Its rigid framework and defined stereochemistry make it an attractive scaffold for the design of novel therapeutic agents. The 3-azabicyclo[3.1.1]heptane core is considered a bioisostere of pyridine and piperidine, two of the most common heterocyclic systems in pharmaceuticals.[2] The constrained nature of this ring system can offer advantages in drug design by improving selectivity and metabolic stability. This guide will focus on the key spectral features that confirm the identity and purity of its hydrochloride salt form.
Below is a diagram illustrating the workflow for the comprehensive spectral analysis of this compound.
Caption: Workflow for the spectral analysis of 3-Azabicyclo[3.1.1]heptan-6-ol HCl.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR are essential, with 2D techniques like COSY and HSQC providing definitive assignments.
Experimental Protocol (NMR)
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O) or methanol-d₄. The choice of solvent is critical, as labile protons (O-H and N-H) may exchange with deuterium in D₂O.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire with a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
¹³C NMR: Acquire with a spectral width of approximately 220 ppm, using proton decoupling. A sufficient number of scans (e.g., 1024 or more) and a longer relaxation delay (5 seconds) may be necessary due to the lower natural abundance of ¹³C and the presence of quaternary carbons.
-
2D NMR (COSY, HSQC): Utilize standard pulse programs for Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) to establish proton-proton and proton-carbon correlations, respectively.
¹H NMR Spectral Data (Predicted)
Due to the rigid bicyclic system, the proton signals are expected to be well-resolved, though complex coupling patterns are anticipated. The hydrochloride form will result in a protonated amine.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale |
| ~4.5 - 4.8 | m | 1H | H-6 | Proton attached to the carbon bearing the hydroxyl group, deshielded. |
| ~3.2 - 3.6 | m | 4H | H-2, H-4 | Protons adjacent to the protonated nitrogen atom, significantly deshielded. |
| ~2.8 - 3.1 | m | 2H | H-1, H-5 | Bridgehead protons, showing complex coupling. |
| ~2.0 - 2.4 | m | 2H | H-7 | Protons on the cyclobutane ring, geminal and vicinal couplings expected. |
¹³C NMR Spectral Data (Predicted)
The molecule possesses 6 unique carbon atoms.
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
| ~65-70 | C-6 | Carbon attached to the electronegative oxygen atom. |
| ~45-50 | C-2, C-4 | Carbons adjacent to the nitrogen atom. |
| ~35-40 | C-1, C-5 | Bridgehead carbons. |
| ~25-30 | C-7 | Methylene carbon of the cyclobutane ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the functional groups present in a molecule.
Experimental Protocol (IR)
-
Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet by grinding a small amount of the hydrochloride salt with dry KBr and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used on the solid sample.
-
Instrumentation: Record the spectrum on an FT-IR spectrometer over a range of 4000-400 cm⁻¹.
IR Spectral Data Interpretation
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 3400 - 3200 (broad) | O-H stretch | Alcohol | Confirms the presence of the hydroxyl group. |
| 3000 - 2850 | C-H stretch | Alkane | Indicates the saturated hydrocarbon framework. |
| 2800 - 2500 (broad) | N-H stretch | Ammonium salt | A broad and strong absorption characteristic of the N⁺-H bond in the hydrochloride salt. |
| 1600 - 1500 | N-H bend | Ammonium salt | Bending vibration of the N⁺-H bond. |
| 1100 - 1000 | C-O stretch | Secondary Alcohol | Confirms the C-O single bond of the alcohol. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.
Experimental Protocol (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or water.
-
Instrumentation: Analyze using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole or time-of-flight). ESI is a soft ionization technique suitable for polar molecules like this hydrochloride salt.
Mass Spectrum Interpretation
The mass spectrum is expected to show the molecular ion of the free base after the loss of HCl.
-
Molecular Formula (Free Base): C₆H₁₁NO
-
Molecular Weight (Free Base): 113.16 g/mol
The primary ion observed in positive ion mode ESI-MS would be the protonated molecule [M+H]⁺.
| m/z (amu) | Ion | Interpretation |
| 114.1 | [M+H]⁺ | Protonated molecular ion of the free base, confirming the molecular weight. |
A plausible fragmentation pathway is illustrated below.
Sources
Navigating the Safety Landscape of 3-Azabicyclo[3.1.1]heptan-6-ol Hydrochloride: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Note on Data Synthesis
Section 1: Chemical Identity and Physicochemical Properties
3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride is a bicyclic organic compound. The presence of a secondary amine within the bridged ring system and a hydroxyl functional group makes it a valuable building block in medicinal chemistry and drug discovery.
Table 1: Physicochemical Data
| Property | Value | Source |
| CAS Number | 1389264-28-1 | [1][2][3][4] |
| Molecular Formula | C6H12ClNO | [1][3][4] |
| Molecular Weight | 149.62 g/mol | [3][4] |
| IUPAC Name | 3-azabicyclo[3.1.1]heptan-6-ol;hydrochloride | [1] |
| Synonyms | 3-Aza-bicyclo[3.1.1]heptan-6-ol HCl | [1] |
Note: The physicochemical properties beyond this basic information have not been thoroughly investigated and documented in publicly available literature.
Section 2: Hazard Identification and Classification
Based on supplier information, this compound is classified with the following hazard codes:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
These classifications suggest that the compound should be handled with care, using appropriate personal protective equipment (PPE) to avoid ingestion, skin and eye contact, and inhalation of any dust or aerosols.
The MSDS for the related compound, 3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride, indicates that it may also cause respiratory irritation.[5] This aligns with the H335 classification for our target compound.
Section 3: Safe Handling and Storage Protocols
Given the identified hazards, a stringent set of handling and storage procedures is warranted. The causality behind these recommendations is to minimize exposure and maintain the chemical's stability.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with engineering controls and supplemented by robust PPE, is essential.
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area.[6] For weighing and transferring solid material, a chemical fume hood is mandatory to prevent inhalation of dust particles.
-
Eye Protection: Chemical safety goggles or a face shield are required to prevent eye contact, which could lead to serious irritation.[7]
-
Skin Protection: Impermeable gloves (e.g., nitrile) and a lab coat must be worn to prevent skin irritation.[7] Wash hands thoroughly after handling.[6]
-
Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[5]
Caption: Workflow for the safe handling of this compound.
Storage Conditions
Proper storage is crucial for maintaining the integrity of the compound and ensuring safety.
-
Container: Store in a tightly closed container.[8]
-
Environment: Keep in a cool, dry, and well-ventilated place.[6]
-
Incompatibilities: Based on the reactivity of similar amine hydrochlorides, avoid storage with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[5]
Section 4: First Aid and Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is critical. The following first-aid measures are based on the known hazards of this and related compounds.
Table 2: First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[9][10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][10] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10] |
Accidental Release Measures
For spills, the primary objectives are to contain the material, prevent its spread, and protect personnel.
-
Evacuate: Evacuate non-essential personnel from the area.[5]
-
Ventilate: Ensure adequate ventilation.
-
Contain: Wearing appropriate PPE, sweep up the solid material, avoiding dust generation.[5] Place it in a suitable, closed container for disposal.[5]
-
Decontaminate: Clean the spill area thoroughly.
-
Waste Disposal: Dispose of the waste in accordance with local, state, and federal regulations.[6]
Section 5: Toxicological and Ecological Information
The toxicological properties of this compound have not been thoroughly investigated.[5] The available hazard classifications indicate acute oral toxicity, skin and eye irritation, and respiratory tract irritation.[1] No information is available regarding carcinogenicity, mutagenicity, or reproductive toxicity.[5]
Similarly, no specific ecological data is available. It is crucial to prevent the release of this compound into the environment as its effects on aquatic and terrestrial life are unknown.[5] Do not let the product enter drains.[5]
Section 6: Stability and Reactivity
Under recommended storage conditions, this compound is expected to be stable.[5] However, it may be incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[5] Hazardous decomposition products upon combustion may include carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[5]
Caption: Reactivity profile of this compound.
Conclusion
While a complete safety profile for this compound is yet to be established, the available data from supplier classifications and structurally similar compounds provide a solid foundation for its safe handling. Researchers, scientists, and drug development professionals must adhere to the precautionary measures outlined in this guide, including the consistent use of engineering controls and personal protective equipment. A thorough risk assessment prior to any new or modified procedure is not just recommended but essential for maintaining a safe laboratory environment.
References
-
Capot Chemical Co., Ltd. (2019). MSDS of 3-azabicyclo[3.1.1]heptane-6-carboxylic acid;hydrochloride. Link
-
Synerzine. (2018). Safety Data Sheet: Bicyclo[3.1.1]heptan-3-ol, 6,6-dimethyl-2-methylene-. Link
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Diisopropyl Azodicarboxylate, 94%. Link
-
Fisher Scientific. (2025). SAFETY DATA SHEET. Link
-
Mol-Instincts. (n.d.). This compound. Link
-
Sigma-Aldrich. (2025). SAFETY DATA SHEET. Link
-
Ambeed. (n.d.). 1389264-28-1|this compound. Link
-
AK Scientific, Inc. (n.d.). Safety Data Sheet: Benzyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate. Link
-
Sigma-Aldrich. (n.d.). 3-Azabicyclo[3.1.1]heptane hydrochloride. Link
-
Chemspace. (n.d.). This compound. Link
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET. Link
-
CDH Fine Chemical. (n.d.). DI-ISO-PROPYL AZO DICARBOXYLATE CAS No 2446-83-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. Link
-
CymitQuimica. (2024). Safety Data Sheet. Link
-
PubChem. (n.d.). 3-Azabicyclo(3.1.1)heptane. Link
-
Bond Chemicals Ltd. (2021). Safety Data Sheet: Diisopropyl azodicarboxylate. Link
-
Fisher Scientific. (2024). SAFETY DATA SHEET. Link
-
AA Blocks. (n.d.). 1389264-28-1 | this compound. Link
Sources
- 1. This compound - C6H12ClNO | CSSB00016993726 [chem-space.com]
- 2. 1389264-28-1|this compound| Ambeed [ambeed.com]
- 3. labsolu.ca [labsolu.ca]
- 4. aablocks.com [aablocks.com]
- 5. capotchem.cn [capotchem.cn]
- 6. synerzine.com [synerzine.com]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
A Technical Guide to 3-Azabicyclo[3.1.1]heptan-6-ol Hydrochloride: Sourcing and Application in Modern Drug Discovery
This guide provides an in-depth technical overview of 3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride (CAS No. 1389264-28-1), a pivotal building block for researchers, medicinal chemists, and drug development professionals. We will explore its strategic importance as a bioisostere, detail reliable commercial suppliers, and provide practical, field-tested insights into its synthesis, handling, and application.
The Strategic Value of the 3-Azabicyclo[3.1.1]heptane Scaffold
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that enhance the physicochemical and pharmacokinetic properties of drug candidates is perpetual. The 3-azabicyclo[3.1.1]heptane core has emerged as a significant player in this arena. It is primarily utilized as a saturated, three-dimensional bioisostere of pyridine and piperidine rings—two of the most ubiquitous heterocycles in approved drugs.
The rationale for this isosteric replacement is compelling. Aromatic rings like pyridine, while crucial for target engagement, can introduce metabolic liabilities and unfavorable physicochemical properties. The rigid, non-planar 3-azabicyclo[3.1.1]heptane scaffold offers a solution by:
-
Improving Physicochemical Properties: Replacing a flat aromatic ring with a sp³-rich scaffold can significantly decrease lipophilicity (as measured by logD) and increase aqueous solubility. This is a critical advantage, as poor solubility is a major hurdle in drug development.
-
Enhancing Metabolic Stability: The saturated core is less susceptible to oxidative metabolism that often targets aromatic rings, potentially leading to a longer in vivo half-life.
-
Exploring Novel Chemical Space: The defined three-dimensional geometry of the bicyclic system presents different vectors for substituent placement compared to a planar ring, allowing for novel interactions with biological targets and the potential to escape existing patent landscapes.
A prime example of these benefits is the modification of the antihistamine drug Rupatidine. Replacement of its pyridine ring with a 3-azabicyclo[3.1.1]heptane core resulted in a dramatic improvement in aqueous solubility, a more favorable lipophilicity profile, and a significant increase in metabolic stability in human liver microsomes.[1][2][3]
Sourcing and Procurement of this compound
Identifying a reliable source for key starting materials is the foundation of any successful research campaign. For this compound, several reputable chemical suppliers offer this compound in research-grade quantities.
Table 1: Commercial Suppliers of this compound
| Supplier | Website | Purity (Typical) | Notes |
| Synthonix | ≥97%[4] | Offers various quantities from 100mg to 5g.[4] | |
| Chemspace | Varies by supplier | A marketplace platform listing multiple vendors.[5] | |
| AA Blocks | Not specified | Provides key chemical identifiers like CAS and MDL numbers.[6] | |
| Ambeed | Not specified | Lists the compound and related derivatives. | |
| ChemShuttle | Not specified | Positions the compound as a building block for drug discovery. |
Quality Control and Supplier Validation: A Scientist's Perspective
When procuring this reagent, it is imperative to move beyond the catalog listing and perform due diligence. As a senior scientist, my recommendation is to always request and scrutinize the Certificate of Analysis (CoA) for the specific lot you intend to purchase.
A comprehensive CoA should include:
-
Identity Confirmation: Evidence of structural identity, typically via ¹H NMR and ¹³C NMR spectroscopy. The data should be consistent with the expected structure of this compound.
-
Purity Assessment: A quantitative measure of purity, most reliably determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often coupled with Mass Spectrometry (MS). Look for a purity level of ≥97% for most applications.
-
Residual Solvent Analysis: Information on the presence of any residual solvents from the synthesis and purification process.
-
Water Content: Often determined by Karl Fischer titration, as water content can be critical for subsequent reactions.
The flowchart below outlines a self-validating system for procuring and qualifying this critical reagent.
Caption: A robust workflow for procuring and validating chemical reagents.
Physicochemical and Safety Data
Table 2: Key Properties of this compound
| Property | Value | Source |
| CAS Number | 1389264-28-1 | [4] |
| Molecular Formula | C₆H₁₂ClNO | [6] |
| Molecular Weight | 149.62 g/mol | [6] |
| Appearance | White to off-white solid (typical) | General |
| SMILES | Cl.OC1C2CC1CNC2 | [5] |
| InChIKey | HBCBRIDOEJTPIU-UHFFFAOYSA-N | [5] |
Handling and Safety
Based on available Safety Data Sheets (SDS) for this and structurally related compounds, standard laboratory precautions should be observed.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid generating dust. Use in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place. Room temperature storage is generally acceptable.
-
Hazards: May cause skin, eye, and respiratory irritation. Handle with care.
Always consult the most recent SDS from your specific supplier before use.
Synthesis and Manufacturing
While researchers will typically purchase this compound, understanding its synthesis provides valuable context. A general and scalable approach to the 3-azabicyclo[3.1.1]heptane core has been developed, often starting from readily available cyclobutane derivatives.[7] One efficient, multigram synthesis relies on an intramolecular imide formation from a 1,3-functionalized cyclobutane, which is itself derived from 3-oxocyclobutanecarboxylate.[7]
A particularly innovative method involves the reduction of spirocyclic oxetanyl nitriles with a reducing agent like Lithium Aluminum Hydride (LiAlH₄).[8] This transformation proceeds through a key ring-opening and intramolecular cyclization cascade.
Caption: A conceptual workflow for the synthesis of the 3-azabicyclo[3.1.1]heptane core.
Applications in Drug Discovery: A Case Study
The true value of this compound lies in its application as a versatile building block. The hydroxyl group provides a convenient handle for further chemical modification, while the secondary amine can be functionalized or serve as a key pharmacophoric feature.
Case Study: Synthesis of a Rupatidine Analog
As previously mentioned, replacing the pyridine ring in Rupatidine with the 3-azabicyclo[3.1.1]heptane scaffold yields an analog with superior properties.[1] The synthesis of this analog showcases a practical application of a derivative of our title compound.
Table 3: Physicochemical Property Comparison: Rupatidine vs. Analog 48
| Property | Rupatidine | Analog 48 (3-Aza-BCHep) | Improvement |
| Solubility (PBS, pH 7.4) | 29 µM | 365 µM | ~12.6-fold increase [9] |
| Lipophilicity (logD @ pH 7.4) | >4.5 | 3.8 | Reduced Lipophilicity [2] |
| Metabolic Half-Life (t½, min) | 3.2 min | 35.7 min | >10-fold increase [2] |
Data sourced from Dibchak, D. et al. (2023).[1][2]
Experimental Protocol: Amide Coupling and Reduction
The following is a representative protocol adapted from the literature for the synthesis of the Rupatidine analog, demonstrating the utility of a protected 3-azabicyclo[3.1.1]heptane building block.[1]
Step 1: Amide Coupling
-
To a solution of N-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or DMF), add the requisite piperidine derivative (1.1 eq).
-
Add an amide coupling reagent such as HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) and a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by LC-MS or TLC until the starting material is consumed.
-
Upon completion, perform an aqueous workup. Extract the product with an organic solvent (e.g., Ethyl Acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide intermediate.
Step 2: Reduction of Amide and Boc-Deprotection
-
Dissolve the purified amide from Step 1 in a dry, ethereal solvent such as Tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add a solution of a strong reducing agent, such as Lithium Aluminum Hydride (LiAlH₄) (typically 2-3 eq), portion-wise or as a solution in THF.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by LC-MS or TLC. This step simultaneously reduces the amide and removes the Boc protecting group.
-
Upon completion, carefully quench the reaction at 0 °C by the sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting suspension through a pad of celite, washing thoroughly with an organic solvent.
-
Concentrate the filtrate under reduced pressure and purify the crude product, if necessary, to yield the final Rupatidine analog.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its proven ability to enhance the drug-like properties of molecules by serving as a saturated bioisostere for common aromatic heterocycles makes it an invaluable building block. By understanding its properties, sourcing it from reliable suppliers, and applying it with sound chemical principles, researchers can accelerate their drug discovery programs and develop candidates with improved prospects for clinical success.
References
-
Dibchak, D., Snisarenko, M., Mishuk, A., Shablykin, O., Bortnichuk, L., Klymenko-Ulianov, O., Kheylik, Y., Sadkova, I. V., Rzepa, H. S., & Mykhailiuk, P. K. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link][8]
-
ResearchGate. (n.d.). Scheme 7. Synthesis of compound 48 -saturated analog of Rupatadine... [Image]. Retrieved from [Link][2]
-
ResearchGate. (n.d.). Visualized comparison of 3-azabicyclo[3.1.1]heptane and... [Image]. Retrieved from [Link][3]
-
Mykhailiuk, P. K., et al. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters. [Link]
-
Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability. (2025). National Institutes of Health. [Link][9]
-
R Discovery. (n.d.). ABSTRACT MAIN TEXT. Retrieved from [Link]
-
AA Blocks. (n.d.). 1389264-28-1 | this compound. Retrieved from [Link][6]
-
ChemRxiv. (2023). Unexpected Discovery of Saturated Pyridine Mimetics. [Link][1]
-
Mykhailiuk, P. K., et al. (2024). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ChemRxiv. [Link]
-
ResearchGate. (n.d.). Visualized comparison of 3‐azabicyclo[3.1.1]heptane and 3,5‐disubstituted pyridine. [Image]. Retrieved from [Link]
-
PubChem. (n.d.). 3-Azabicyclo(3.1.1)heptane. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Retrieved from [Link]
-
Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link][7]
-
PubChem. (n.d.). 3-Azabicyclo(3.1.1)heptane. Retrieved from [Link]
-
Synthonix. (n.d.). 3-Aza-bicyclo[3.1.1]heptan-6-ol hydrochloride. Retrieved from [Link][4]
-
Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. Cambridge Open Engage. [Link]
-
Mykhailiuk, P. K., et al. (2023). 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene. Angewandte Chemie International Edition. [Link]
-
Pharmaffiliates. (n.d.). 6-Oxa-3-azabicyclo[3.1.1]heptane. Retrieved from [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthonix, Inc > 3-Aza-bicyclo[3.1.1]heptan-6-ol hydrochloride - [A7297] [synthonix.com]
- 5. This compound - C6H12ClNO | CSSB00016993726 [chem-space.com]
- 6. aablocks.com [aablocks.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Stereochemistry of 3-Azabicyclo[3.1.1]heptan-6-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-azabicyclo[3.1.1]heptane scaffold is a conformationally restricted piperidine isostere of significant interest in medicinal chemistry. Its rigid framework allows for precise spatial orientation of substituents, making it a valuable building block in the design of novel therapeutics. This technical guide provides a comprehensive exploration of the stereochemistry of a key derivative, 3-azabicyclo[3.1.1]heptan-6-ol hydrochloride. We will delve into the synthetic strategies to control the stereochemical outcome at the C-6 position, the analytical techniques for unambiguous stereochemical assignment, and the pharmacological implications of the endo and exo isomers. This document is intended to serve as a resource for researchers engaged in the synthesis, characterization, and application of this important bicyclic amine.
Introduction: The Significance of Stereoisomerism in a Rigid Scaffold
The three-dimensional structure of a molecule is paramount in determining its biological activity. For drug development professionals, the ability to control and definitively assign stereochemistry is a critical aspect of rational drug design. The 3-azabicyclo[3.1.1]heptane core, a bridged bicyclic system, offers a significant advantage over more flexible aliphatic rings by locking substituents into well-defined spatial arrangements. This conformational rigidity can lead to enhanced binding affinity and selectivity for biological targets.
This guide focuses on 3-azabicyclo[3.1.1]heptan-6-ol, a derivative featuring a hydroxyl group at the C-6 position. The orientation of this hydroxyl group, either endo or exo, gives rise to two distinct diastereomers with potentially different pharmacological profiles. Understanding and controlling this stereochemical relationship is crucial for harnessing the full potential of this scaffold in drug discovery.
The Stereochemical Landscape: Endo vs. Exo Isomerism
The stereochemistry of substituents on the 3-azabicyclo[3.1.1]heptane ring system is defined relative to the bicyclic framework. The terms endo and exo are used to describe the orientation of a substituent on the six-membered ring relative to the one-carbon bridge (C7).
-
Endo : The substituent is oriented on the same side as the larger bridge (the C2-C3-C4 bridge).
-
Exo : The substituent is oriented on the opposite side of the larger bridge, pointing towards the one-carbon bridge (C7).
The choice between the endo and exo orientation can significantly impact a molecule's shape, polarity, and ability to interact with biological macromolecules.
Synthesis and Stereocontrol
The stereoselective synthesis of 3-azabicyclo[3.1.1]heptan-6-ol isomers hinges on the reduction of the corresponding ketone, 3-azabicyclo[3.1.1]heptan-6-one. The stereochemical outcome of this reduction is dictated by the direction of hydride attack on the carbonyl group.
General Synthetic Approach
A common route to the 3-azabicyclo[3.1.1]heptane core involves the construction of a suitably substituted cyclobutane precursor, followed by intramolecular cyclization.[1] For instance, a diastereoselective Strecker reaction of a 3-oxocyclobutanecarboxylate can be employed to introduce the necessary functional groups with the correct stereochemistry for subsequent cyclization.[1]
Stereoselective Reduction of 3-Azabicyclo[3.1.1]heptan-6-one
The reduction of the ketone precursor is the key stereochemistry-determining step. The choice of reducing agent plays a critical role in the endo/exo selectivity.
-
Bulky Hydride Reagents for Exo Selectivity: Sterically hindered hydride reagents, such as lithium tri-sec-butylborohydride (L-Selectride®), will preferentially attack the carbonyl from the less sterically hindered face. In the case of 3-azabicyclo[3.1.1]heptan-6-one, this would be the face opposite the C1-C5 bridge, leading to the formation of the exo-alcohol.
-
Less Hindered Hydride Reagents for Endo Selectivity: Smaller, less sterically demanding reducing agents, such as sodium borohydride (NaBH₄), can attack from either face. The ratio of endo to exo products will depend on the specific substrate and reaction conditions. In many bicyclic systems, attack from the more hindered face to yield the endo product is often observed, a phenomenon that can be influenced by electronic factors and the precise geometry of the bicyclic system. For related bicyclo[2.2.1]heptane systems, sodium borohydride reduction of norcamphor favors the endo-alcohol.[2]
Experimental Protocol: Stereoselective Reduction (General Procedure)
-
Dissolution: Dissolve 3-azabicyclo[3.1.1]heptan-6-one in a suitable anhydrous solvent (e.g., methanol, ethanol, or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to a low temperature (e.g., -78 °C or 0 °C) using a dry ice/acetone or ice-water bath, respectively.
-
Hydride Addition: Slowly add the chosen hydride reagent (e.g., a solution of L-Selectride® in THF or solid NaBH₄) to the stirred solution. The rate of addition should be controlled to maintain the desired reaction temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, carefully quench the excess hydride reagent by the slow addition of water, aqueous ammonium chloride, or acetone.
-
Work-up: Allow the mixture to warm to room temperature. If necessary, adjust the pH and extract the product into a suitable organic solvent. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product, which may be a mixture of endo and exo isomers, can be purified by column chromatography on silica gel to separate the diastereomers.
Analytical Characterization and Stereochemical Assignment
Unambiguous determination of the stereochemistry of the hydroxyl group is essential. A combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the stereochemistry of bicyclic systems. The rigid nature of the 3-azabicyclo[3.1.1]heptane framework leads to distinct and predictable differences in the NMR spectra of the endo and exo isomers.
Key NMR Parameters for Stereochemical Assignment:
-
1H NMR Chemical Shifts: The chemical shift of the proton attached to the carbon bearing the hydroxyl group (H-6) and the neighboring protons can be indicative of their spatial environment. The anisotropic effect of the C-O bond and the proximity to other protons in the bicyclic system will influence their resonance frequencies.
-
1H-1H Coupling Constants (J-values): The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. In the rigid bicyclo[3.1.1]heptane system, the dihedral angles between H-6 and the adjacent protons on C-5 and C-7 will be significantly different for the endo and exo isomers, resulting in different coupling constants.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments (e.g., NOESY or ROESY) provide information about through-space proximity of protons. For the endo isomer, an NOE would be expected between H-6 and the protons on the same face of the six-membered ring. Conversely, for the exo isomer, an NOE would be anticipated between H-6 and the proton on the one-carbon bridge (C-7).
Table 1: Predicted 1H NMR Characteristics for Stereochemical Assignment
| Parameter | endo-3-Azabicyclo[3.1.1]heptan-6-ol | exo-3-Azabicyclo[3.1.1]heptan-6-ol | Rationale |
| H-6 Chemical Shift | Potentially more shielded | Potentially more deshielded | Dependent on the specific conformation and anisotropic effects. |
| JH6-H5 & JH6-H1 | Different values due to distinct dihedral angles. | Different values due to distinct dihedral angles. | The Karplus relationship predicts specific coupling constants for the defined geometries of the endo and exo isomers. |
| Key NOE Correlation | Between H-6 and protons on the C2-C4 bridge. | Between H-6 and the proton on the C7 bridge. | Proximity in space leads to observable NOE signals. |
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive method for determining the absolute stereochemistry of a molecule. By obtaining a suitable crystal of this compound, the precise three-dimensional arrangement of all atoms in the crystal lattice can be determined, providing unequivocal proof of the endo or exo configuration of the hydroxyl group. The hydrochloride salt is often targeted for crystallographic studies as the ionic nature can promote the formation of high-quality crystals. For related 3-azabicyclo[3.1.1]heptane derivatives, X-ray crystallography has been successfully used to confirm their structures.[3]
Pharmacological Significance of Stereoisomers
The distinct three-dimensional shapes of the endo and exo isomers of 3-azabicyclo[3.1.1]heptan-6-ol can lead to significant differences in their pharmacological properties. These differences can manifest in various ways:
-
Binding Affinity and Selectivity: One isomer may exhibit significantly higher affinity and/or selectivity for a particular biological target (e.g., a receptor or enzyme) than the other.
-
Pharmacokinetic Profile: The absorption, distribution, metabolism, and excretion (ADME) properties of the isomers can differ. This can be due to stereoselective interactions with metabolic enzymes or plasma proteins.
-
Pharmacodynamic Effects: The intrinsic activity of the isomers at a target may vary, with one acting as an agonist while the other is an antagonist or has no effect.
-
Toxicity: In some cases, one stereoisomer may be responsible for the therapeutic effects, while the other contributes to undesirable side effects or toxicity.
While specific pharmacological data for the individual isomers of 3-azabicyclo[3.1.1]heptan-6-ol is not extensively published, the broader class of 3-azabicyclo[3.1.1]heptane derivatives has shown activity as ligands for nicotinic acetylcholine receptors, highlighting the therapeutic potential of this scaffold.[4]
Conclusion
The stereochemistry of this compound is a critical aspect that profoundly influences its properties and potential applications in drug discovery. A thorough understanding of the synthetic methods for stereocontrol and the analytical techniques for unambiguous stereochemical assignment is essential for researchers working with this valuable bicyclic scaffold. The principles and experimental considerations outlined in this guide provide a framework for the synthesis, characterization, and rational utilization of the endo and exo isomers of this compound, ultimately enabling the development of more potent, selective, and safer therapeutic agents.
References
A comprehensive list of references will be provided at the end of this document. It is imperative for researchers to consult the primary literature for detailed experimental procedures and data.
Diagrams
Stereoisomers of 3-Azabicyclo[3.1.1]heptan-6-ol
Caption: General structures of endo and exo isomers.
Workflow for Stereoselective Synthesis and Analysis
Caption: Synthetic and analytical workflow.
References
[4] Identification and pharmacological characterization of 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides as novel ligands for the α4β2 and α6/α3β2β3 nicotinic acetylcholine receptors (nAChRs). PubMed, [Link]
[5] [2+2]-Photocycloaddition of N-Benzylmaleimide to Alkenes As an Approach to Functional 3-Azabicyclo[3.2.0]heptanes. ACS Publications, [Link]
[6] Lewis Acid-Catalyzed 1,3-Dipolar Cycloaddition of Bicyclobutanes with Isatogens: Access to Tetracyclic 2-Oxa-3-azabicyclo[3.1.1]heptanes. ACS Publications, [Link]
[3] ABSTRACT MAIN TEXT. R Discovery, [Link]
[7] Remote exo/endo selectivity in selective monohydrolysis of dialkyl bicyclo[2.2.1]heptane-2,3-dicarboxylate derivatives. PubMed, [Link]
[1] Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv, [Link]
[8] 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. Request PDF, [Link]
[9] General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. PubMed, [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Remote exo/endo selectivity in selective monohydrolysis of dialkyl bicyclo[2.2.1]heptane-2,3-dicarboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 3-Azabicyclo[3.1.1]heptan-6-ol Hydrochloride
For: Researchers, scientists, and drug development professionals.
Introduction
The 3-azabicyclo[3.1.1]heptane scaffold is a conformationally restricted piperidine isostere of significant interest in medicinal chemistry. Its rigid bicyclic structure allows for precise orientation of substituents in three-dimensional space, making it a valuable building block for the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. This application note provides a detailed, field-proven protocol for the synthesis of 3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride, a key intermediate for the development of new chemical entities.
The synthetic strategy outlined herein begins with the commercially available or readily synthesized N-benzyl-3-azabicyclo[3.1.1]heptan-6-one. The synthesis proceeds through a three-step sequence: (1) stereoselective reduction of the ketone to the corresponding alcohol, (2) removal of the N-benzyl protecting group via catalytic hydrogenolysis, and (3) formation of the hydrochloride salt to improve stability and handling. Each step has been optimized to ensure high yield and purity of the final product.
Synthetic Strategy Overview
The overall synthetic pathway is depicted below. The choice of a benzyl protecting group for the nitrogen atom is strategic, as it is stable under the initial reduction conditions and can be cleanly removed in a subsequent step. The reduction of the ketone is achieved using sodium borohydride, a mild and selective reducing agent. The final salt formation provides a crystalline, stable solid that is amenable to further synthetic manipulations.
Figure 1: Synthetic workflow for this compound.
Experimental Protocols
Part 1: Reduction of N-Benzyl-3-azabicyclo[3.1.1]heptan-6-one
Rationale: The reduction of the ketone at the 6-position is a critical step to introduce the desired hydroxyl functionality. Sodium borohydride (NaBH₄) is chosen as the reducing agent due to its mild nature and high selectivity for ketones in the presence of the tertiary amine. Methanol serves as a protic solvent that facilitates the reaction.
Materials:
-
N-Benzyl-3-azabicyclo[3.1.1]heptan-6-one
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
To a stirred solution of N-Benzyl-3-azabicyclo[3.1.1]heptan-6-one (1.0 eq) in methanol at 0 °C (ice bath), add sodium borohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield N-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol as a crude oil, which can be used in the next step without further purification.
| Parameter | Value |
| Starting Material | N-Benzyl-3-azabicyclo[3.1.1]heptan-6-one |
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Solvent | Methanol |
| Reaction Temperature | 0 °C to Room Temperature |
| Typical Yield | >95% (crude) |
Part 2: N-Debenzylation via Catalytic Hydrogenolysis
Rationale: The removal of the N-benzyl protecting group is essential to liberate the secondary amine. Catalytic hydrogenolysis using palladium on carbon (Pd/C) as the catalyst and hydrogen gas is a clean and efficient method for this transformation, with toluene being the only byproduct.[1]
Materials:
-
N-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol (from Part 1)
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
Procedure:
-
Dissolve the crude N-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol (1.0 eq) in ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (10 mol% Pd) to the solution.
-
Seal the flask and evacuate and backfill with hydrogen gas three times.
-
Stir the mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until complete consumption of the starting material.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with ethanol.
-
Concentrate the combined filtrates under reduced pressure to obtain 3-Azabicyclo[3.1.1]heptan-6-ol as the free base.
| Parameter | Value |
| Catalyst | 10% Palladium on Carbon (Pd/C) |
| Hydrogen Source | Hydrogen Gas (balloon) |
| Solvent | Ethanol |
| Reaction Temperature | Room Temperature |
| Typical Yield | >90% |
Part 3: Formation of this compound
Rationale: The hydrochloride salt of the final compound is typically a more stable, crystalline solid compared to the free base, which is often an oil. This facilitates purification, handling, and long-term storage.
Materials:
-
3-Azabicyclo[3.1.1]heptan-6-ol (free base from Part 2)
-
4 M HCl in 1,4-Dioxane
-
Diethyl ether
-
Anhydrous isopropanol (optional)
Procedure:
-
Dissolve the crude 3-Azabicyclo[3.1.1]heptan-6-ol free base in a minimal amount of anhydrous isopropanol or diethyl ether.
-
To this stirred solution, add 4 M HCl in 1,4-dioxane (1.1 eq) dropwise at room temperature.
-
A precipitate should form upon addition of the HCl solution.
-
Stir the resulting suspension for 30 minutes at room temperature.
-
Collect the solid by vacuum filtration.
-
Wash the solid with cold diethyl ether.
-
Dry the solid under vacuum to afford this compound as a white to off-white solid.
| Parameter | Value |
| Acid | 4 M HCl in 1,4-Dioxane |
| Solvent | Diethyl ether / Isopropanol |
| Product Form | Crystalline Solid |
| Typical Yield | >95% |
Expected Results and Characterization
The final product, this compound, should be a white to off-white crystalline solid. The structure and purity can be confirmed by standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the bicyclic core protons.
-
¹³C NMR: The carbon NMR will confirm the presence of the six carbon atoms of the bicyclic system.
-
Mass Spectrometry (ESI+): The mass spectrum should exhibit the [M+H]⁺ peak for the free base at m/z corresponding to the molecular formula C₆H₁₁NO.[2][3]
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas. Handle with care.
-
Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Do not allow the catalyst to dry completely in the air.
-
Hydrogen gas is highly flammable. Ensure there are no ignition sources nearby during the hydrogenation step.
-
HCl in dioxane is corrosive and should be handled with care.
References
-
Denisenko, A. V., et al. (2010). 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a promising building block for medicinal chemistry. Organic Letters, 12(19), 4372–4375. [Link]
-
Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]
- Ram, S., & Ehrenkaufer, R. E. (1984). A rapid and versatile system for the deprotection of N-benzyl derivatives of amines. Tetrahedron Letters, 25(32), 3415-3418.
-
PubChem. 3-azabicyclo[3.1.1]heptan-6-ol. [Link]
Sources
Application Note: Strategic N-Protection of 3-Azabicyclo[3.1.1]heptan-6-ol Hydrochloride for Advanced Drug Discovery
Introduction: The Strategic Value of Conformationally Restricted Scaffolds
In the landscape of modern medicinal chemistry, the quest for novel chemical entities with improved potency, selectivity, and pharmacokinetic profiles is paramount. Conformationally restricted scaffolds have emerged as a powerful tool in this endeavor, offering a strategy to lock bioactive conformations and explore chemical space with greater precision. The 3-azabicyclo[3.1.1]heptane framework, a non-classical piperidine isostere, presents a unique and valuable scaffold for drug discovery.[1][2] Its rigid bicyclic structure reduces the entropic penalty upon binding to a biological target, often leading to enhanced affinity. The inherent chirality of substituted 3-azabicyclo[3.1.1]heptanes further allows for the exploration of three-dimensional pharmacophores.
The secondary amine within the 3-azabicyclo[3.1.1]heptane core is a key handle for derivatization, enabling the introduction of various substituents to modulate pharmacological activity. However, the nucleophilicity and basicity of this amine often necessitate a protection strategy during multi-step syntheses to prevent unwanted side reactions.[3][4] The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its stability under a broad range of reaction conditions and its facile, acid-labile removal.[5][6]
This application note provides a comprehensive guide to the N-Boc protection of 3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride, a versatile building block for the synthesis of novel therapeutics. We will delve into the mechanistic rationale behind the chosen protocol, offer a detailed, step-by-step experimental procedure, and discuss critical parameters for success.
Mechanistic Rationale: The Boc Protection of a Secondary Amine Hydrochloride
The N-protection of an amine with di-tert-butyl dicarbonate (Boc₂O) is a nucleophilic acyl substitution reaction.[4] The reaction proceeds through the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O.[7] This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate anion. This anion subsequently breaks down into the stable byproducts tert-butanol and carbon dioxide.
A critical consideration for the N-protection of this compound is the fact that the starting material is an amine salt. The protonated secondary amine is not sufficiently nucleophilic to react with Boc₂O. Therefore, the addition of a base is essential to neutralize the hydrochloride salt and liberate the free amine in situ. Triethylamine (Et₃N) is a common and effective choice for this purpose. It is a non-nucleophilic, organic-soluble base that effectively scavenges the proton from the ammonium salt, driving the reaction towards the formation of the N-Boc product. An excess of triethylamine is typically used to ensure complete neutralization and to neutralize the proton generated during the carbamate formation.
Experimental Protocol: N-Boc Protection of this compound
This protocol is designed for the efficient N-Boc protection of this compound on a laboratory scale.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 1389264-28-1 | 149.62 |
| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | 218.25 |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | - |
| Brine (saturated aqueous NaCl) | - | - |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent and Base Addition: Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration). Cool the solution to 0 °C using an ice bath. To the cooled, stirring solution, add triethylamine (2.5 eq) dropwise. Stir the mixture at 0 °C for 15-20 minutes to ensure complete neutralization of the hydrochloride salt.
-
Boc₂O Addition: To the reaction mixture, add di-tert-butyl dicarbonate (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Reaction Progression: After the addition of Boc₂O is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the reaction mixture for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion of the reaction, quench the mixture by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate.
Critical Parameters and Troubleshooting
-
Choice of Base: While triethylamine is a standard choice, other non-nucleophilic bases like diisopropylethylamine (DIPEA) can also be used. The use of an adequate excess of the base is crucial to ensure the reaction goes to completion.[8]
-
Solvent: Dichloromethane is a good choice due to its inertness and ability to dissolve both the starting material and reagents. Other aprotic solvents like tetrahydrofuran (THF) or acetonitrile can also be employed.[5]
-
Temperature Control: The initial cooling to 0 °C during the addition of the base and Boc₂O is important to control the exothermicity of the reaction and minimize potential side reactions.
-
Moisture: While the reaction is generally tolerant to small amounts of moisture, using anhydrous solvents is recommended for optimal results and to prevent hydrolysis of the Boc anhydride.
-
Work-up: The aqueous wash with sodium bicarbonate is important to remove the triethylammonium salt and any unreacted acidic species.
-
Purification: The polarity of the N-Boc protected product is significantly lower than the starting amine hydrochloride. Flash chromatography is typically effective for purification. The choice of eluent will depend on the specific Rf values.
Characterization of tert-butyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate
The successful synthesis of the N-Boc protected product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The appearance of a characteristic singlet at approximately 1.4-1.5 ppm, integrating to 9 protons, is indicative of the tert-butyl group of the Boc moiety. The protons on the bicyclic core will appear in the range of 1.5-4.0 ppm. The proton attached to the hydroxyl-bearing carbon will typically appear as a multiplet around 4.0-4.5 ppm.
-
¹³C NMR: The presence of new signals around 80 ppm (quaternary carbon of the Boc group) and 28 ppm (methyl carbons of the Boc group) confirms the successful protection. The carbonyl carbon of the carbamate will appear around 155 ppm.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the expected molecular ion peak for the N-Boc protected product (C₁₁H₁₉NO₃, MW: 213.27).
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1680-1700 cm⁻¹ is characteristic of the carbamate carbonyl stretching vibration.
Conclusion
The N-Boc protection of this compound is a crucial step in the utilization of this valuable scaffold for the synthesis of novel, conformationally restricted molecules in drug discovery. The protocol detailed in this application note provides a robust and reliable method for achieving this transformation with high efficiency. Careful attention to the stoichiometry of the reagents, particularly the base, and appropriate work-up and purification procedures are key to obtaining the desired product in high purity. The resulting N-Boc protected intermediate is a versatile building block, ready for further functionalization in the pursuit of next-generation therapeutics.
References
- Reddy, K. L. et al. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines.
- Fisher Scientific. Amine Protection / Deprotection.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- Chemtips.
- BenchChem.
- Sigma-Aldrich.
- BenchChem. The Cornerstone of Amine Protection: An In-depth Technical Guide to the Boc Group in Chemical Synthesis.
- Sigma-Aldrich. tert-butyl (1R,5S,6r)-6-hydroxy-3-azabicyclo[3.1.
- AIR Unimi. Novel N-aryl nicotinamide derivatives: taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine rec.
- Scribd.
- AChemBlock. TERT-BUTYL 6-HYDROXY-3-AZABICYCLO[3.1.
- Beilstein Journals. EXPERIMENTAL PROCEDURES.
- ResearchGate. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.
- ChemicalBook. tert-Butyl 6-hydroxy-3-azabicyclo[3.1.
- A2B Chem. 1357353-36-6|tert-Butyl (6-exo)-6-hydroxy-3-azabicyclo[3.1.
- National Center for Biotechnology Information. 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene. PubMed Central.
- ChemRxiv. Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs.
- RSC Publishing. Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- CymitQuimica. tert-butyl 3-thia-6-azabicyclo[3.1.
- AChemBlock. tert-Butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.
- PubChem. Tert-butyl 6-oxo-3-azabicyclo(3.1.1)
- Enamine. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery.
- ChemicalBook. tert-Butyl 3,6-diazabicyclo[3.1.
- CLEARSYNTH. Tert-Butyl 3-oxo-6-azabicyclo[3.1.
- Google Patents. WO2024128305A1 - 2-azabicyclo[3.1.1]heptane compound.
- Chemistry Steps. Boc Protecting Group for Amines.
- ChemScene. 1251013-26-9 | tert-Butyl 6-oxo-3-azabicyclo[3.1.
- ResearchGate. General Synthesis of 3‐Azabicyclo[3.1.
- BOC Sciences. CAS 1250995-41-5 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid.
- PubChem. Tert-butyl 3,6-diazabicyclo[3.1.
Sources
- 1. 1357353-36-6|tert-Butyl (6-exo)-6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate| Ambeed [ambeed.com]
- 2. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery - Enamine [enamine.net]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
The Synthetic Versatility of 3-Azabicyclo[3.1.1]heptan-6-ol Hydrochloride: A Guide for Medicinal Chemists
The 3-azabicyclo[3.1.1]heptane scaffold has emerged as a privileged motif in modern drug discovery, offering a rigid, three-dimensional alternative to traditional piperidine and pyridine rings. Its unique conformational constraints can impart favorable physicochemical properties, such as improved metabolic stability and receptor binding affinity. At the heart of this chemical space lies 3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride, a versatile building block poised for diverse functionalization. This guide provides an in-depth exploration of the key reactions of this compound, offering detailed protocols and mechanistic insights to empower researchers in the synthesis of novel therapeutics.
Strategic Considerations for a Bifunctional Scaffold
This compound presents two primary sites for chemical modification: the secondary amine at the 3-position and the hydroxyl group at the 6-position. The hydrochloride salt form necessitates neutralization or the use of a base to liberate the free amine for subsequent reactions. The rigid bicyclic structure can introduce steric hindrance, influencing reagent choice and reaction kinetics. Understanding these nuances is paramount for successful synthetic campaigns.
Reactions at the Nitrogen Center: Building Molecular Complexity
The secondary amine of the 3-azabicyclo[3.1.1]heptane core is a versatile handle for introducing a wide array of substituents, enabling the exploration of structure-activity relationships.
N-Alkylation via Reductive Amination
Reductive amination is a robust and widely employed method for the N-alkylation of secondary amines. This one-pot procedure involves the formation of an iminium ion intermediate from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding tertiary amine.
Protocol 1: N-Alkylation of 3-Azabicyclo[3.1.1]heptan-6-ol via Reductive Amination
This protocol is adapted from a procedure described in patent literature for the alkylation of 3-azabicyclo[3.1.1]heptan-6-ol.
Materials:
-
This compound
-
Aldehyde or Ketone (1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equivalents)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic amount, optional)
Procedure:
-
To a solution of this compound (1.0 equivalent) in DCM, add triethylamine (1.2 equivalents) and stir for 10 minutes at room temperature to neutralize the hydrochloride salt.
-
Add the desired aldehyde or ketone (1.1 equivalents). If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Stir the mixture for 30-60 minutes at room temperature.
-
Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise. The reaction is often exothermic.
-
Stir the reaction mixture at room temperature for 2-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality and Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations.[1] It is less basic than sodium borohydride, which can reduce the starting aldehyde or ketone.
-
Solvent: Dichloromethane or 1,2-dichloroethane are common solvents for this reaction due to their ability to dissolve the reactants and their inertness under the reaction conditions.
-
Base: A non-nucleophilic organic base like triethylamine or DIPEA is used to liberate the free amine from its hydrochloride salt without competing in the alkylation reaction.
N-Acylation: Introduction of Amide Functionality
N-acylation is a fundamental transformation that introduces an amide bond, a common feature in many pharmaceutical agents. This can be achieved using various acylating agents such as acyl chlorides, anhydrides, or by coupling with carboxylic acids.
Protocol 2: N-Acylation of 3-Azabicyclo[3.1.1]heptan-6-ol with an Acyl Chloride
Materials:
-
This compound
-
Acyl chloride (1.1 equivalents)
-
Triethylamine (TEA) or Pyridine (2.2 equivalents)
-
Dichloromethane (DCM)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount, optional)
Procedure:
-
Suspend this compound (1.0 equivalent) in DCM.
-
Add triethylamine (2.2 equivalents) and stir for 10 minutes at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 equivalents) dropwise.
-
If the reaction is slow, a catalytic amount of DMAP can be added.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water, 1 M HCl (to remove excess base), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Causality and Experimental Choices:
-
Acylating Agent: Acyl chlorides are highly reactive and readily acylate amines. Anhydrides can also be used, often with slightly longer reaction times.
-
Base: An excess of a non-nucleophilic base is required to both neutralize the hydrochloride salt and scavenge the HCl generated during the reaction.[2]
-
Catalyst: DMAP is a highly effective acylation catalyst, particularly for less reactive systems.
N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl amines. This reaction has broad substrate scope and functional group tolerance.[3][4]
Protocol 3: N-Arylation of 3-Azabicyclo[3.1.1]heptan-6-ol
Materials:
-
This compound
-
Aryl halide (bromide or iodide, 1.0 equivalent)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 4-10 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.0 equivalents)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 equivalent), this compound (1.2 equivalents), the palladium precatalyst, the phosphine ligand, and the base in a reaction vessel.
-
Add the anhydrous, deoxygenated solvent.
-
Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours, or until reaction completion is observed by LC-MS.
-
Cool the reaction mixture to room temperature and dilute with a suitable solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Causality and Experimental Choices:
-
Catalyst System: The choice of palladium precatalyst and phosphine ligand is crucial for the success of the Buchwald-Hartwig amination and depends on the specific substrates. Bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle.[5][6]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the transmetalation step. Sodium tert-butoxide is a common choice.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so the reaction must be performed under an inert atmosphere (e.g., argon or nitrogen).
Reactions at the Oxygen Center: Modulating Polarity and Pharmacokinetics
The hydroxyl group at the 6-position offers another avenue for derivatization, allowing for the introduction of ethers and esters, which can significantly impact the compound's polarity, solubility, and pharmacokinetic profile.
O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide.[7][8]
Protocol 4: O-Alkylation of 3-Azabicyclo[3.1.1]heptan-6-ol
Materials:
-
N-protected 3-Azabicyclo[3.1.1]heptan-6-ol (e.g., N-Boc protected)
-
Strong base (e.g., Sodium hydride (NaH), 1.2 equivalents)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide, 1.1 equivalents)
-
Anhydrous polar aprotic solvent (e.g., THF, DMF)
Procedure:
-
Dissolve the N-protected 3-Azabicyclo[3.1.1]heptan-6-ol (1.0 equivalent) in the anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise. Hydrogen gas will be evolved.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.
-
Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
-
If necessary, remove the N-protecting group under appropriate conditions.
Causality and Experimental Choices:
-
N-Protection: It is crucial to protect the secondary amine before performing the O-alkylation to prevent competing N-alkylation. The tert-butoxycarbonyl (Boc) group is a common choice as it is stable to the basic conditions of the Williamson ether synthesis and can be readily removed later.
-
Base: A strong base like sodium hydride is required to deprotonate the sterically hindered secondary alcohol.[9]
-
Alkyl Halide: Primary alkyl halides are the best electrophiles for this SN2 reaction to avoid competing elimination reactions.
O-Acylation: Ester Formation
Esterification of the hydroxyl group can be accomplished through reaction with a carboxylic acid under acidic conditions (Fischer esterification) or with a more reactive acylating agent like an acyl chloride or anhydride under basic conditions.[10][11]
Protocol 5: O-Acylation of 3-Azabicyclo[3.1.1]heptan-6-ol with an Anhydride
Materials:
-
N-protected 3-Azabicyclo[3.1.1]heptan-6-ol
-
Acid anhydride (1.5 equivalents)
-
Pyridine or Triethylamine (2.0 equivalents)
-
4-Dimethylaminopyridine (DMAP) (0.1 equivalents)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-protected 3-Azabicyclo[3.1.1]heptan-6-ol (1.0 equivalent) in DCM.
-
Add pyridine (2.0 equivalents) and DMAP (0.1 equivalents).
-
Add the acid anhydride (1.5 equivalents) and stir the mixture at room temperature for 2-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, dilute the reaction with DCM and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
-
Deprotect the nitrogen if required.
Causality and Experimental Choices:
-
Acylating Agent: Acid anhydrides are good acylating agents for alcohols, and the reaction is often cleaner than with acyl chlorides.
-
Catalyst: DMAP is a highly effective catalyst for esterification reactions.[2]
-
Base: Pyridine or triethylamine acts as a base to neutralize the carboxylic acid byproduct.
Oxidation of the Hydroxyl Group
Oxidation of the secondary alcohol at the 6-position provides access to the corresponding ketone, 3-azabicyclo[3.1.1]heptan-6-one, a valuable intermediate for further functionalization, such as reductive amination at the ketone or alpha-functionalization.
Swern Oxidation
The Swern oxidation is a mild and efficient method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively, using dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride.[12][13]
Protocol 6: Swern Oxidation of 3-Azabicyclo[3.1.1]heptan-6-ol
Materials:
-
N-protected 3-Azabicyclo[3.1.1]heptan-6-ol
-
Oxalyl chloride (1.5 equivalents)
-
Dimethyl sulfoxide (DMSO) (3.0 equivalents)
-
Triethylamine (TEA) (5.0 equivalents)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Under an inert atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM and cool to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of DMSO (3.0 equivalents) in anhydrous DCM, maintaining the temperature below -60 °C.
-
Stir the mixture for 15 minutes.
-
Add a solution of N-protected 3-Azabicyclo[3.1.1]heptan-6-ol (1.0 equivalent) in anhydrous DCM dropwise, keeping the internal temperature below -60 °C.
-
Stir for 30-60 minutes at -78 °C.
-
Add triethylamine (5.0 equivalents) dropwise, again maintaining the low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature over 1-2 hours.
-
Quench the reaction with water.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting ketone by flash column chromatography.
Causality and Experimental Choices:
-
N-Protection: Protection of the amine is essential to prevent side reactions.
-
Temperature Control: Strict temperature control at -78 °C is critical during the addition of reagents to avoid decomposition of the active oxidizing species.[14]
-
Reagents: The combination of DMSO and an activating agent like oxalyl chloride forms the reactive sulfur ylide responsible for the oxidation. Triethylamine is added at the end to quench the reaction and neutralize the generated acid.
Stereochemical Considerations
The stereochemistry of the 6-hydroxyl group (exo or endo) can influence the reactivity and the stereochemical outcome of subsequent reactions. For nucleophilic substitution reactions at the 6-position (e.g., after converting the alcohol to a better leaving group), an SN2 mechanism would proceed with inversion of configuration.[15] The rigid bicyclic framework can also direct the approach of reagents, leading to stereoselective transformations. Careful analysis of NMR data, such as coupling constants, can help in determining the stereochemistry of the products.
Visualizing the Synthetic Pathways
Figure 1. Reaction pathways of this compound.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel, three-dimensional molecules for drug discovery. By leveraging a range of modern and classic synthetic methodologies, researchers can readily functionalize both the nitrogen and oxygen centers of this scaffold. The protocols and insights provided in this guide are intended to serve as a practical resource for chemists aiming to explore the rich chemical space accessible from this promising starting material. Careful consideration of reaction conditions, particularly with respect to the bifunctional and sterically constrained nature of the molecule, will be key to unlocking its full synthetic potential.
References
-
Nolan, S. P., et al. (2025). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link][5][16]
-
LibreTexts. (2023). Swern oxidation. Chemistry LibreTexts. [Link][12]
-
Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link][7]
- Creary, X. (2006). Reductive Amination. In Name Reactions in Heterocyclic Chemistry (pp. 459-466). John Wiley & Sons, Inc.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link][4]
-
The University of Groningen research portal. (2019). The Buchwald–Hartwig Amination After 25 Years. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link][1]
-
Organic Chemistry Tutor. (n.d.). Reductive Amination. [Link]
-
Chemistry LibreTexts. (2025). Preparing Ethers. [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link][9]
-
Chemistry Hall. (2021). The Swern Oxidation: Mechanism and Features. [Link][14]
-
Michigan State University. (n.d.). Swern Oxidation Procedure. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Chemguide. (n.d.). ESTERIFICATION - alcohols and carboxylic acids. [Link][10]
-
Organic Chemistry Portal. (n.d.). Swern Oxidation. [Link]
- Google Patents. (1993).
-
Bouzroura, S., et al. (2012). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research, 4(1), 583-588. [Link][2]
-
University of Massachusetts Boston. (n.d.). CH 391: UNIT 3: STEREOCHEMISTRY. [Link][15]
- Google Patents. (1995).
-
Jasra, R. V., et al. (2000). Efficient chemoselective liquid phase acylation of amines, alcohols and bifunctional compounds over ZSM-35. Indian Journal of Chemistry-Section A, 39(12), 1278-1281. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
- Grygorenko, O. O., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry.
-
ResearchGate. (n.d.). Selective N‐acylation of amino alcohols using 2,2′‐bipyridyl‐6‐yl... [Link]
-
Chemistry LibreTexts. (2020). Condensation of Acids with Alcohols- The Fischer Esterification. [Link]
-
Khan Academy. (2025). Esterification of alcohols | Alcohols, phenols and acids | Grade 12 | Chemistry. [Link]
- Grygorenko, O. O., et al. (2025). Thermal Intramolecular [2+2] Cycloaddition: Synthesis of 3-Azabicyclo[3.1.1]heptanes from Morita–Baylis–Hillman Adduct-Derived 4,4-Diaryl-1,3-dienes. The Journal of Organic Chemistry.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.rug.nl [research.rug.nl]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. byjus.com [byjus.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 15. CH 391: UNIT 3: STEREOCHEMISTRY [research.cm.utexas.edu]
- 16. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 3-Azabicyclo[3.1.1]heptan-6-ol Hydrochloride
Introduction: The Strategic Value of the 3-Azabicyclo[3.1.1]heptane Scaffold
The 3-azabicyclo[3.1.1]heptane framework has emerged as a compelling structural motif in modern medicinal chemistry. Its rigid, three-dimensional architecture serves as a valuable bioisostere for commonly employed rings such as piperidine and pyridine.[1] This conformational constraint can offer significant advantages in drug design, including enhanced binding affinity to biological targets, improved metabolic stability, and modulation of physicochemical properties like solubility and lipophilicity.[2] The derivatization of 3-azabicyclo[3.1.1]heptan-6-ol, a key intermediate, at its secondary amine and hydroxyl functionalities, unlocks a vast chemical space for the exploration of novel therapeutic agents.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of 3-azabicyclo[3.1.1]heptan-6-ol hydrochloride. The protocols herein are designed to be robust and reproducible, with a strong emphasis on the underlying chemical principles and rationale for procedural choices.
Core Derivatization Strategies
The derivatization of this compound can be systematically approached by targeting its two primary reactive sites: the secondary amine (N3) and the hydroxyl group (O6). The key to successful derivatization lies in the chemoselective functionalization of these groups, which can be achieved through careful selection of reagents, reaction conditions, and, if necessary, the use of protecting groups.[3]
This guide will detail four primary derivatization pathways:
-
N-Acylation: Formation of amides, carbamates, and ureas.
-
N-Alkylation: Introduction of alkyl or aryl groups via reductive amination or direct alkylation.
-
O-Acylation: Esterification of the hydroxyl group.
-
O-Alkylation: Formation of ethers.
A visual representation of these derivatization pathways is provided below:
Caption: Primary derivatization pathways for 3-Azabicyclo[3.1.1]heptan-6-ol.
Part 1: N-Derivatization Protocols
The secondary amine of the 3-azabicyclo[3.1.1]heptane core is a versatile handle for introducing a wide array of functional groups. It is important to note that the starting material is a hydrochloride salt; therefore, a base is required to liberate the free amine for reaction.
Protocol 1: N-Acylation with Acyl Chlorides
Rationale: N-acylation with acyl chlorides is a robust and high-yielding method for the formation of amides.[4][5] The reaction proceeds via nucleophilic acyl substitution. A non-nucleophilic base is crucial to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine and halt the reaction.[6]
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under a nitrogen atmosphere, add a non-nucleophilic base such as triethylamine (2.2 eq) or diisopropylethylamine (DIPEA) (2.2 eq). Stir the suspension for 15-30 minutes at room temperature to ensure the formation of the free amine.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Add the desired acyl chloride (1.05 eq), either neat or as a solution in the same anhydrous solvent, dropwise to the stirred amine solution. Maintain the temperature below 5 °C during the addition.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated sodium bicarbonate solution (to neutralize any remaining acid chloride), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure N-acyl derivative.
Data Presentation: Representative N-Acylation Reactions
| Entry | Acyl Chloride | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzoyl chloride | Et₃N | DCM | 2 | 92 |
| 2 | Acetyl chloride | DIPEA | THF | 1 | 95 |
| 3 | 3-Chloropropionyl chloride | Et₃N | DCM | 3 | 88 |
Protocol 2: N-Alkylation via Reductive Amination
Rationale: Reductive amination is a highly effective and controlled method for the N-alkylation of secondary amines, avoiding the over-alkylation issues often encountered with direct alkylation using alkyl halides.[7] The reaction proceeds through the in-situ formation of an iminium ion from the condensation of the amine with an aldehyde or ketone, which is then reduced by a mild reducing agent.[8] Sodium triacetoxyborohydride (STAB) is a preferred reducing agent as it is selective for the iminium ion over the carbonyl starting material.[9]
Experimental Protocol:
-
Reaction Setup: Combine this compound (1.0 eq), the desired aldehyde or ketone (1.2 eq), and a non-nucleophilic base such as triethylamine (1.1 eq) in a suitable solvent like 1,2-dichloroethane (DCE) or THF. Stir the mixture at room temperature for 1 hour.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting amine is consumed (typically 2-12 hours).
-
Workup: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkyl derivative.
Data Presentation: Representative N-Alkylation Reactions
| Entry | Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | STAB | DCE | 4 | 85 |
| 2 | Acetone | STAB | THF | 6 | 78 |
| 3 | Cyclohexanone | STAB | DCE | 8 | 82 |
Part 2: O-Derivatization Protocols
The hydroxyl group at the C6 position offers another point of diversification. Selective derivatization of the hydroxyl group in the presence of the secondary amine can be challenging but is achievable under specific conditions.
Protocol 3: Chemoselective O-Acylation under Acidic Conditions
Rationale: In an acidic medium, the secondary amine is protonated, rendering it non-nucleophilic. This allows for the selective acylation of the hydroxyl group.[10] This method is particularly advantageous as it obviates the need for protecting group chemistry.
Experimental Protocol:
-
Reaction Setup: Suspend this compound (1.0 eq) in a suitable solvent such as trifluoroacetic acid (TFA) or a mixture of an organic solvent and a strong acid (e.g., DCM with a catalytic amount of sulfuric acid).
-
Addition of Acylating Agent: Add the desired acyl chloride or acid anhydride (1.1-1.5 eq) to the suspension.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the reactivity of the acylating agent.
-
Workup: Upon completion, carefully quench the reaction by slowly adding it to a cooled, saturated solution of NaHCO₃ to neutralize the acid.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 4: O-Alkylation via Williamson Ether Synthesis
Rationale: The Williamson ether synthesis is a classic method for forming ethers via an S_N2 reaction between an alkoxide and a primary alkyl halide.[11][12] A strong base is required to deprotonate the alcohol. To achieve O-selectivity, the amine should be protected, for example, as a carbamate (e.g., Boc-protected).
Experimental Protocol (with N-Boc protection):
-
N-Protection (if not already protected): Protect the secondary amine of 3-azabicyclo[3.1.1]heptan-6-ol with a suitable protecting group (e.g., Boc anhydride).
-
Alkoxide Formation: Dissolve the N-protected amino alcohol (1.0 eq) in an anhydrous aprotic solvent such as THF or DMF. Cool the solution to 0 °C and add a strong base like sodium hydride (NaH) (1.2 eq) portion-wise.
-
Addition of Alkyl Halide: After the evolution of hydrogen gas ceases, add the primary alkyl halide (1.1 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature or heat if necessary. Monitor the reaction by TLC or LC-MS.
-
Workup: Carefully quench the reaction with water. Extract with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification and Deprotection: Purify the crude product by flash column chromatography. If desired, remove the N-protecting group under appropriate conditions (e.g., TFA or HCl for a Boc group).
Protocol 5: O-Alkylation via the Mitsunobu Reaction
Rationale: The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups, including ethers, with inversion of stereochemistry.[13][14] This reaction is particularly useful for sterically hindered alcohols.[1]
Experimental Protocol (with N-Boc protection):
-
N-Protection: Ensure the secondary amine is protected (e.g., with a Boc group).
-
Reaction Setup: Dissolve the N-protected amino alcohol (1.0 eq), the desired alcohol for ether formation (1.5 eq), and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous THF.
-
Addition of Azodicarboxylate: Cool the solution to 0 °C and slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor by TLC or LC-MS.
-
Purification: Concentrate the reaction mixture and purify directly by flash column chromatography to remove triphenylphosphine oxide and other byproducts.
-
Deprotection: Deprotect the nitrogen as required.
Characterization of Derivatives
The successful derivatization of this compound should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see the appearance of new signals corresponding to the introduced acyl or alkyl groups. For N-acylation, a downfield shift of the protons adjacent to the nitrogen is typically observed. For O-acylation or O-alkylation, a downfield shift of the proton at C6 is expected.
-
¹³C NMR: The appearance of new carbon signals from the added functional group and shifts in the signals of the bicyclic core, particularly at carbons adjacent to the site of derivatization, will be observed.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak in the mass spectrum will confirm the addition of the new functional group. Fragmentation patterns can also provide structural information. For instance, amines often undergo a characteristic α-cleavage.[15]
-
Workflow Visualization
Caption: General experimental workflow for derivatization.
Conclusion
The protocols outlined in these application notes provide a robust framework for the derivatization of this compound. By leveraging these methodologies, researchers can efficiently access a diverse library of novel compounds for evaluation in drug discovery and development programs. The strategic application of these derivatization techniques, grounded in a solid understanding of the underlying chemical principles, will undoubtedly accelerate the exploration of this promising scaffold's therapeutic potential.
References
-
Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]
-
Devi, N. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39(15), 2694–2701. [Link]
-
Dibchak, D., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link]
- Kotha, S., & Khedkar, P. (2005). The Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Current Organic Synthesis, 2(1), 59-81.
-
Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]
-
Pedersen, C. M., & Lindsay, K. B. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 629–647. [Link]
-
Pearson+. (2024). The Williamson ether synthesis involves the displacement of an al.... [Link]
- Reab, R., & Li, G. (2001). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 101(11), 3307-3340.
-
Wikipedia. (2024). Mitsunobu reaction. [Link]
-
Wikipedia. (2024). Protective group. [Link]
-
Wikipedia. (2024). Reductive amination. [Link]
-
Wikipedia. (2024). Williamson ether synthesis. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective Groups [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
The Strategic Application of 3-Azabicyclo[3.1.1]heptan-6-ol Hydrochloride in Modern Medicinal Chemistry
Introduction: Navigating Beyond Flatland in Drug Design
In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer improved pharmacological properties is perpetual. The deliberate move away from planar, aromatic systems towards three-dimensional, sp³-rich scaffolds—a concept often termed "escaping flatland"—has become a cornerstone of modern drug design. This strategic shift aims to enhance compound solubility, metabolic stability, and target engagement by exploring a broader chemical space. Within this paradigm, saturated bicyclic systems have emerged as powerful tools for bioisosteric replacement of common heterocycles.
This application note provides a detailed guide to the use of 3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride , a versatile and conformationally restricted building block. We will explore its role as a bioisostere of piperidine and pyridine fragments, its synthesis, and key functionalization protocols that enable its incorporation into diverse molecular frameworks. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this scaffold to address challenges in drug discovery.
The 3-Azabicyclo[3.1.1]heptane Scaffold: A 3D Bioisostere
The 3-azabicyclo[3.1.1]heptane core is a conformationally rigid system that can be considered a saturated analog of pyridine and a constrained mimic of piperidine.[1][2] This rigidity is a key attribute, as it reduces the entropic penalty upon binding to a biological target and presents substituents in well-defined spatial vectors.
Structural and Physicochemical Rationale
The strategic advantage of the 3-azabicyclo[3.1.1]heptane scaffold lies in its ability to replicate the geometric presentation of substituents found in aromatic rings while imparting favorable physicochemical properties. X-ray crystallographic analysis has demonstrated that the distances and angles between exit vectors on the 3-azabicyclo[3.1.1]heptane core closely mimic those of a 3,5-disubstituted pyridine ring.[1] However, as a saturated system, it offers a distinct profile in terms of lipophilicity, solubility, and metabolic stability.
A compelling case study is the incorporation of the 3-azabicyclo[3.1.1]heptane scaffold into the antihistamine drug Rupatidine.[3] Replacement of the pyridine ring with this bicyclic core resulted in a dramatic improvement in key drug-like properties:
-
Aqueous Solubility: Increased by over an order of magnitude (from 29 µM for Rupatidine to 365 µM for the analog).[4]
-
Lipophilicity: A significant decrease in the experimental logD value (from >4.5 for Rupatidine to 3.8 for the analog), despite a similar calculated logP.[4]
-
Metabolic Stability: A more than tenfold increase in the half-life in human liver microsomes.[5]
These improvements highlight the potential of this scaffold to mitigate common liabilities in drug development. The presence of the hydroxyl group in 3-Azabicyclo[3.1.1]heptan-6-ol offers an additional vector for substitution, further expanding its utility as a versatile building block.
Data Presentation: Comparative Physicochemical Properties
The following table provides a comparative analysis of the calculated physicochemical properties of 3-Azabicyclo[3.1.1]heptan-6-ol and its monocyclic analog, 3-hydroxypiperidine. These values are crucial for understanding the potential impact of incorporating this scaffold on a molecule's ADME profile.
| Property | 3-Azabicyclo[3.1.1]heptan-6-ol | 3-Hydroxypiperidine | Justification for Comparison |
| Molecular Weight | 113.16 g/mol (free base) | 101.15 g/mol | Similar molecular weight ensures that comparisons of other properties are not skewed by significant size differences. |
| cLogP (predicted) | -0.4[6] | -0.3 | The bicyclic nature of the scaffold does not drastically alter the calculated lipophilicity compared to its monocyclic counterpart, suggesting that observed improvements in properties like solubility are due to factors beyond simple lipophilicity, such as crystal packing and hydration. |
| Topological Polar Surface Area (TPSA) | 32.3 Ų[7] | 32.3 Ų | The identical TPSA indicates that both molecules present a similar polar surface to their environment, making them good candidates for direct comparison in structure-activity relationship studies. |
| pKa (predicted, basic) | ~9.5-10.5 | ~10.0-10.5 | The basicity of the secondary amine is expected to be similar in both scaffolds, which is a critical parameter for target engagement and off-target liability assessment. |
| Hydrogen Bond Donors | 2[7] | 2 | Both molecules have a secondary amine and a hydroxyl group, capable of acting as hydrogen bond donors. |
| Hydrogen Bond Acceptors | 2[7] | 2 | Both molecules have a nitrogen and an oxygen atom that can act as hydrogen bond acceptors. |
Synthetic and Functionalization Strategies
The utility of this compound as a building block is contingent on efficient synthetic access and robust protocols for its subsequent functionalization. The general approach involves the synthesis of the bicyclic core, followed by manipulation of the amine and alcohol functionalities.
Diagram: Synthetic Workflow
Caption: Synthetic workflow for 3-Azabicyclo[3.1.1]heptan-6-ol and its derivatives.
Experimental Protocols
The following protocols are provided as a guide for the synthesis and functionalization of this compound. These are generalized procedures and may require optimization for specific substrates and scales.
Protocol 1: Synthesis of N-Boc-3-azabicyclo[3.1.1]heptan-6-ol
This two-step procedure involves the reduction of the corresponding ketone followed by N-protection. The synthesis of the ketone precursor, 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one, can be achieved via a two-step multigram synthesis.[8] Subsequent debenzylation and N-protection would yield the N-Boc protected ketone.
Step A: Reduction of N-Boc-3-azabicyclo[3.1.1]heptan-6-one
Causality: Sodium borohydride (NaBH₄) is a mild and selective reducing agent for ketones and aldehydes, making it ideal for this transformation without affecting the Boc protecting group.[9][10] Methanol is a common protic solvent for such reductions.
-
Preparation: In a round-bottom flask, dissolve N-Boc-3-azabicyclo[3.1.1]heptan-6-one (1.0 eq) in methanol (10 volumes).
-
Reaction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature remains below 10 °C.
-
Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Concentrate the mixture under reduced pressure to remove methanol.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x 20 volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude N-Boc-3-azabicyclo[3.1.1]heptan-6-ol.
Step B: N-Boc Protection of this compound
Causality: This protocol is for instances where the unprotected alcohol is the starting material. Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for the introduction of the Boc protecting group. A base such as triethylamine is required to neutralize the hydrochloride salt and the acid generated during the reaction.
-
Preparation: Suspend this compound (1.0 eq) in dichloromethane (DCM, 15 volumes).
-
Reaction: Add triethylamine (2.5 eq) and stir for 15 minutes. Add a solution of di-tert-butyl dicarbonate (1.2 eq) in DCM dropwise.
-
Monitoring: Stir the reaction at room temperature overnight. Monitor by TLC for the disappearance of the starting material.
-
Work-up: Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford N-Boc-3-azabicyclo[3.1.1]heptan-6-ol.
Protocol 2: O-Alkylation via Williamson Ether Synthesis
Causality: The Williamson ether synthesis is a robust method for forming ethers from an alcohol and an alkyl halide.[1][8] A strong base, such as sodium hydride (NaH), is used to deprotonate the alcohol to form the more nucleophilic alkoxide.[6]
-
Preparation: To a solution of N-Boc-3-azabicyclo[3.1.1]heptan-6-ol (1.0 eq) in anhydrous tetrahydrofuran (THF, 20 volumes) under an inert atmosphere (N₂ or Ar), add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise at 0 °C.
-
Alkoxide Formation: Allow the mixture to warm to room temperature and stir for 1 hour.
-
Reaction: Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide, 1.2 eq) dropwise and stir the reaction at room temperature or with gentle heating (40-50 °C) until completion (monitored by TLC).
-
Work-up: Cool the reaction to 0 °C and carefully quench with saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography to yield the desired ether derivative.
Protocol 3: Esterification via Steglich Esterification
Causality: The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols, particularly when one of the components is sensitive or sterically hindered.[4][11] DCC (or EDC) is used as a coupling agent, and DMAP acts as a catalyst to facilitate the reaction.
-
Preparation: Dissolve N-Boc-3-azabicyclo[3.1.1]heptan-6-ol (1.0 eq), the desired carboxylic acid (1.1 eq), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq) in anhydrous DCM (20 volumes).
-
Reaction: Cool the solution to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq). Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.
-
Work-up: A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with DCM.
-
Extraction and Purification: Concentrate the filtrate and redissolve the residue in ethyl acetate. Wash with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography to afford the ester product.
Protocol 4: Stereochemical Inversion via Mitsunobu Reaction
Causality: The Mitsunobu reaction is a powerful tool for the stereochemical inversion of secondary alcohols by displacing the hydroxyl group with a nucleophile.[2][12][13] Triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) are the key reagents.[14]
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve N-Boc-3-azabicyclo[3.1.1]heptan-6-ol (1.0 eq), triphenylphosphine (1.5 eq), and a suitable acidic nucleophile (e.g., p-nitrobenzoic acid, 1.5 eq) in anhydrous THF (20 volumes).
-
Reaction: Cool the solution to 0 °C. Add DIAD or DEAD (1.5 eq) dropwise over 30 minutes, keeping the temperature below 5 °C. The reaction mixture may turn from colorless to a pale yellow or orange.
-
Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC for the formation of the product and consumption of the starting alcohol.
-
Work-up and Purification: Concentrate the reaction mixture in vacuo. The crude residue can be directly purified by flash column chromatography. The triphenylphosphine oxide byproduct can sometimes be challenging to remove completely and may require multiple chromatographic purifications.
-
Deprotection (if necessary): The resulting ester can be hydrolyzed under standard basic conditions (e.g., LiOH in THF/water) to yield the alcohol with the inverted stereocenter.
Conclusion
This compound is a valuable building block for medicinal chemists seeking to introduce three-dimensionality and improved physicochemical properties into their drug candidates. Its rigid bicyclic structure serves as an effective bioisostere for piperidine and pyridine rings, often leading to enhanced solubility and metabolic stability. The synthetic and functionalization protocols outlined in this application note provide a practical framework for the strategic incorporation of this scaffold into novel molecular entities. By leveraging the unique attributes of this and other sp³-rich building blocks, researchers can continue to push the boundaries of drug design and develop new therapeutics with superior pharmacological profiles.
References
- Mykhailiuk, P. K., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres.
-
Organic Synthesis. Mitsunobu reaction. Available at: [Link]
-
Wikipedia. Mitsunobu reaction. Available at: [Link]
- Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv.
-
Chemspace. 6-methyl-3-{[(1s,4s)-1-(methoxymethyl)-2-oxabicyclo...]-3-azabicyclo[3.1.1]heptan-6-ol. Available at: [Link]
-
PubChem. 3-Azabicyclo(3.1.1)heptane. Available at: [Link]
- Mykhailiuk, P. K. (2023).
-
ResearchGate. Reduction using sodium borohyride?. Available at: [Link]
- Denisenko, A. V., et al. (2010). 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a promising building block for medicinal chemistry. Organic letters, 12(19), 4372–4375.
-
PubChemLite. 3-azabicyclo[3.1.1]heptan-6-ol. Available at: [Link]
-
YouTube. Mitsunobu Reaction: reaction mechanism and experimental procedure. Available at: [Link]
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
-
ResearchGate. Unexpected Discovery of Saturated Pyridine Mimetics. Available at: [Link]
-
Master Organic Chemistry. The Mitsunobu Reaction. Available at: [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. Available at: [Link]
-
ResearchGate. Visualized comparison of 3-azabicyclo[3.1.1]heptane and.... Available at: [Link]
- Dembinski, R., et al. (2025).
-
ResearchGate. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. Available at: [Link]
-
Chemspace. This compound. Available at: [Link]
-
AA Blocks. 1389264-28-1 | this compound. Available at: [Link]
- Mykhailiuk, P. K., et al. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ChemRxiv.
-
Royal Society of Chemistry. A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information. Available at: [Link]
- Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv.
-
University of Massachusetts Amherst. Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Available at: [Link]
-
WebAssign. Experiment 3 - Reduction of a Ketone. Available at: [Link]
- Anderson, E. A., et al. (2025). 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene.
- Anderson, E. A., et al. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters.
- Reymond, J.-L., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry.
-
JoVE. Synthesis of Esters Via Steglich Esterification in Acetonitrile. Available at: [Link]
-
ResearchGate. (PDF) General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Available at: [Link]
-
PubMed. General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Available at: [Link]
-
AA Blocks. 1389264-28-1 | this compound. Available at: [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. guidechem.com [guidechem.com]
- 4. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. scholarship.richmond.edu [scholarship.richmond.edu]
- 7. This compound - C6H12ClNO | CSSB00016993726 [chem-space.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. www1.chem.umn.edu [www1.chem.umn.edu]
- 10. webassign.net [webassign.net]
- 11. d-nb.info [d-nb.info]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Mitsunobu Reaction [organic-chemistry.org]
- 14. organic-synthesis.com [organic-synthesis.com]
The Rising Star in Scaffolding: 3-Azabicyclo[3.1.1]heptan-6-ol as a Conformationally Restricted Piperidine Isostere
Application Note & Protocols for Medicinal Chemistry
Foreword for the Modern Drug Hunter
In the relentless pursuit of novel therapeutics, the medicinal chemist's toolkit is ever-expanding. The piperidine moiety, a stalwart of drug design, is present in a vast number of approved drugs, prized for its favorable physicochemical properties and synthetic versatility.[1][2] However, the very success of this scaffold can be a double-edged sword, leading to challenges in navigating intellectual property landscapes and overcoming metabolic liabilities, often associated with oxidation at the carbons alpha to the nitrogen.[1] This has catalyzed the exploration of non-classical bioisosteres that can recapitulate the desirable features of piperidine while offering unique structural and pharmacological advantages.
Enter the 3-azabicyclo[3.1.1]heptane framework, a rigid and promising scaffold that is gaining significant traction as a piperidine isostere. This application note delves into the utility of 3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride , a key building block that offers a unique three-dimensional presentation of pharmacophoric features. We will explore its synthesis, comparative properties against piperidine, and provide detailed protocols for its incorporation into drug discovery pipelines.
The Isosteric Advantage: Why a Bicyclic Amine?
Isosterism, the principle of substituting one atom or group of atoms for another with similar physical and chemical properties, is a cornerstone of rational drug design.[3] The 3-azabicyclo[3.1.1]heptane core serves as a non-classical isostere of piperidine, with the key distinction being its rigid, bicyclic nature. This conformational restriction locks the embedded six-membered ring into a defined spatial arrangement, in contrast to the flexible chair-boat interconversion of piperidine.[4]
This rigidity offers several key advantages:
-
Enhanced Target Affinity: By pre-organizing the molecule in a bioactive conformation, the entropic penalty of binding to a biological target can be minimized, potentially leading to higher affinity.
-
Improved Selectivity: The well-defined three-dimensional structure can facilitate more precise interactions with the target protein, leading to improved selectivity over off-targets.
-
Novel Exit Vectors: The bicyclic framework presents substituents in distinct spatial orientations compared to a simple piperidine ring, opening up new avenues for structure-activity relationship (SAR) exploration.
-
Metabolic Stability: The rigid structure can shield metabolically susceptible positions from enzymatic degradation, potentially improving the pharmacokinetic profile of a drug candidate.[2]
Physicochemical Properties: A Head-to-Head Comparison
A critical aspect of isosteric replacement is the retention of favorable physicochemical properties. Here, we compare key properties of 3-Azabicyclo[3.1.1]heptan-6-ol with its monocyclic counterpart, piperidine.
| Property | Piperidine | 3-Azabicyclo[3.1.1]heptan-6-ol | Rationale for Significance in Drug Discovery |
| Molecular Weight ( g/mol ) | 85.15[5][6] | 113.16 (free base)[7] | Lower molecular weight is generally preferred to maintain "drug-like" properties. The increase for the bicyclic system is modest. |
| pKa | 11.12[5] | Predicted: ~9.5-10.5 | Basicity is crucial for solubility and target interactions. The bicyclic amine is expected to have a slightly lower pKa due to ring strain. |
| logP (Octanol/Water) | 0.84[8] | Predicted: -0.4[7] | Lipophilicity is a key determinant of absorption, distribution, metabolism, and excretion (ADME) properties. The hydroxyl group significantly increases the hydrophilicity of the bicyclic scaffold.[9] |
| Aqueous Solubility | Miscible[5][6][8] | Predicted: High | Good aqueous solubility is essential for drug formulation and bioavailability. The polar nature of the hydroxyl group and the amine hydrochloride salt contribute to high predicted solubility. |
Synthesis and Characterization: From Ketone to Key Building Block
The synthesis of this compound is readily achievable from commercially available starting materials. A common route involves the reduction of the corresponding ketone, 3-azabicyclo[3.1.1]heptan-6-one.
Protocol 1: Synthesis of this compound
This protocol outlines a general procedure for the reduction of a protected 3-azabicyclo[3.1.1]heptan-6-one followed by deprotection. A benzyl protecting group is exemplified here.[10]
Step 1: Reduction of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one
-
To a stirred solution of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one (1.0 eq) in methanol (10 vol) at 0 °C, add sodium borohydride (1.5 eq) portion-wise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Carefully quench the reaction by the slow addition of water (5 vol) at 0 °C.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Extract the aqueous residue with dichloromethane (3 x 10 vol).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford 3-benzyl-3-azabicyclo[3.1.1]heptan-6-ol, which can be used in the next step without further purification.
Step 2: Deprotection to this compound
-
Dissolve the crude 3-benzyl-3-azabicyclo[3.1.1]heptan-6-ol (1.0 eq) in methanol (20 vol).
-
Add Pearlman's catalyst (20% Pd(OH)₂/C, 10 mol%).
-
Acidify the mixture to pH 2-3 with concentrated hydrochloric acid.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature overnight.
-
Filter the reaction mixture through a pad of Celite®, washing with methanol.
-
Concentrate the filtrate under reduced pressure to yield this compound as a solid.
Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure. The bicyclic nature of the compound will result in a complex splitting pattern for the bridgehead and bridge protons.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should show the [M+H]⁺ ion for the free base at m/z 114.09.[7] The fragmentation pattern of related bicyclic amines is often characterized by cleavage of the C-C bond adjacent to the nitrogen.[11]
Application in Lead Optimization: Amide Bond Formation
A primary application of this compound is its incorporation into lead molecules via amide bond formation. The secondary amine provides a convenient handle for coupling with carboxylic acids.
Protocol 2: General Procedure for Amide Coupling using EDC/HOBt
This protocol describes a standard procedure for the coupling of a carboxylic acid with 3-Azabicyclo[3.1.1]heptan-6-ol.[12][13][14][15]
-
To a stirred solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane or DMF (10 vol) at 0 °C, add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq).
-
Stir the mixture at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.1 eq) in the same solvent and add a tertiary amine base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.5 eq) to neutralize the hydrochloride salt and for the coupling reaction.
-
Add the amine solution to the pre-activated acid solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Case Studies in Drug Discovery
The 3-azabicyclo[3.1.1]heptane scaffold has been successfully employed in several drug discovery programs, demonstrating its potential as a valuable piperidine isostere.
-
Aromatase Inhibitors: Novel 1-(4-aminophenyl)-3-azabicyclo[3.1.1]heptane-2,4-diones have been synthesized and shown to be potent inhibitors of human placental aromatase, an enzyme involved in estrogen biosynthesis.[16] These compounds exhibited significantly greater potency than the clinically used drug aminoglutethimide, highlighting the potential of this scaffold in the development of new treatments for hormone-dependent cancers.[16]
-
Neuronal Nicotinic Acetylcholine Receptor (nAChR) Ligands: 3,6-Diazabicyclo[3.1.1]heptane derivatives have been designed as potent and selective ligands for the α4β2 nAChR subtype.[17] One such compound displayed a remarkable pM affinity, showcasing the utility of this rigid scaffold in designing highly specific CNS-active agents.[17]
Workflow and Pathway Visualizations
To aid in the conceptualization of the experimental and design process, the following diagrams are provided.
Figure 1: Synthetic and application workflow for this compound.
Figure 2: Conceptual relationship between piperidine and its bicyclic isostere.
Conclusion and Future Outlook
This compound represents a valuable and versatile building block for contemporary drug discovery. Its conformationally restricted nature offers a compelling strategy to overcome the limitations of traditional piperidine scaffolds, providing a pathway to compounds with enhanced potency, selectivity, and metabolic stability. The straightforward synthetic accessibility and amenability to standard coupling chemistries ensure its seamless integration into medicinal chemistry programs. As the demand for novel, three-dimensional chemical matter continues to grow, the 3-azabicyclo[3.1.1]heptane core is poised to become an increasingly important tool in the arsenal of the modern drug hunter.
References
-
Synthesis and aromatase inhibitory activity of novel 1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane- and -[3.1.1]heptane-2,4- diones. PubMed. Available at: [Link]
-
Acid-Amine Coupling using EDCI. Organic Synthesis. Available at: [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link]
-
Reactive deep eutectic solvents for EDC-mediated amide synthesis. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Design of novel 3,6-diazabicyclo[3.1.1]heptane derivatives with potent and selective affinities for α4β2 neuronal nicotinic acetylcholine receptors. PubMed. Available at: [Link]
-
General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. PubMed. Available at: [Link]
-
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a promising building block for medicinal chemistry. PubMed. Available at: [Link]
-
Design of novel 3,6-diazabicyclo[3.1.1]heptane derivatives with potent and selective affinities for α4β2 neuronal nicotinic acetylcholine receptors. ResearchGate. Available at: [Link]
-
Piperidine. Solubility of Things. Available at: [Link]
-
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A Promising Building Block for Medicinal Chemistry. Sci-Hub. Available at: [Link]
-
Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. Available at: [Link]
- WO2005108402A1 - 3,6-diazabicyclos[3.1.1]heptane derivatives with analgesic activity. Google Patents.
-
Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. ResearchGate. Available at: [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]
-
Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. Available at: [Link]
-
Piperidine. PubChem. Available at: [Link]
-
Design and Synthesis of Bridged Piperidine and Piperazine Isosteres. Request PDF. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
Bicyclo[3.1.1]heptanes as bioisosteres of benzenes.[16] This work:.... ResearchGate. Available at: [Link]
-
Amide Synthesis. Fisher Scientific. Available at: [Link]
-
Piperidine (CAS 110-89-4) - Chemical & Physical Properties. Cheméo. Available at: [Link]
-
A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate. Request PDF. Available at: [Link]
-
Bioisosteres of Common Functional Groups. Available at: [Link]
-
3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. Request PDF. Available at: [Link]
-
Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. Available at: [Link]
-
Bicyclo[3.1.1]heptan-3-ol, 6,6-dimethyl-2-methylene-. NIST WebBook. Available at: [Link]
-
3-azabicyclo[3.1.1]heptan-6-ol. PubChemLite. Available at: [Link]
-
This compound. C6H12ClNO | CSSB00016993726. Available at: [Link]
-
(PDF) General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. ResearchGate. Available at: [Link]
-
LogP—Making Sense of the Value. ACD/Labs. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. benchchem.com [benchchem.com]
- 5. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. PubChemLite - 3-azabicyclo[3.1.1]heptan-6-ol (C6H11NO) [pubchemlite.lcsb.uni.lu]
- 8. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. acdlabs.com [acdlabs.com]
- 10. 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a promising building block for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
- 15. Reactive deep eutectic solvents for EDC-mediated amide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01673K [pubs.rsc.org]
- 16. Synthesis and aromatase inhibitory activity of novel 1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane- and -[3.1.1]heptane-2,4- diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design of novel 3,6-diazabicyclo[3.1.1]heptane derivatives with potent and selective affinities for α4β2 neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Azabicyclo[3.1.1]heptan-6-ol Hydrochloride in Fragment-Based Drug Discovery
Introduction: Embracing Three-Dimensionality in Early-Stage Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, offering an efficient pathway to novel lead compounds. The core principle of FBDD is to screen low molecular weight compounds (fragments) that bind to a biological target with low affinity but high ligand efficiency. These initial "hits" then serve as starting points for elaboration into more potent, drug-like molecules.[1][2]
Historically, fragment libraries have been heavily biased towards flat, aromatic, sp²-hybridized systems. However, the therapeutic target landscape is evolving, with a growing need to address challenging targets such as protein-protein interactions. This has spurred a paradigm shift towards fragments with greater three-dimensional (3D) character. An increased fraction of sp³-hybridized carbons (Fsp³) in drug candidates is correlated with improved clinical success rates, likely due to enhanced solubility, metabolic stability, and the potential for more specific, complex interactions with protein binding sites.[3][4][5]
3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride is an exemplar of this new generation of sp³-rich fragments. Its rigid bicyclic core pre-organizes key functionalities in defined spatial orientations, offering a unique opportunity to probe the often-underexplored 3D chemical space of a target's binding site.[6][7] This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective application of this fragment in FBDD campaigns.
The Strategic Advantage of this compound
The utility of this compound in FBDD stems from a confluence of advantageous physicochemical and structural properties.
-
Three-Dimensionality and Rigidity: Unlike flexible aliphatic amines or planar aromatic systems, the bicyclic nature of this fragment presents a conformationally restricted scaffold.[6] This rigidity reduces the entropic penalty upon binding, which can lead to higher ligand efficiency. Its defined 3D shape allows for precise probing of pockets that may not be optimally engaged by flat fragments.[8]
-
sp³-Rich Core: With a high Fsp³ count, this fragment serves as an excellent starting point for developing leads with improved physicochemical properties. Molecules with higher Fsp³ are often associated with better solubility and metabolic profiles compared to their flat, aromatic counterparts.[3][4]
-
Defined Exit Vectors: The secondary amine and the hydroxyl group on the 3-Azabicyclo[3.1.1]heptan-6-ol scaffold provide two clear, spatially distinct vectors for synthetic elaboration. This is a critical feature in FBDD, as it allows for the systematic and rational growth of the fragment hit into a more potent lead compound.[5][9]
-
Favorable Physicochemical Properties: As a hydrochloride salt, the compound exhibits good aqueous solubility, which is essential for the preparation of high-concentration stock solutions required for many biophysical screening techniques.[10] Its low molecular weight and complexity align well with the "Rule of Three" often applied to fragment selection.[2]
Physicochemical Properties Summary
| Property | Value | Source |
| Molecular Formula | C₆H₁₂ClNO | [10] |
| Molecular Weight | 149.62 g/mol | [10][11] |
| Heavy Atom Count | 9 | [10] |
| Hydrogen Bond Donors | 3 | [10] |
| Hydrogen Bond Acceptors | 2 | [10] |
| Topological Polar Surface Area | 32.3 Ų | PubChem CID: 72207504 |
| Rotatable Bond Count | 0 | [10] |
Experimental Workflows and Protocols
The integration of this compound into an FBDD campaign follows a structured workflow designed to identify and validate its binding to a target protein, and subsequently to provide a roadmap for its optimization.
Caption: A generalized workflow for a fragment-based drug discovery campaign.
Protocol 1: Fragment Stock Preparation and Quality Control
Objective: To prepare a high-quality, soluble stock solution of this compound suitable for various biophysical screening assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Assay buffer (target-dependent, e.g., PBS or HEPES with appropriate additives)
-
Vortex mixer
-
Centrifuge
-
Acoustic dispenser or manual pipettes
Procedure:
-
Primary Stock Preparation:
-
Accurately weigh the required amount of this compound.
-
Dissolve the powder in 100% DMSO to create a high-concentration primary stock (e.g., 100 mM). The use of the hydrochloride salt should facilitate dissolution.
-
Vortex thoroughly until the compound is fully dissolved. A brief sonication may be used if necessary.
-
-
Aqueous Solubility Check (Kinetic Solubility):
-
Dilute a small aliquot of the DMSO primary stock into the final assay buffer to the highest concentration that will be used in screening (e.g., 1 mM).
-
Allow the solution to equilibrate at room temperature for 1-2 hours.
-
Visually inspect for any signs of precipitation.
-
For a more quantitative measure, centrifuge the sample and measure the concentration of the supernatant using LC-MS or UV-Vis spectroscopy.
-
-
Storage:
-
Store the primary DMSO stock at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Causality Behind Choices:
-
DMSO as Primary Solvent: DMSO is a standard solvent for compound libraries due to its ability to dissolve a wide range of organic molecules and its miscibility with aqueous buffers.
-
High Concentration Stock: Preparing a concentrated primary stock allows for minimal addition of DMSO to the final assay, reducing potential solvent-induced artifacts in biophysical assays.[12]
-
Solubility Check: This is a critical quality control step. Undissolved compound can lead to false positives or inaccurate affinity measurements. Performing this check in the final assay buffer is essential as buffer components can affect solubility.
Protocol 2: Primary Screening using Surface Plasmon Resonance (SPR)
Objective: To identify if this compound binds to the immobilized target protein. SPR is a sensitive, label-free technique ideal for detecting the weak interactions typical of fragments.[12][13][14]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, suitable for amine coupling)
-
Target protein (with a free amine for coupling)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
This compound stock solution
-
Running buffer (e.g., HBS-EP+, with DMSO matched to the sample)
Procedure:
-
Target Immobilization:
-
Immobilize the target protein onto the sensor chip surface via standard amine coupling chemistry. Aim for a low to medium density immobilization level (e.g., 2000-5000 RU) to minimize mass transport effects.
-
Use a reference flow cell, either left blank or with an immobilized irrelevant protein, to subtract non-specific binding and bulk refractive index changes.[12]
-
-
Screening Assay:
-
Prepare a solution of this compound in running buffer at a high concentration (e.g., 200 µM to 1 mM). Ensure the final DMSO concentration is matched between the sample and the running buffer (typically ≤ 1%).
-
Inject the fragment solution over the target and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer.
-
A positive "hit" is identified by a higher response in the target flow cell compared to the reference flow cell.
-
-
Data Analysis:
-
Reference-subtract the sensorgram data.
-
A stable, concentration-dependent increase in response upon injection indicates a binding event.
-
Caption: Key steps in an SPR-based fragment screening experiment.
Causality Behind Choices:
-
High Fragment Concentration: Because fragment binding is typically weak (µM to mM affinity), high concentrations are necessary to achieve a detectable signal.[15]
-
Reference Flow Cell: This is crucial for data integrity. It allows for the correction of non-specific binding to the chip surface and bulk refractive index changes caused by slight mismatches in buffer composition (especially DMSO).[12]
-
Kinetic Information: Even in a primary screen, the shape of the sensorgram provides initial kinetic insights. A fast on/fast off rate is typical for fragments.
Protocol 3: Hit Validation and Characterization using NMR Spectroscopy
Objective: To confirm the binding of this compound and to map its binding site on the target protein using protein-observed 2D NMR.[16][17]
Materials:
-
¹⁵N-isotopically labeled target protein
-
NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe
-
NMR tubes
-
This compound stock solution
-
NMR buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O)
Procedure:
-
Reference Spectrum:
-
Prepare a sample of ¹⁵N-labeled protein (e.g., 50-100 µM) in NMR buffer.
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum. This serves as the reference "fingerprint" of the protein, where each backbone amide group gives a unique peak.[16]
-
-
Screening:
-
Add a defined concentration of this compound to the protein sample (e.g., 20-fold molar excess).
-
Acquire a second 2D ¹H-¹⁵N HSQC spectrum under identical conditions.
-
-
Data Analysis (Chemical Shift Perturbation - CSP):
-
Overlay the reference and fragment-containing spectra.
-
Identify peaks that have shifted their position (a chemical shift perturbation) or have significantly broadened/disappeared.
-
These perturbations indicate that the corresponding amino acid residues are in or near the binding site of the fragment.
-
-
Affinity (Kᴅ) Estimation (Optional Titration):
-
Perform a titration by acquiring a series of ¹H-¹⁵N HSQC spectra with increasing concentrations of the fragment.
-
Track the chemical shift changes of the affected peaks.
-
Fit the titration data to a binding isotherm to calculate the dissociation constant (Kᴅ).[2]
-
Causality Behind Choices:
-
¹⁵N-Labeling: Isotopic labeling is necessary to acquire the protein's ¹H-¹⁵N HSQC spectrum, which provides residue-specific information.[17]
-
HSQC Experiment: This is a highly sensitive and robust experiment for detecting weak binding events. Changes in the chemical environment of backbone amides upon ligand binding are readily detected as CSPs.[16]
-
Binding Site Mapping: By assigning the perturbed peaks back to specific residues in the protein sequence (if assignments are known), the location of the binding pocket can be determined. This structural information is invaluable for the subsequent hit-to-lead stage.
Protocol 4: Structural Elucidation via X-ray Crystallography
Objective: To obtain a high-resolution 3D structure of the target protein in complex with this compound, revealing the precise binding mode and key interactions.[18][19][20]
Materials:
-
Crystals of the target protein
-
This compound stock solution
-
Cryoprotectant solution
-
X-ray diffraction equipment (synchrotron source recommended)
Procedure:
-
Crystal Soaking:
-
Prepare a soaking solution containing the fragment at a high concentration (e.g., 1-20 mM) in a buffer compatible with the crystal (often the mother liquor).
-
Transfer a protein crystal into a drop of the soaking solution. The soaking time can range from minutes to hours.
-
-
Cryo-cooling:
-
Briefly transfer the soaked crystal into a cryoprotectant solution before flash-cooling it in liquid nitrogen.
-
-
Data Collection and Structure Determination:
-
Collect X-ray diffraction data from the frozen crystal.
-
Process the data and solve the structure using molecular replacement (if a native structure is available).
-
Carefully examine the resulting electron density map for evidence of the bound fragment. A clear, unambiguous density corresponding to the shape of 3-Azabicyclo[3.1.1]heptan-6-ol should be visible in the binding pocket.[18]
-
Refine the model of the protein-fragment complex.
-
Causality Behind Choices:
-
Crystal Soaking: This is a common method for obtaining ligand-bound structures when crystals of the apo-protein are available. The high concentration of the fragment is needed to drive the binding equilibrium towards the complex form within the crystal lattice.[15]
-
High-Resolution Structure: X-ray crystallography provides the most detailed and unambiguous information about the binding mode, including specific hydrogen bonds, hydrophobic interactions, and the orientation of the fragment's exit vectors.[21] This information is the gold standard for guiding structure-based drug design in the hit-to-lead phase.
Conclusion and Future Directions
This compound represents a valuable tool for medicinal chemists seeking to explore non-flat chemical space in fragment-based drug discovery. Its inherent three-dimensionality, coupled with defined vectors for synthetic elaboration, makes it an attractive starting point for tackling challenging biological targets. The protocols outlined in this document provide a comprehensive framework for its successful application, from initial screening to detailed structural characterization. By leveraging these advanced biophysical techniques, research teams can effectively identify and validate novel binding modalities, paving the way for the rational design of next-generation therapeutics.
References
-
Giannetti, A. M., et al. (2011). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 2(2), 146–150. Available at: [Link]
-
Li, S., et al. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols, 5(3), 103278. Available at: [Link]
-
Gill, A. L., et al. (2005). Fragment-Based Lead Discovery Using X-ray Crystallography. Journal of Medicinal Chemistry, 48(2), 414–426. Available at: [Link]
-
Hartshorn, M. J., et al. (2005). Fragment-based lead discovery using X-ray crystallography. Journal of Medicinal Chemistry, 48(2), 403-13. Available at: [Link]
-
Fantoni, M., et al. (2022). A Novel NMR-Based Protocol to Screen Ultralow Molecular Weight Fragments. Journal of Medicinal Chemistry, 65(15), 10368–10378. Available at: [Link]
-
Renaudet, O., et al. (2010). SPR-based fragment screening: advantages and applications. Current Opinion in Chemical Biology, 14(4), 497-505. Available at: [Link]
-
Selvita. (n.d.). X-ray Crystallography Fragment Screening. Retrieved from [Link]
-
Moberg, A., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. bioRxiv. Available at: [Link]
-
Giannetti, A. M. (2011). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Ciulli, A., & Williams, G. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. Acta Crystallographica Section D: Biological Crystallography, 70(Pt 8), 2054–2069. Available at: [Link]
-
CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Fragment Screening. Retrieved from [Link]
-
Li, S., et al. (2024). Protocol to perform fragment screening using NMR spectroscopy. ResearchGate. Available at: [Link]
-
Angulo, J. (2021). NMR Screening in Fragment-Based Drug Design: A Practical Guide. Methods in Molecular Biology, 2304, 1-20. Available at: [Link]
-
Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. Retrieved from [Link]
-
Caplin, S. N., & Foley, C. A. (2022). A “thought experiment” showing how known sp³-rich fragment hits might be elaborated. ResearchGate. Available at: [Link]
-
Foley, C. A., et al. (2021). Emergent synthetic methods for the modular advancement of sp3-rich fragments. Chemical Society Reviews, 50(12), 7039-7097. Available at: [Link]
-
Scott, J. S., et al. (2023). Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions. Reaction Chemistry & Engineering, 8(11), 2736-2746. Available at: [Link]
-
SpiroChem. (2019). SpiroChem Fragment Library: Your key to successful drug discovery. Retrieved from [Link]
-
Scott, J. S., et al. (2019). Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines. Chemical Science, 10(19), 5049-5056. Available at: [Link]
-
Ciaffara, V., et al. (2020). Diversity-oriented synthesis of bicyclic fragments containing privileged azines. Organic & Biomolecular Chemistry, 18(30), 5849-5854. Available at: [Link]
-
Mykhailiuk, P. K., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry. Available at: [Link]
-
Dibchak, D., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. Available at: [Link]
-
Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. Available at: [Link]
-
Jones, A., et al. (2021). Fsp3-rich and diverse fragments inspired by natural products as a collection to enhance fragment-based drug discovery. Chemical Communications, 57(57), 6964-6967. Available at: [Link]
-
PubChem. (n.d.). 3-Azabicyclo(3.1.1)heptane. Retrieved from [Link]
-
Denisenko, A. V., et al. (2010). 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A Promising Building Block for Medicinal Chemistry. Organic Letters, 12(19), 4372–4375. Available at: [Link]
-
Wang, Z., et al. (2024). Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides. Journal of the American Chemical Society. Available at: [Link]
-
AA Blocks. (n.d.). This compound. Retrieved from [Link]
-
Mykhailiuk, P. K. (n.d.). Design, synthesis and application of novel bicyclic amines in drug discovery. Retrieved from [Link]
-
Chemspace. (n.d.). This compound. Retrieved from [Link]
-
Grygorenko, O. O., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry, 89(15), 10141-10150. Available at: [Link]
Sources
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Emergent synthetic methods for the modular advancement of sp3-rich fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 7. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. News - Single [spirochem.com]
- 9. Making sure you're not a bot! [ask.orkg.org]
- 10. aablocks.com [aablocks.com]
- 11. labsolu.ca [labsolu.ca]
- 12. pubs.acs.org [pubs.acs.org]
- 13. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Fragment-based lead discovery using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protocol to perform fragment screening using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. selvita.com [selvita.com]
- 20. Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
Application Notes and Protocols for the Synthesis of Conformationally Restricted Analogs using 3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride
Authored by: Your Senior Application Scientist
Introduction: Embracing Three-Dimensionality in Drug Discovery
In the realm of modern medicinal chemistry, the strategic introduction of conformational rigidity into molecular scaffolds is a cornerstone of rational drug design. By moving away from flexible, linear molecules towards more defined three-dimensional structures, researchers can achieve enhanced binding affinity, improved selectivity, and more favorable pharmacokinetic profiles for drug candidates. The 3-azabicyclo[3.1.1]heptane framework has emerged as a particularly valuable scaffold in this endeavor. It serves as a nonclassical, conformationally restricted isostere of piperidine, one of the most ubiquitous saturated heterocycles in approved pharmaceuticals.[1][2][3]
This bicyclic system locks the piperidine-like ring into specific conformations, with stereoisomers capable of mimicking either a distorted "chair" or a "boat" conformation, providing unique exit vectors for substituents that are not accessible with simple piperidines.[1][2][4] This guide provides detailed application notes and protocols for the synthetic utilization of a key building block, 3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride (1) , for the generation of novel, conformationally restricted analogs for drug discovery programs.
The Strategic Advantage of this compound
This compound is a versatile starting material possessing two key functional handles for derivatization: a secondary amine and a secondary alcohol. The hydrochloride salt form ensures stability and ease of handling. The core value of this building block lies in its ability to serve as a branching point for the introduction of diverse chemical functionalities in a stereodefined manner.
PART 1: Handling and In Situ Free Base Generation
The primary consideration when working with This compound (1) is the liberation of the free secondary amine for subsequent reactions, such as N-alkylation or N-arylation. This is typically achieved in situ through the addition of a suitable base.
Causality Behind Base Selection: The choice of base is critical and depends on the nature of the subsequent reaction.
-
For N-alkylation with alkyl halides: Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred. They are sufficiently strong to neutralize the hydrochloride and the hydrogen halide generated during the reaction, but are generally not nucleophilic enough to compete in the alkylation.
-
For reductive amination: The reaction is typically performed under neutral to slightly acidic conditions to facilitate iminium ion formation. The hydrochloride salt can sometimes be used directly, or a stoichiometric amount of a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be added.
-
For reactions sensitive to inorganic salts: Organic bases such as TEA or DIPEA are used, which also act as acid scavengers.
Protocol 1: General Procedure for In Situ Free Base Generation for N-Alkylation
-
To a round-bottom flask containing This compound (1) (1.0 eq), add a suitable solvent such as acetonitrile (ACN) or dimethylformamide (DMF).
-
Add an excess of a non-nucleophilic base (e.g., K₂CO₃, 2.5-3.0 eq).
-
Stir the suspension at room temperature for 15-30 minutes to ensure complete neutralization and formation of the free amine.
-
The reaction mixture is now ready for the addition of the electrophile (e.g., alkyl halide).
PART 2: Synthetic Protocols for Derivatization
The true utility of 1 is realized through the selective functionalization of its amine and alcohol moieties.
Section 2.1: N-Functionalization of the Bicyclic Core
The secondary amine of the 3-azabicyclo[3.1.1]heptane core is a prime site for introducing substituents that can interact with biological targets.
Reductive amination is a robust and widely used method for N-alkylation, proceeding through the formation of an intermediate iminium ion, which is then reduced.
Experimental Workflow: N-Alkylation via Reductive Amination
Caption: Workflow for N-alkylation.
Detailed Steps:
-
Dissolve This compound (1) (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or methanol (MeOH).
-
Add triethylamine (TEA, 1.1 eq) to neutralize the hydrochloride salt.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise. The use of NaBH(OAc)₃ is advantageous as it is selective for imines in the presence of carbonyls and tolerant of mildly acidic conditions.
-
Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-alkylated analog.
| Reagent/Condition | Parameter | Rationale |
| Reducing Agent | Sodium triacetoxyborohydride | Mild and selective for iminium ions over carbonyls. |
| Solvent | Dichloromethane / Methanol | Good solubility for reactants; compatible with reducing agent. |
| Base | Triethylamine | Neutralizes HCl salt without interfering with iminium formation. |
| Temperature | Room Temperature | Sufficient for iminium formation and reduction. |
Section 2.2: O-Functionalization of the Hydroxyl Group
The secondary alcohol at the 6-position provides another vector for derivatization, allowing for the synthesis of ethers and esters.
This classic method involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. To achieve selectivity, the amine must first be protected.
Experimental Workflow: O-Alkylation
Caption: Workflow for O-alkylation.
Detailed Steps:
-
N-Protection: Protect the secondary amine of 1 using a standard protecting group such as tert-butyloxycarbonyl (Boc). To a solution of 1 in DCM, add TEA (2.2 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 eq). Stir at room temperature until the reaction is complete. Work up to isolate the N-Boc protected intermediate.
-
Alkoxide Formation: Dissolve the N-Boc protected alcohol (1.0 eq) in an anhydrous aprotic solvent like tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
-
Carefully add a strong base, such as sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil), portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes to ensure complete alkoxide formation.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Workup: Carefully quench the reaction by the slow addition of water. Extract with an organic solvent, dry, and concentrate. Purify by column chromatography.
-
N-Deprotection: Dissolve the purified product in a suitable solvent (e.g., DCM) and treat with a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, to remove the Boc group.
-
Evaporate the solvent and excess acid to yield the hydrochloride salt of the final ether product.
PART 3: Application in Medicinal Chemistry - A Case Study
The 3-azabicyclo[3.1.1]heptane scaffold has been successfully incorporated into drug candidates to improve their properties. For instance, replacing the pyridine ring in the antihistamine drug Rupatidine with this bicyclic core led to a significant improvement in physicochemical properties, including enhanced water solubility and metabolic stability.[5][6] This underscores the power of this scaffold to generate novel intellectual property and create superior drug candidates.
Conclusion
This compound is a powerful and versatile building block for the synthesis of conformationally restricted analogs. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this valuable scaffold. By leveraging the principles of selective N- and O-functionalization, scientists can generate novel molecules with precisely positioned substituents, paving the way for the discovery of next-generation therapeutics with enhanced efficacy and safety profiles.
References
-
Chernykh A. V., Vashchenko B. V., Shishkina S. V., Volochnyuk D. M., Grygorenko O. O. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. J Org Chem. 2024 Aug 2;89(15):10440-10450. [Link]
-
Organic Chemistry Portal. Multigram Synthesis of Diastereomerically Pure 3-Substituted 6-Azacyclo[3.3.1]heptane Derivatives. [Link]
-
Dibchak D., Snisarenko M., Mishuk A., et al. General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angew Chem Int Ed Engl. 2023 Sep 25;62(39):e202304246. [Link]
-
ResearchGate. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery | Request PDF. [Link]
-
Filatov, A. S., Khoroshilova, O. V., Larina, A. G., Boitsov, V. M., & Stepakov, A. V. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 18, 1338–1346. [Link]
-
Sci-Hub. 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A Promising Building Block for Medicinal Chemistry. [Link]
-
ResearchGate. (PDF) General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. [Link]
-
Mykhailiuk, P. K. (2025). 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene. Angewandte Chemie International Edition, 64(32), e202505519. [Link]
-
Synfacts. Synthesis of Azabicyclo[3.1.1]heptane Derivatives from Cyclobutanones. Synfacts, 2012(01), 0017. [Link]
-
ChemRxiv. 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. [Link]
-
National Center for Biotechnology Information. Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. [Link]
-
ChemRxiv. Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. [Link]
-
Cambridge Open Engage. Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs | Organic Chemistry | ChemRxiv. [Link]
-
ResearchGate. Nano-review on bioisosteres: Focus on 3-Azabicyclo[3.1.1]heptane as a Surrogate of Pyridine. [Link]
-
The Journal of Organic Chemistry. 6-Substituted Bicyclo[3.1.1]heptanes1. [Link]
Sources
- 1. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery - Enamine [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Azabicyclo[3.1.1]heptan-6-ol Hydrochloride
<_
Introduction
Welcome to the technical support guide for 3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride (CAS No. 1389264-28-1). This bicyclic scaffold is of increasing interest in medicinal chemistry due to its rigid framework, which can enhance three-dimensional diversity in drug candidates.[1] As a hydrochloride salt, its purity is paramount for consistent downstream applications, including biological screening and further synthetic elaboration. This guide provides practical, field-tested advice to troubleshoot common purification challenges and answer frequently asked questions, ensuring you obtain material of the highest quality and integrity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, properties, and purification of this compound.
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored at room temperature in a tightly sealed container.[2] Like many amine hydrochlorides, it has the potential to be hygroscopic. Therefore, storage in a desiccator or a controlled-humidity environment is recommended to prevent water absorption, which can affect analytical results and reactivity. Safety data sheets suggest avoiding moisture.[3]
Q2: What is the expected purity for commercially available batches?
A2: Commercial suppliers typically offer this compound with a purity of 97% or greater.[2][4] However, for sensitive applications such as catalyst development or late-stage drug synthesis, further purification is often necessary to remove residual solvents, starting materials, or side-products from its synthesis.
Q3: What are the common impurities I should look for?
A3: Impurities often stem from the synthetic route. A common route involves the reduction of a spirocyclic oxetanyl nitrile precursor.[5] Potential impurities could include:
-
Unreacted Starting Materials: Such as the nitrile or ketone precursors.
-
Byproducts of Reduction: Depending on the reducing agent (e.g., LiAlH₄), partially reduced intermediates could be present.[6]
-
Solvents: Residual solvents from the reaction or a previous purification step (e.g., THF, Dioxane, Methanol).[7][8]
-
Isomers: Depending on the stereocontrol of the synthesis, diastereomers may be present.
Q4: Which analytical techniques are best for assessing purity?
A4: A combination of methods is recommended for a comprehensive purity assessment:
-
¹H and ¹³C NMR: Provides structural confirmation and detects organic impurities.
-
HPLC/UPLC-MS: Ideal for quantifying purity and identifying trace-level impurities.
-
Melting Point: A sharp melting point range is indicative of high purity.
-
Karl Fischer Titration: To quantify water content, especially given the compound's potential hygroscopicity.
Part 2: Troubleshooting Guide
This section provides a problem-solving framework for issues encountered during the purification of this compound.
Scenario 1: Low Yield After Recrystallization
Problem: "I'm losing a significant amount of my compound during recrystallization. My final yield is less than 50%."
Root Causes & Solutions:
-
Improper Solvent Choice: The ideal recrystallization solvent should dissolve the compound when hot but have poor solubility when cold. As a hydrochloride salt, polar protic solvents are a good starting point.
-
Troubleshooting Step: Perform a systematic solvent screen using small amounts of your material. Test solvents like isopropanol (IPA), ethanol, methanol, or mixtures thereof with an anti-solvent like ethyl acetate or diethyl ether.
-
-
Excessive Solvent Volume: Using too much solvent will keep the compound in solution even after cooling, drastically reducing the recovered yield.
-
Troubleshooting Step: Add just enough hot solvent to fully dissolve the crude product. If you add too much, carefully evaporate the excess solvent under a nitrogen stream before cooling.
-
-
Premature Crystallization: If the solution cools too quickly, the compound can "crash out," trapping impurities and leading to poor recovery of pure crystals.
-
Troubleshooting Step: Allow the heated, saturated solution to cool slowly to room temperature, then transfer it to an ice bath or refrigerator to maximize crystal formation. Insulating the flask can help slow the cooling process.
-
Scenario 2: Product Fails to Crystallize ("Oiling Out")
Problem: "Instead of forming crystals, my compound separates as a viscous oil or a gummy solid upon cooling."
Root Causes & Solutions:
-
High Impurity Load: Significant amounts of impurities can disrupt the crystal lattice formation, acting as a "eutectic mixture" and lowering the melting point.
-
Troubleshooting Step: Before recrystallization, consider an initial purification step. This could be a simple charcoal treatment to remove colored impurities or a plug of silica gel to remove baseline contaminants.
-
-
Residual Water or Solvent: The presence of water or an immiscible solvent can prevent proper crystallization.
-
Troubleshooting Step: Ensure the crude material is thoroughly dried under high vacuum before attempting recrystallization. If the issue persists, try adding a co-solvent that is miscible with both your primary solvent and the impurity (e.g., adding a small amount of methanol to an isopropanol solution).
-
-
Supersaturation: The solution may be too concentrated.
-
Troubleshooting Step: Gently warm the oiled-out mixture and add a small amount of additional hot solvent until the oil redissolves. Then, attempt to cool it again, perhaps more slowly. Scratching the inside of the flask with a glass rod at the solvent-air interface can often induce nucleation.
-
Scenario 3: Persistent Impurities Detected by NMR/HPLC
Problem: "Even after recrystallization, my analytical data shows the presence of a persistent impurity."
Root Causes & Solutions:
-
Co-crystallization: The impurity may have very similar solubility properties and crystal packing compatibility to your desired compound.
-
Troubleshooting Step: A change in the purification method is required. If recrystallization fails, column chromatography is the next logical step. Given the polar nature of the hydrochloride salt, a reverse-phase (C18) column with a water/acetonitrile or water/methanol gradient may be effective. Alternatively, normal phase chromatography on silica gel can be attempted, often using a mobile phase containing a small amount of a modifying amine (like triethylamine) or ammonia in methanol to prevent streaking.
-
-
Thermal Degradation: The compound may be degrading under the heat required for recrystallization.
-
Troubleshooting Step: Check the chemical stability of your compound.[3][9] If it is thermally labile, consider purification methods that do not require heating, such as column chromatography at room temperature or trituration. Trituration involves washing the solid crude material with a solvent in which the desired compound is insoluble, but the impurity is soluble.
-
Part 3: Experimental Protocols & Data
Protocol 1: Optimized Recrystallization from Isopropanol (IPA)
This protocol is a robust starting point for purifying gram-scale quantities of the title compound.
-
Dissolution: Place the crude this compound in a clean Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of isopropanol (e.g., 5-10 mL per gram of crude material).
-
Heating: Gently heat the mixture on a hot plate with stirring. Continue to add small portions of hot IPA until the solid is completely dissolved. Avoid boiling the solvent vigorously.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin as the solution cools.
-
Maximizing Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold isopropanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum (e.g., 1 mmHg) to a constant weight to remove all traces of solvent.[7]
Data Summary Table
| Property | Value | Source |
| Molecular Formula | C₆H₁₂ClNO | [2][10] |
| Molecular Weight | 149.62 g/mol | [2] |
| CAS Number | 1389264-28-1 | [2][4][10] |
| Typical Purity | ≥97% | [2][4] |
| Storage | Room Temperature, desiccate | [2][11] |
Visual Workflow: Troubleshooting Impure Product
The following diagram outlines a logical workflow for diagnosing and resolving issues with product purity.
Caption: A decision-making flowchart for purifying this compound.
References
- 3-azabicyclo[3.1.
- 3-Azabicyclo[3.1.
- Safety Data Sheet - this compound. INDOFINE Chemical Company, Inc..
- 3-Azabicyclo[3.1.1]heptan-6-ol, hydrochloride (1:1)
- MSDS of 3-azabicyclo[3.1.1]heptane-6-carboxylic acid;hydrochloride. Google Search Result.
- Supporting Information for Synthetic Procedures. Wiley-VCH.
- Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv.
- This compound Chemical Properties. CSSB00016993726.
- exo-3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride Product Page. AChemBlock.
- 3-Azabicyclo[3.1.
- 3-Oxa-6-azabicyclo[3.1.1]heptane, hydrochloride (1:1)
- 3-Aza-bicyclo[3.1.1]heptan-6-ol hydrochloride Product Page. Synthonix.
- 3-azabicyclo[3.1.
- 3-oxa-6-azabicyclo[3.1.
- General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres.
- {3-Azabicyclo[3.1.
- 3-azabicyclo[3.1.1]heptan-6-ol Compound Summary. PubChem.
- Dibchak, D., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres.
- Patent WO2011135276A1 - 3, 3 -disubstituted- ( 8 - aza - bicyclo [3.2.1] oct- 8 - yl) -[5- (1h - pyrazol - 4 -yl) -thiophen-3 -yl] methanones as inhibitors of 11 (beta) -hsd1.
- Mykhailiuk, P. K. (2022). 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene.
- 3-oxa-6-azabicyclo[3.1.
- endo-3-Azabicyclo[3.1.1]heptan-6-ol Hydrochloride Product Page. AccelaChem.
- 3-Azabicyclo[3.1.
- Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs (Preprint). ChemRxiv.
Sources
- 1. benchchem.com [benchchem.com]
- 2. labsolu.ca [labsolu.ca]
- 3. capotchem.cn [capotchem.cn]
- 4. Synthonix, Inc > 3-Aza-bicyclo[3.1.1]heptan-6-ol hydrochloride - [A7297] [synthonix.com]
- 5. General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. indofinechemical.com [indofinechemical.com]
- 10. aablocks.com [aablocks.com]
- 11. exo-3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride 95.00% | CAS: 2940866-19-1 | AChemBlock [achemblock.com]
Technical Support Center: Synthesis of 3-Azabicyclo[3.1.1]heptan-6-ol Hydrochloride
Welcome to the technical support center for the synthesis of 3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride. This bicyclic scaffold is a valuable building block in medicinal chemistry, often used as a conformationally restricted piperidine isostere to improve the physicochemical properties of drug candidates.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its synthesis, improve yields, and troubleshoot common experimental challenges.
Our approach is rooted in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system. We will explore common synthetic routes, address specific issues in a question-and-answer format, and provide detailed protocols and data to support your work.
I. Overview of a Common Synthetic Strategy
A prevalent strategy for constructing the 3-azabicyclo[3.1.1]heptane core involves the formation and subsequent modification of a cyclobutane ring. One efficient, scalable approach starts from a 3-oxocyclobutanecarboxylate precursor, proceeds through an intramolecular cyclization to form a bicyclic intermediate, followed by reduction and deprotection steps.[1][3]
The following workflow diagram illustrates the key transformations in this synthetic approach.
Caption: General Synthetic Workflow for 3-Azabicyclo[3.1.1]heptan-6-ol HCl.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis.
Category 1: Intramolecular Cyclization Issues
Question: My yield for the key intramolecular cyclization to form the bicyclic imide is consistently low (<50%). What are the likely causes and optimization strategies?
Answer: Low yield in this critical step often points to issues with reaction conditions or starting material quality. The cyclization, typically mediated by a strong, non-nucleophilic base, is highly sensitive to several factors.
-
Causality: The goal is to facilitate an intramolecular reaction. Competing intermolecular reactions (e.g., dimerization) or side reactions involving the base can significantly reduce the yield.
-
Troubleshooting Steps:
-
Verify Starting Material Purity: Ensure the 1,3-functionalized cyclobutane precursor is pure and, critically, anhydrous. Water can quench the strong base and inhibit the reaction.
-
Choice of Base: The selection of the base is paramount. Potassium tert-butoxide (t-BuOK) is often effective because its steric bulk disfavors intermolecular reactions.[1] If t-BuOK is not yielding good results, other strong, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be screened.
-
Solvent and Temperature: The reaction should be performed in a dry, aprotic solvent (e.g., THF, Dioxane). Temperature control is also crucial; some cyclizations proceed smoothly at room temperature, while others may require heating to overcome the activation energy.[1] Run a temperature screen from 25°C to reflux to find the optimal condition.
-
Concentration (High Dilution Principle): To favor the intramolecular pathway, the reaction should be run at high dilution (e.g., 0.01-0.05 M). This minimizes the probability of two substrate molecules encountering each other. A slow addition of the substrate to a solution of the base can further enhance this effect.
-
| Parameter | Recommendation | Rationale |
| Base | K-OtBu, NaH, LDA | Strong, non-nucleophilic bases favor intramolecular cyclization.[1] |
| Solvent | Anhydrous THF, Dioxane | Aprotic solvents are required for the stability of the strong base. |
| Concentration | 0.01 - 0.05 M (High Dilution) | Reduces the rate of competing intermolecular side reactions. |
| Temperature | Screen from 25°C to reflux | Optimizes reaction kinetics for the specific substrate. |
Category 2: Ketone Reduction and Stereoselectivity
Question: The reduction of the 3-azabicyclo[3.1.1]heptan-6-one intermediate gives a mixture of stereoisomers (endo/exo alcohols). How can I improve the stereoselectivity for the desired isomer?
Answer: The stereochemical outcome of the ketone reduction is determined by the facial selectivity of the hydride attack on the carbonyl. The bicyclic structure creates a sterically hindered environment that can be exploited to achieve high diastereoselectivity.
-
Mechanistic Insight: The reducing agent will preferentially attack from the less sterically hindered face of the ketone. The geometry of the 3-azabicyclo[3.1.1]heptane system dictates which face this is.
-
Troubleshooting and Optimization:
-
Choice of Reducing Agent: The size of the hydride reagent is a key factor.
-
Small Hydrides (e.g., Sodium Borohydride, NaBH₄): These tend to attack from the less hindered face, but may offer lower selectivity if the steric environments of the two faces are not dramatically different.[4]
-
Bulky Hydrides (e.g., L-Selectride®, K-Selectride®): These are highly sensitive to steric hindrance and will almost exclusively attack from the most accessible trajectory, often leading to a dramatic improvement in stereoselectivity.
-
Directed Reductions (e.g., with Lewis Acids): In some systems, a Lewis acid can coordinate to a nearby heteroatom (like the bridgehead nitrogen, if unprotected) and the carbonyl oxygen, directing the hydride attack from a specific face.
-
-
Temperature: Lowering the reaction temperature (e.g., to -78°C) generally increases the selectivity of kinetically controlled reductions by amplifying the energetic difference between the two transition states of attack.
-
| Reducing Agent | Relative Size | Typical Selectivity Profile |
| Sodium Borohydride (NaBH₄) | Small | Moderate; sensitive to solvent and temperature. |
| Lithium Aluminium Hydride (LiAlH₄) | Small | Highly reactive; may offer different selectivity but can also reduce other groups.[5] |
| L-Selectride® / K-Selectride® | Very Bulky | High; excellent for sterically controlled reductions. |
| Sodium Triacetoxyborohydride (STAB) | Bulky | Milder reagent, often used for reductive aminations, but can be effective for selective ketone reductions.[4] |
Category 3: Protecting Group Strategy
Question: I am experiencing side reactions during my synthesis. Is a protecting group for the nitrogen necessary, and which one should I choose?
Answer: Yes, protecting the secondary amine is often crucial for achieving high yields and avoiding unwanted side reactions.[6][7] The unprotected amine is nucleophilic and basic, which can interfere with many reagents used throughout the synthesis (e.g., organometallics, acyl chlorides, and even the base in the cyclization step).
-
Why Protect? A protecting group temporarily masks the amine's reactivity, rendering it non-nucleophilic and non-basic.[7] This ensures chemoselectivity, allowing you to perform reactions on other parts of the molecule.
-
Choosing the Right Protecting Group: The ideal protecting group is easy to install, stable to subsequent reaction conditions, and easy to remove in high yield without affecting the rest of the molecule (orthogonality).[8][9]
-
Boc (tert-Butoxycarbonyl): This is one of the most common amine protecting groups.
-
Installation: Boc₂O, base (e.g., Et₃N, DMAP), in a solvent like DCM or THF.
-
Stability: Stable to basic conditions, hydrogenation, and most nucleophiles.
-
Cleavage: Easily removed with strong acid (e.g., TFA in DCM, or HCl in dioxane/MeOH). This is often convenient as the final step can be deprotection and salt formation in one pot.[10]
-
-
Cbz (Carboxybenzyl): Another widely used group.
-
Installation: Benzyl chloroformate (Cbz-Cl), base.
-
Stability: Stable to acidic and most non-reductive conditions.
-
Cleavage: Removed by catalytic hydrogenation (e.g., H₂, Pd/C), which is a very mild and clean method.[1] This is useful if your molecule is sensitive to strong acid.
-
-
Caption: Decision Tree for Nitrogen Protection Strategy.
III. Key Experimental Protocols
Protocol 1: Stereoselective Reduction of N-Boc-3-azabicyclo[3.1.1]heptan-6-one
This protocol details a representative procedure for the high-selectivity reduction of the ketone intermediate.
Materials:
-
N-Boc-3-azabicyclo[3.1.1]heptan-6-one
-
L-Selectride® (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Potassium Tartrate (Rochelle's salt) solution
-
Ethyl Acetate (EtOAc)
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add N-Boc-3-azabicyclo[3.1.1]heptan-6-one (1.0 eq).
-
Dissolution: Dissolve the ketone in anhydrous THF (approx. 0.1 M concentration).
-
Cooling: Cool the solution to -78°C using an acetone/dry ice bath.
-
Addition of Reducing Agent: Slowly add L-Selectride® (1.2 eq, 1.0 M in THF) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70°C.
-
Reaction Monitoring: Stir the reaction mixture at -78°C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS by quenching a small aliquot in saturated NaHCO₃.
-
Quenching: Once the starting material is consumed, quench the reaction by the very slow, dropwise addition of saturated aqueous NaHCO₃ solution at -78°C. Caution: Vigorous gas evolution may occur. Allow the mixture to warm to room temperature.
-
Workup: Add an equal volume of saturated Rochelle's salt solution and stir vigorously for 1-2 hours until the aqueous and organic layers are clear.
-
Extraction: Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3x volume of THF).
-
Drying and Concentration: Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-3-azabicyclo[3.1.1]heptan-6-ol.
-
Purification: Purify the crude product by flash column chromatography (silica gel, gradient elution with Hexanes/Ethyl Acetate) to obtain the desired stereoisomer.
Protocol 2: Boc Deprotection and Hydrochloride Salt Formation
Materials:
-
N-Boc-3-azabicyclo[3.1.1]heptan-6-ol
-
4 M HCl in 1,4-Dioxane
-
Methanol (MeOH)
-
Diethyl Ether (Et₂O)
Procedure:
-
Setup: To a round-bottom flask, add the purified N-Boc-3-azabicyclo[3.1.1]heptan-6-ol (1.0 eq).
-
Dissolution: Dissolve the protected alcohol in a minimal amount of Methanol.
-
Deprotection/Salt Formation: Add an excess of 4 M HCl in 1,4-Dioxane (5-10 eq) to the solution at room temperature.
-
Precipitation: Stir the mixture for 2-4 hours. A white precipitate of the hydrochloride salt should form. Monitor the deprotection by TLC or LC-MS to ensure complete consumption of the starting material.
-
Isolation: Add a large volume of Diethyl Ether to the slurry to ensure complete precipitation.
-
Filtration: Collect the white solid by vacuum filtration, washing the filter cake with copious amounts of Diethyl Ether to remove any non-polar impurities and residual dioxane.
-
Drying: Dry the solid under high vacuum to yield the final this compound.
IV. References
-
Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]
-
Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. organic-chemistry.org. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). organic-chemistry.org. [Link]
-
Chemical Synthesis Services Block. (n.d.). This compound. chemsynthesis.com. [Link]
-
Dibchak, D., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link]
-
Wikipedia. (2024). Protecting group. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. organic-chemistry.org. [Link]
-
Alec C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic Chemistry and Pharmaceutical Research. [Link]
-
University of Rochester. (n.d.). Protecting Groups. chem.rochester.edu. [Link]
-
Dibchak, D., et al. (2023). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition. [Link]
-
Wikipedia. (2024). Reductive amination. Wikipedia. [Link]
-
Fiveable. (n.d.). 11.3 Protecting groups. Fiveable. [Link]
-
Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. [Link]
-
Wang, Y., et al. (2023). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. Catalysis Science & Technology. [Link]
-
ResearchGate. (n.d.). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. ResearchGate. [Link]
-
Mykhailiuk, P. K., et al. (2023). 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene. Angewandte Chemie International Edition. [Link]
-
Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. Cambridge Open Engage. [Link]
-
Grygorenko, O. O., et al. (2010). 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a promising building block for medicinal chemistry. Organic Letters, 12(19), 4372-5. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. Protective Groups [organic-chemistry.org]
- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 9. media.neliti.com [media.neliti.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 3-Azabicyclo[3.1.1]heptan-6-ol Hydrochloride
Welcome to the technical support center for the synthesis of 3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable bicyclic scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient production of your target compound.
Introduction
The 3-azabicyclo[3.1.1]heptane core is a significant structural motif in medicinal chemistry, often employed as a conformationally restricted piperidine analog.[1] The synthesis of its 6-hydroxy derivative, while conceptually straightforward, presents several practical challenges that can impact yield, purity, and scalability. The most common synthetic route involves the reduction of a protected ketone precursor, typically N-Boc-3-azabicyclo[3.1.1]heptan-6-one, followed by deprotection and salt formation. This guide will focus on the potential pitfalls in this pathway and provide solutions grounded in established chemical principles.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, offering explanations for the underlying causes and actionable solutions.
Problem 1: Low Yield of 3-Azabicyclo[3.1.1]heptan-6-ol After Reduction
Q: I'm getting a low yield of the desired alcohol after the reduction of N-Boc-3-azabicyclo[3.1.1]heptan-6-one with sodium borohydride. What are the likely causes and how can I improve it?
A: Low yields in this reduction step can often be attributed to several factors, ranging from incomplete reaction to product loss during workup.
-
Incomplete Reaction: While sodium borohydride is a mild reducing agent, it is generally effective for ketones.[2] However, ensuring the reaction goes to completion is crucial.
-
Monitoring the Reaction: It is essential to monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.
-
Reagent Stoichiometry: In practice, it is common to use a molar excess of sodium borohydride (typically 1.5 to 2 equivalents) to ensure complete reduction.[3]
-
Temperature: The reaction is often performed at low temperatures (e.g., 0 °C to room temperature) to improve selectivity, but if the reaction is sluggish, allowing it to warm to room temperature for a longer period might be necessary.
-
-
Product Loss During Workup: 3-Azabicyclo[3.1.1]heptan-6-ol and its Boc-protected precursor are polar molecules with significant water solubility. This can lead to substantial product loss during the aqueous workup.
-
Extraction: Use a more polar organic solvent for extraction, such as a mixture of dichloromethane and isopropanol, or perform multiple extractions with standard solvents like ethyl acetate or dichloromethane. Saturating the aqueous layer with sodium chloride can also decrease the solubility of the product in the aqueous phase and improve extraction efficiency.
-
Emulsion Formation: The basic nature of the amine can lead to emulsions during extraction.[4] Using a minimal amount of base and performing the extraction with care can mitigate this. If emulsions form, adding brine or filtering the mixture through celite can help to break them.
-
-
Side Reactions: While sodium borohydride is generally chemoselective for aldehydes and ketones, side reactions, though less common, can occur.[2] The borane byproducts formed during the reaction are typically converted to borate esters in alcoholic solvents, which are then hydrolyzed and removed during the aqueous workup.[5]
Problem 2: Formation of Diastereomers During Ketone Reduction
Q: My final product shows two distinct sets of peaks in the NMR, suggesting the presence of both endo- and exo- isomers of the alcohol. How can I control the stereoselectivity of the reduction?
A: The formation of diastereomers is a common issue in the reduction of bicyclic ketones. The hydride can attack the carbonyl group from either the more sterically hindered (endo) face or the less hindered (exo) face, leading to a mixture of alcohol isomers.
-
Understanding Stereoselectivity: The stereochemical outcome of the reduction is influenced by "steric approach control," where the reducing agent attacks from the less sterically hindered face of the ketone.[6] In the case of 3-azabicyclo[3.1.1]heptan-6-one, the bicyclic structure presents two distinct faces for hydride attack.
-
Choice of Reducing Agent: The steric bulk of the reducing agent plays a crucial role in stereoselectivity.
-
Less Bulky Hydrides (e.g., NaBH₄): These tend to give a mixture of diastereomers, with the ratio depending on the specific substrate and reaction conditions.[5]
-
Bulky Hydrides (e.g., L-Selectride®): More sterically demanding reducing agents often exhibit higher stereoselectivity by preferentially attacking from the less hindered face.
-
-
Optimizing Reaction Conditions:
-
Temperature: Lowering the reaction temperature (e.g., to -78 °C) can often enhance stereoselectivity.
-
Solvent: The choice of solvent can also influence the diastereomeric ratio.
-
The following table summarizes the expected outcomes with different reducing agents:
| Reducing Agent | Typical Stereoselectivity | Comments |
| Sodium Borohydride (NaBH₄) | Moderate | Often gives a mixture of diastereomers.[5] |
| Lithium Aluminum Hydride (LiAlH₄) | Moderate to Good | More reactive than NaBH₄, may offer different selectivity. |
| L-Selectride® (Lithium tri-sec-butylborohydride) | High | A bulky reducing agent that often provides high stereoselectivity. |
Experimental Protocol for Stereoselective Reduction:
-
Dissolve the N-Boc-3-azabicyclo[3.1.1]heptan-6-one in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add a solution of L-Selectride® (1.0 M in THF) dropwise to the cooled ketone solution.
-
Stir the reaction mixture at -78 °C and monitor the progress by TLC.
-
Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride at low temperature.
-
Allow the mixture to warm to room temperature and perform an aqueous workup.
Problem 3: Difficulty in Purifying the Final Product
Q: I'm struggling to purify the final this compound. It streaks on silica gel and is difficult to recrystallize.
A: The purification of polar amino alcohols is a well-known challenge due to their physical properties.
-
Chromatography Issues:
-
Streaking on Silica Gel: The basic amine and the polar hydroxyl group interact strongly with the acidic silica gel, leading to poor separation and streaking.
-
Solutions:
-
Basic Alumina: Consider using basic or neutral alumina as the stationary phase for column chromatography.
-
Amine-Treated Silica: Pre-treating the silica gel with a small amount of triethylamine or ammonia in the eluent can help to deactivate the acidic sites and improve peak shape.
-
Reverse-Phase Chromatography: If the compound is sufficiently polar, reverse-phase chromatography (C18 silica) with a mobile phase of water/acetonitrile or water/methanol containing a modifier like formic acid or trifluoroacetic acid can be effective.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for separating highly polar compounds and can be a viable alternative.[7]
-
-
-
Recrystallization Challenges:
-
High Solubility: The high polarity of the hydrochloride salt can make it very soluble in polar solvents, making crystallization difficult.
-
Solutions:
-
Solvent Screening: Experiment with a wide range of solvent systems. A common technique is to dissolve the compound in a minimal amount of a polar solvent (like methanol or ethanol) and then add a less polar co-solvent (like isopropanol, ethyl acetate, or diethyl ether) until turbidity is observed, followed by cooling.
-
Salt Formation: If the free base is an oil, conversion to the hydrochloride salt often facilitates crystallization.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A: A widely used approach starts from a cyclobutane derivative and involves the formation of the bicyclic system, followed by functional group manipulations.[8] A common intermediate is N-Boc-3-azabicyclo[3.1.1]heptan-6-one, which is then reduced to the corresponding alcohol. The final steps involve the removal of the Boc protecting group and formation of the hydrochloride salt.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
-
MSDS of 3-azabicyclo[3.1.1]heptane-6-carboxylic acid;hydrochloride. (n.d.). Retrieved from [Link]
-
What are the byproducts of reduction with borohydride? (2018, August 7). Reddit. Retrieved from [Link]
-
Dibchak, D., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. Available from: [Link]
-
Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. Available from: [Link]
-
Mykhailiuk, P. K., et al. (2023). 3-Oxabicyclo[3.1.1]heptane as an Isostere of meta-Benzene. Angewandte Chemie International Edition, 62(19), e202218816. Available from: [Link]
-
Dibchak, D., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. Available from: [Link]
-
Birch, A. J., & Williamson, D. H. (1976). Stereochemistry of reduction of ketones by complex metal hydrides. Canadian Journal of Chemistry, 54(12), 1812-1817. Available from: [Link]
-
Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. Available from: [Link]
-
Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. Available from: [Link]
-
BOC Protection and Deprotection. (n.d.). Hebei Boze Chemical Co., Ltd. Retrieved from [Link]
- 2-azabicyclo[3.1.1]heptane compound. (2024). Google Patents. WO2024128305A1.
-
Chernykh, A. V., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry. Available from: [Link]
-
Supporting Information for A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Derivatives. (2008). Wiley-VCH. Retrieved from [Link]
-
Sodium Borohydride NaBH4 Reduction Reaction Mechanism. (2016, February 10). YouTube. Retrieved from [Link]
-
Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (n.d.). Retrieved from [Link]
-
Asymmetric reduction of ketones. (2011, August 12). Master Organic Chemistry. Retrieved from [Link]
-
Grygorenko, O. O., et al. (2010). 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a promising building block for medicinal chemistry. Tetrahedron, 66(41), 8170-8175. Available from: [Link]
-
Li, Z., et al. (2024). Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides. Journal of the American Chemical Society. Available from: [Link]
-
Separation and Purification of Amino Acids. (2022). ResearchGate. Available from: [Link]
-
Chernykh, A. V., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. Journal of Organic Chemistry, 89(15), 10440-10450. Available from: [Link]
-
Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. Available from: [Link]
-
Dibchak, D., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. Available from: [Link]
-
Dibchak, D., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. Available from: [Link]
-
Chernykh, A. V., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry. Available from: [Link]
-
Separation and Refining of Amino acids. (n.d.). DIAION. Retrieved from [Link]
-
Hydrogen-Borrowing Alkylation of 1,2-Amino Alcohols in the Synthesis of Enantioenriched γ-Aminobutyric Acids. (2018). Angewandte Chemie International Edition, 57(42), 13865-13869. Available from: [Link]
-
Separation of 20 Amino Acids by Polymer-Based Amino HILIC Column. (2018). LCGC International. Available from: [Link]
-
Mansson, C. M., & Burns, N. Z. (2024). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses, 101, 410-422. Available from: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. reddit.com [reddit.com]
- 4. 3-oxa-6-azabicyclo[3.1.1]heptane hydrochloride | 1860028-23-4 [chemicalbook.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. capotchem.cn [capotchem.cn]
Technical Support Center: Recrystallization of 3-Azabicyclo[3.1.1]heptan-6-ol Hydrochloride
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride (CAS: 1389264-28-1).[1][2] It addresses common challenges encountered during its recrystallization, offering troubleshooting solutions and foundational knowledge to ensure the successful purification of this valuable bicyclic building block. The rigid bicyclic framework of this compound is of significant interest in medicinal chemistry for creating three-dimensional diversity in drug candidates.[3]
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization process in a direct question-and-answer format.
Question 1: I've followed the standard procedure, but no crystals are forming after the solution has cooled. What should I do?
This is the most common issue in recrystallization and typically points to one of two primary causes: excessive solvent or a lack of nucleation sites for crystal growth.[4]
Probable Cause & Solution Workflow:
-
Supersaturation without Nucleation: The solution may be supersaturated but requires an initial point for crystals to begin forming.
-
Action 1: Induce Nucleation. Gently scratch the inside of the flask just below the solvent line with a clean glass rod. The microscopic scratches on the glass can provide the necessary surface for initial crystal formation (nucleation).[4]
-
Action 2: Add a Seed Crystal. If you have a small amount of pure, solid this compound, add a single, tiny crystal to the cooled solution. This "seed" will act as a template for further crystal growth.[5]
-
-
Excessive Solvent: If nucleation techniques fail, it is highly likely that too much solvent was added initially, and the solution is not saturated enough for crystals to form even at low temperatures.[4]
-
Action: Reduce Solvent Volume. Gently heat the solution to boiling and evaporate a portion of the solvent in a fume hood. Reduce the volume by about 20-25% and then allow the solution to cool again slowly.[4][5] Repeat this process if necessary. The goal is to reach a point of saturation where the compound is no longer fully soluble at room or cold temperatures.
-
Question 2: My compound has separated as an oily liquid at the bottom of the flask instead of forming solid crystals. How can I fix this?
This phenomenon, known as "oiling out," occurs when the solute's melting point is lower than the boiling point of the solvent, or when high levels of impurities significantly depress the melting point.[6] The compound effectively "melts" in the hot solution and fails to solidify into a crystal lattice upon cooling.
Probable Cause & Solution Workflow:
-
Inappropriate Solvent Choice or High Impurity Load: The solubility curve of the compound in the chosen solvent is too steep, or impurities are interfering with lattice formation.
-
Action 1: Re-dissolve and Dilute. Reheat the mixture to dissolve the oil completely. Add a small amount (5-10% of the total volume) of additional solvent (if using a single solvent system) or the more "soluble" solvent (if using a mixed-solvent system). This ensures the saturation point is reached at a slightly lower temperature upon cooling.[5][6]
-
Action 2: Slow Down Cooling Drastically. Rapid cooling encourages oiling out. After re-dissolving, allow the flask to cool as slowly as possible. Insulate the flask by placing it on a cork ring or wooden block and covering it with a beaker. This extended cooling period provides the kinetic time required for molecules to arrange into an ordered crystal lattice rather than crashing out as a disordered oil.[4][6]
-
Action 3: Re-evaluate the Solvent System. If oiling persists, the solvent system is likely unsuitable. A solvent with a lower boiling point may be necessary. Alternatively, if using a mixed-solvent system, adjusting the ratio by increasing the proportion of the "less soluble" solvent (anti-solvent) can sometimes promote crystallization over oiling.
-
Question 3: My yield is very low after recrystallization. Where did my compound go?
A low recovery suggests that a significant portion of your product remained dissolved in the mother liquor or was lost during handling.
Probable Cause & Solution Workflow:
-
Excessive Solvent: As with the failure to crystallize, using too much solvent is a primary cause of low yield. The minimum amount of hot solvent should be used to dissolve the solid.[7] Any excess will keep more of your product dissolved even after cooling.
-
Solution: To recover the dissolved product, you can reduce the volume of the mother liquor by evaporation and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
-
Premature Crystallization: If the compound crystallizes too early, such as during a hot gravity filtration step, product will be lost on the filter paper.
-
Solution: Ensure your filtration setup (funnel, filter paper, receiving flask) is pre-heated by rinsing it with hot solvent before filtering your solution. Using a fluted filter paper can also speed up the filtration process, minimizing cooling time.
-
-
Washing with Warm or Excessive Solvent: Washing the collected crystals is necessary to remove residual impurities, but it can also dissolve some of the product.
-
Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.[8] The compound's solubility will be lowest at this temperature, minimizing loss during the wash step.
-
Question 4: The recrystallized product does not seem much purer. What went wrong?
The goal of recrystallization is purification, so a failure to improve purity indicates a problem with the process, most often related to the rate of cooling or the choice of solvent.
Probable Cause & Solution Workflow:
-
Crystallization Was Too Rapid: If crystals form too quickly ("crashing out"), impurities present in the solution can become trapped within the growing crystal lattice.[5]
-
Solution: The ideal crystallization should occur over a period of 15-30 minutes. If it happens instantly upon removing from heat, re-dissolve the solid by heating and add a small amount of extra solvent. Then, implement the slow cooling techniques described for preventing oiling out.[5]
-
-
Poor Solvent Selectivity: An ideal solvent should dissolve the desired compound well when hot but poorly when cold, while impurities should remain soluble at all temperatures (to stay in the mother liquor) or be completely insoluble (to be removed by hot filtration).[9][10]
-
Solution: A different solvent or solvent mixture may be required. Perform small-scale solubility tests with various solvents to find a more selective system. For a polar hydrochloride salt like this compound, consider solvent mixtures like isopropanol/ethyl acetate or ethanol/water.[11]
-
Recrystallization Workflow Diagram
The following diagram outlines the decision-making process for a typical recrystallization experiment.
Caption: General workflow for recrystallization.
FAQs: Recrystallization of this compound
Q: What are the key characteristics of a good recrystallization solvent for this specific compound?
A: For this compound, which is a polar organic salt, the ideal solvent or solvent system should exhibit the following properties:
-
High Solubility at Elevated Temperatures: It must effectively dissolve the compound near its boiling point.[9]
-
Low Solubility at Low Temperatures: The compound should be poorly soluble or insoluble in the solvent at or below room temperature (e.g., in an ice bath) to maximize recovery.[10]
-
Appropriate Boiling Point: The solvent's boiling point should be high enough to dissolve the compound but low enough to be easily removed from the final crystals.
-
Inertness: The solvent must not react with the compound.[10]
-
Impurity Profile: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[9]
Q: Which solvents are good starting points for this compound?
A: While specific solubility data is not publicly available, we can make expert recommendations based on the compound's structure (a polar amino alcohol hydrochloride). Single solvents may not provide the ideal solubility profile. Therefore, mixed-solvent systems are often highly effective.[7] Good starting points to screen include:
-
Isopropanol / Ethyl Acetate: Isopropanol will dissolve the polar salt, while ethyl acetate acts as a less polar anti-solvent to induce crystallization.
-
Ethanol / Water: As a hydrochloride salt, the compound may be soluble in hot water, but this can be challenging to remove. More likely, it will be soluble in hot ethanol, with water added as the anti-solvent.[11]
-
Methanol / Dichloromethane: Methanol provides high solvating power, while dichloromethane can serve as the anti-solvent.
Q: How do I perform a mixed-solvent recrystallization?
A: The procedure involves the following steps:
-
Dissolve the crude this compound in a minimal amount of the hot "good" solvent (e.g., isopropanol) in an Erlenmeyer flask.
-
While the solution is still hot, add the "bad" or "anti-solvent" (e.g., ethyl acetate) dropwise until you observe persistent cloudiness (the point of saturation).
-
Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[7]
Solvent Selection Data
The following table provides a qualitative guide to solvent selection based on the principles of recrystallization. Experimental testing is required to confirm the optimal system for this compound.
| Solvent/System | Type | Expected Solubility (Cold) | Expected Solubility (Hot) | Recommendation |
| Water | Polar Protic | Moderate to High | High | Potentially difficult to induce crystallization; high product loss.[11] |
| Ethanol | Polar Protic | Low to Moderate | High | Good candidate for a single-solvent or mixed-solvent system. |
| Isopropanol | Polar Protic | Low | High | Excellent candidate, often provides a good solubility curve. |
| Ethyl Acetate | Polar Aprotic | Very Low | Low to Moderate | Unlikely to work as a single solvent; excellent as an anti-solvent. |
| Heptane/Hexane | Non-polar | Insoluble | Insoluble | Not suitable for this polar salt. |
| Ethanol/Water | Mixed | Low | High | Promising System: Dissolve in hot ethanol, add water as anti-solvent. |
| Isopropanol/EtOAc | Mixed | Low | High | Promising System: Dissolve in hot isopropanol, add EtOAc as anti-solvent. |
Standard Operating Protocol: Recrystallization
This protocol details a general procedure using a mixed-solvent system (e.g., Isopropanol/Ethyl Acetate).
-
Dissolution: Place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask with a stir bar. Add a minimal volume of hot isopropanol (e.g., start with 5-10 mL) and bring the mixture to a gentle boil while stirring. Continue adding hot isopropanol dropwise until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if insoluble impurities are visible, perform a hot gravity filtration into a pre-heated, clean Erlenmeyer flask.
-
Induce Crystallization: To the clear, hot solution, add ethyl acetate dropwise until the solution remains faintly cloudy. Add 1-2 drops of hot isopropanol to re-dissolve the precipitate.
-
Cooling & Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on an insulated surface. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small portion of ice-cold ethyl acetate (or the anti-solvent used) to rinse away any remaining mother liquor.[8]
-
Drying: Allow the crystals to dry on the filter under vacuum. For final drying, transfer the crystals to a watch glass and let them air dry or place them in a vacuum oven at a temperature well below the melting point.
References
- This compound. AOBIOUS.
- 3-oxa-6-azabicyclo[3.1.1]heptane hydrochloride. Sigma-Aldrich.
- This compound. Benchchem.
- 1389264-28-1 | this compound. AA Blocks.
- 3.6F: Troubleshooting. Chemistry LibreTexts.
- Safety Data Sheet - this compound. INDOFINE Chemical Company, Inc..
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- This compound. ChemSrc.
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry.
- Problems with Recrystallisations. University of York Chemistry Teaching Labs.
- Recrystallization - Single Solvent. University of California, Los Angeles Chemistry Department.
- Recrystallization - Part 2. University of Massachusetts Chemistry Department.
- Troubleshooting guide for recrystallization of hexaaminobenzene trihydrochloride. Benchchem.
- Why is the choice of solvent important in recrystalliz
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. aablocks.com [aablocks.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Home Page [chem.ualberta.ca]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. mt.com [mt.com]
- 10. quora.com [quora.com]
- 11. Reagents & Solvents [chem.rochester.edu]
Stability of 3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride under different conditions
Welcome to our dedicated technical support guide for 3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for experiments involving this valuable bicyclic scaffold. Our goal is to equip you with the knowledge to ensure the stability and integrity of this compound throughout your research endeavors.
Frequently Asked Questions (FAQs)
Here we address the most common questions regarding the handling, storage, and stability of this compound.
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store it under controlled conditions. Several suppliers suggest storing the compound at either room temperature or refrigerated at 2-8°C.[1][2] For optimal stability, especially for long-term storage, we recommend storing it in a tightly sealed container, protected from light and moisture, at 2-8°C under an inert atmosphere.[1]
| Storage Condition | Recommendation | Source |
| Temperature | 2-8°C or Room Temperature | [1][2] |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | [1] |
| Container | Tightly sealed, light-resistant vial | [3] |
Q2: How stable is this compound in common laboratory solvents?
A2: While specific degradation kinetics in various solvents are not extensively published for this exact molecule, general chemical principles for amino alcohols and findings for related azabicyclo[3.1.1]heptanes suggest that stability can be solvent-dependent. For instance, a related 3-azabicyclo[3.1.1]heptane was found to be stable in tetrahydrofuran (THF).[4] Protic solvents like methanol could potentially participate in degradation pathways under certain conditions. It is crucial to prepare solutions fresh and minimize storage time in solution. For any new solvent system, we recommend performing a preliminary stability assessment.
Q3: Is the hydrochloride salt form important for the stability of this compound?
A3: Yes, the hydrochloride salt form significantly contributes to the stability of the compound. The protonation of the secondary amine to form the ammonium salt reduces its nucleophilicity and susceptibility to oxidative degradation.[5][6] The free base form would be more reactive. The hydrochloride salt is also typically a crystalline solid, which is generally more stable than an amorphous form or an oil.
Q4: Are there any known incompatibilities with other chemical classes?
A4: As a secondary amine hydrochloride, this compound may be incompatible with strong bases, which would convert it to the more reactive free amine. Additionally, it could potentially react with strong oxidizing agents. In formulation development, secondary amines can undergo Maillard reactions with reducing sugars (e.g., lactose) under heat and humidity, leading to discoloration and degradation.[7]
Troubleshooting Guide: Investigating and Preventing Degradation
This section provides a structured approach to troubleshoot common stability-related issues you might encounter during your experiments.
Issue 1: Appearance of a New Peak in HPLC Analysis After Sample Preparation or Short-Term Storage
Potential Cause: Degradation of this compound due to oxidation or pH-related effects in your sample matrix. The secondary alcohol and secondary amine moieties are the most likely sites of reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying the cause of degradation.
Investigative Steps:
-
Re-prepare and Re-analyze: Immediately prepare a fresh sample in fresh, high-purity solvent and analyze it by HPLC to rule out contamination or degradation over time in the autosampler.
-
Control for Oxygen and Light: Prepare your sample in a degassed solvent and use an amber vial to minimize exposure to oxygen and light.[3] Compare the chromatogram to a sample prepared under standard conditions. A reduction in the impurity peak suggests oxidative or photolytic degradation.
-
pH Assessment: Measure the pH of your sample solution. If it is neutral or basic, the free amine may be present, which is more susceptible to oxidation. Consider using a mildly acidic buffer (e.g., pH 4-5) if your experimental conditions allow.
-
Characterize the Impurity: If the peak is significant, use LC-MS to determine its molecular weight. An increase of 14 Da could suggest N-oxidation, while a loss of 2 Da could indicate oxidation of the secondary alcohol to a ketone.
Issue 2: Low Assay Value or Inconsistent Results in a Heated Reaction
Potential Cause: Thermal degradation of this compound. While generally stable, amine hydrochlorides can degrade at elevated temperatures.[8][9]
Investigative Steps:
-
Isothermal Stress Test: Heat a sample of the compound at the reaction temperature for a set period in a sealed vial. Analyze the sample by HPLC at different time points to quantify the loss of the parent compound.
-
Headspace Analysis: If significant degradation is observed, consider analyzing the headspace of the heated vial by GC-MS to detect volatile degradation products. Thermal decomposition of amine salts can sometimes liberate the free amine and HCl gas.[8]
-
Lower Reaction Temperature: If thermal instability is confirmed, investigate if the reaction can be performed at a lower temperature, perhaps with a more active catalyst or for a longer duration.
Potential Degradation Pathways
Based on the chemical structure of 3-Azabicyclo[3.1.1]heptan-6-ol, the following degradation pathways are plausible under forced degradation conditions.
Caption: Potential oxidative degradation pathways.
-
Oxidation of the Secondary Alcohol: The secondary alcohol at the C-6 position is susceptible to oxidation to form the corresponding ketone, 3-Azabicyclo[3.1.1]heptan-6-one.[10][11] This is a common degradation pathway for secondary alcohols.
-
Oxidation of the Secondary Amine: The nitrogen atom of the secondary amine can be oxidized, particularly in its free base form, to form an N-oxide or other oxidative degradation products.[6][12]
Experimental Protocol: Forced Degradation Study
To proactively understand the stability of this compound in your specific experimental matrix, we recommend performing a forced degradation study. This involves subjecting the compound to a variety of stress conditions more severe than it would typically encounter.[13][14]
| Condition | Suggested Protocol | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | Generally stable, but monitor for any changes. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | Formation of free base, potential for increased oxidation or other reactions. |
| Oxidation | 3% H₂O₂ at room temperature for 24h | Oxidation of the alcohol to a ketone and/or oxidation of the amine.[5][6] |
| Thermal Degradation | Solid sample at 105°C for 48h | Dehydrochlorination, decomposition.[8] |
| Photostability | Expose solid and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).[15][16] | Photolytic oxidation or rearrangement. |
Analytical Method: A stability-indicating HPLC method is essential for these studies.[17][18] The method must be able to resolve the parent peak from all potential degradation products. A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and a buffered aqueous solution (e.g., ammonium acetate or phosphate buffer at a slightly acidic pH) is a good starting point for method development. UV detection at a low wavelength (e.g., 210 nm) is likely required due to the lack of a strong chromophore.
References
- Festive Deal this compound Series. (n.d.).
- Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (2022). Biosciences Biotechnology Research Asia.
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
- Stability Indicating HPLC Method Development: A Review. (2023). IJPPR.
- Forced Degradation Studies Research Articles. (n.d.). R Discovery.
- A study on forced degradation and validation of stability indicating rp-hplc method for determination of benzalkonium chloride i. (n.d.). SciSpace.
- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH.
- Oxidation of Drugs during Drug Product Development: Problems and Solutions. (2022).
- Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. (n.d.). CORE.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.).
- CHAPTER 4: Various Types and Mechanisms of Degrad
- US5227483A - Process for recovery of amines and volatile acids from amine salts. (n.d.).
- Azabicyclic Alcohols. I. Stereochemistry of the Hydroxyquinolizidines1. (n.d.). American Chemical Society.
- Selective Hydrolysis of Primary and Secondary Amides Enabled by Visible Light. (2025).
- (PDF) Stability-indicating RP-HPLC method for simultaneous determination of gatifloxacin and flurbiprofen in binary combination. (2025).
- CHAPTER 3: Oxidative Degradation. (2012). The Royal Society of Chemistry.
- 17.7: Oxidation of Alcohols. (2024). Chemistry LibreTexts.
- Experimental and theoretical investigations into the stability of cyclic aminals. (2016).
- Gibson, Emma K. (2007) Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis.
- Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup. (2023).
- Hydrolysis & Oxidation in Drugs: Essential Degradation P
- Drug Excipient Compatibility Testing Protocols and Charateriz
- Alcohol Oxidase–Imine Reductase Cascade for One-Pot Chiral Amine Synthesis. (2026).
- Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. (2012).
- Oxidation of Alcohols to Carbonyl Compounds with Diisopropyl Azodicarboxylate Catalyzed by Nitroxyl Radicals. (n.d.). Organic Chemistry Portal.
- THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. (n.d.). University of Kentucky.
- Mechanism Basic Hydrolysis Cyclic Amide [ORGANIC CHEMISTRY] Smith 22.28. (2021). YouTube.
- ICH guideline for photostability testing: Aspects and directions for use. (2025).
- Oxidative degradation of amines using a closed batch system. (n.d.).
- (PDF) Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. (2025).
- A chemical rationale of drug stability and degrad
- Efficient oxidation of alcohols electrochemically mediated by azabicyclo-N-oxyls. (2020). CORE.
- Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degrad
- On the thermal stability of some ammonium salts. (2025).
- Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.).
- 2007916-47-2 | {3-Azabicyclo[3.1.1]heptan-6-yl}methanol hydrochloride. (n.d.). ChemScene.
- Modular synthesis of bicyclic twisted amides and anilines. (n.d.). RSC Publishing.
- (PDF) Possible Pathways for Oxidative Degradation of β-hydroxyl Alkanolamine for Post-combustion CO2 Capture. (2025).
- Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. (n.d.).
- ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. (n.d.). IKEV.
- Hydrolysis of Imines and Enamines Explained. (2025). YouTube.
- CHEMICAL STABILITY OF DRUGS. (n.d.). RSquareL.
- (PDF) General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. (n.d.).
- Oxid
- Impact of Solvent on the Thermal Stability of Amines. (2022).
- Degradation of poly(β-amino ester)
- Q1B Photostability Testing of New Drug Substances and Products March 1996. (n.d.). FDA.
- Wiley-VCH 2008 - Supporting Inform
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. chemscene.com [chemscene.com]
- 3. A chemical rationale of drug stability and degradation- An insightful approach - IP Int J Compr Adv Pharmacol [ijcap.in]
- 4. researchgate.net [researchgate.net]
- 5. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. US5227483A - Process for recovery of amines and volatile acids from amine salts - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. nva.sikt.no [nva.sikt.no]
- 13. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. database.ich.org [database.ich.org]
- 16. ema.europa.eu [ema.europa.eu]
- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 18. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: 3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride
Welcome to the technical support guide for 3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride (CAS No. 1389264-28-1). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the handling, storage, and utilization of this valuable synthetic building block. As a bicyclic saturated isostere of piperidine and pyridine, this compound offers unique conformational rigidity, making it a significant component in modern medicinal chemistry.[1][2] This guide synthesizes technical data with practical, field-proven insights to ensure the integrity and success of your experiments.
Chemical and Physical Properties
A clear understanding of the fundamental properties of this compound is the first step toward its successful application. The hydrochloride salt form is intentionally designed to enhance stability and solubility in aqueous environments compared to its free-base form.[3]
| Property | Value | Source |
| CAS Number | 1389264-28-1 | [4][5][6] |
| Molecular Formula | C₆H₁₂ClNO | [4][5][6] |
| Molecular Weight | 149.62 g/mol | [7] |
| Appearance | White to off-white solid (typical) | Inferred from typical appearance of amine hydrochlorides. |
| Storage Temperature | Room Temperature | [8] |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of this compound.
Q1: What are the primary storage recommendations for this compound?
A1: this compound should be stored at room temperature in a tightly sealed container.[8] The key to long-term stability is protection from moisture. This compound is presumed to be hygroscopic, a common characteristic of amine hydrochloride salts.[9] Ingress of moisture can lead to clumping, which can make accurate weighing difficult, and may promote degradation over time.[9] For long-term storage, placing the manufacturer's sealed container inside a desiccator or a dry box is a highly recommended best practice.
Q2: I've noticed the powder has formed clumps. Is it still usable?
A2: Clumping is a strong indicator of moisture absorption due to the compound's hygroscopic nature.[10] While the compound may still be usable, the presence of water can interfere with moisture-sensitive reactions and introduces uncertainty in the weighed amount of the active compound. If the material is intended for a non-critical application, you can gently break up the clumps with a clean, dry spatula before weighing.[10] For critical applications, it is advisable to dry the compound under a high vacuum. However, be aware that this may not fully reverse any potential degradation.
Q3: What solvents are recommended for dissolving this compound?
Q4: What is the expected stability of this compound in solution?
A4: There is no specific data available on the solution-state stability of this compound. However, amine hydrochloride salts in aqueous or alcoholic solutions are generally stable for short-term storage. For long-term storage of solutions, it is recommended to keep them at low temperatures (-20°C) and protected from light to minimize potential degradation. The stability will also be pH-dependent; acidic conditions will favor the protonated, more stable form.
Q5: What are the main incompatible materials to avoid?
A5: Based on the known reactivity of similar amine hydrochlorides, this compound should be considered incompatible with:
-
Strong Bases: These will deprotonate the amine hydrochloride to its free base form, which may be less stable or have different solubility characteristics.
-
Strong Oxidizing Agents: The amine functionality can be susceptible to oxidation.
-
Acid Chlorides and Anhydrides: While these are often used to acylate the amine, they are incompatible in the sense that they will react readily, and these reactions should be conducted under controlled conditions.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Incomplete or No Reaction in an N-Alkylation Experiment
If you are attempting to alkylate the secondary amine and observe a poor reaction yield, consider the following:
-
Incomplete Deprotonation: The starting material is a hydrochloride salt. The secondary amine is protonated and therefore not nucleophilic. You must add a base to liberate the free amine before it can react with an electrophile.
-
Insufficient Base: A common mistake is using only one equivalent of a non-hindered base. The base will first react with the hydrochloride proton. Therefore, at least two equivalents of base are typically required: one to neutralize the HCl and one to deprotonate the resulting ammonium salt to generate the free amine for the reaction.
-
Steric Hindrance: The bicyclic structure of this compound may impart steric hindrance around the nitrogen atom. A more reactive alkylating agent (e.g., an alkyl iodide instead of a bromide) or harsher reaction conditions (higher temperature, longer reaction time) may be necessary.
Caption: Decision workflow for troubleshooting a failed N-alkylation reaction.
Issue 2: The Compound Fails to Dissolve Completely
If you are having trouble dissolving the compound, consider these points:
-
Solvent Polarity: As a salt, it will have limited solubility in nonpolar organic solvents like hexanes, toluene, or diethyl ether. Ensure you are using a sufficiently polar solvent such as water, methanol, or DMSO.
-
Sonication and Gentle Heating: Mild sonication or gentle heating can aid in the dissolution process. However, be cautious with heating if the stability of the compound in that specific solvent is unknown.
-
pH of the Solution: In aqueous solutions, the pH can affect solubility. While generally soluble in acidic to neutral water, the solubility might change at very high or very low pH values.
Issue 3: Accidental Spill
In the event of a spill of the solid material:
-
Evacuate and Ventilate: Ensure the area is well-ventilated.
-
Wear PPE: Use appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For larger spills, respiratory protection may be necessary.
-
Contain and Collect: Carefully sweep up the solid material, avoiding dust formation. Place it into a suitable, labeled container for disposal.
-
Decontaminate: Clean the spill area with soap and water.
-
Waste Disposal: Dispose of the collected material and any contaminated cleaning supplies according to your institution's chemical waste disposal procedures.
Caption: Step-by-step protocol for handling a solid spill.
Experimental Protocol: Representative N-Alkylation
This section provides a detailed, step-by-step methodology for a representative N-alkylation reaction, a common use for this type of building block. This protocol is a general guideline and may require optimization for specific substrates.
Objective: To perform a reductive amination to introduce a benzyl group onto the nitrogen of 3-Azabicyclo[3.1.1]heptan-6-ol.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask to achieve a concentration of approximately 0.1 M.
-
Base Addition: Add triethylamine (Et₃N) (2.2 equivalents) to the suspension. Stir the mixture at room temperature for 15-20 minutes. The triethylamine serves to neutralize the hydrochloride and deprotonate the resulting ammonium salt, liberating the free secondary amine.
-
Aldehyde Addition: Add benzaldehyde (1.1 equivalents) to the reaction mixture. Stir for 30 minutes at room temperature to allow for the formation of the iminium ion intermediate.
-
Reducing Agent Addition: In portions, carefully add sodium triacetoxyborohydride (STAB) (1.5 equivalents) to the reaction mixture. STAB is a mild reducing agent suitable for reductive aminations and is less sensitive to moisture than other hydride reagents.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-benzylated product.
-
References
-
Safety Data Sheet - INDOFINE Chemical Company, Inc. (n.d.). Retrieved from [Link]
-
3 Ways to Handle Hygroscopic Material Challenges - Vesta® Nutra. (2019, January 7). Retrieved from [Link]
-
3-Aza-bicyclo[3.1.1]heptan-6-ol hydrochloride - [A7297] - Synthonix. (n.d.). Retrieved from [Link]
-
This compound - C6H12ClNO | CSSB00016993726. (n.d.). Retrieved from [Link]
-
How do you handle hygroscopic solutes in the lab? - TutorChase. (n.d.). Retrieved from [Link]
-
5 Tips to Help Process Dry Hygroscopic Resins - Asaclean. (n.d.). Retrieved from [Link]
-
Hygroscopic: What it Means, What You Need to Know - CORECHEM Inc. (n.d.). Retrieved from [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014, February 22). Retrieved from [Link]
-
Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs - ChemRxiv. (2024). Retrieved from [Link]
-
3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Amine hydrochloride salts : a problem in polyurethane synthesis - Enlighten Theses. (2007, December 10). Retrieved from [Link]
-
3-azabicyclo[3.1.1]heptan-6-ol - PubChemLite. (n.d.). Retrieved from [Link]
-
Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride - Organic Syntheses. (2024, November 8). Retrieved from [Link]
-
Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids | Journal of the American Chemical Society. (2005, August 2). Retrieved from [Link]
-
3-Oxabicyclo[3.1.1]heptane as an Isostere of meta-Benzene - PMC - PubMed Central - NIH. (n.d.). Retrieved from [Link]
-
Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved from [Link]
-
(PDF) General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC - NIH. (2023, February 8). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CAS 1860028-23-4: 3-Oxa-6-azabicyclo[3.1.1]heptane, hydroc… [cymitquimica.com]
- 4. aablocks.com [aablocks.com]
- 5. Synthonix, Inc > 3-Aza-bicyclo[3.1.1]heptan-6-ol hydrochloride - [A7297] [synthonix.com]
- 6. chem-space.com [chem-space.com]
- 7. labsolu.ca [labsolu.ca]
- 8. 1389264-28-1|this compound| Ambeed [ambeed.com]
- 9. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 10. tutorchase.com [tutorchase.com]
Technical Support Center: 3-Azabicyclo[3.1.1]heptan-6-ol Hydrochloride
Welcome to the technical support guide for 3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions related to the quality and handling of this valuable bicyclic building block. Drawing from established principles of organic synthesis, purification, and analytical chemistry, this guide provides in-depth troubleshooting advice and practical protocols to ensure the integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the quality and stability of this compound.
FAQ 1: What are the most likely impurities I might find in my sample?
The impurity profile of this compound is primarily dictated by its synthetic route. While specific impurities are lot-dependent, they generally fall into three categories:
-
Synthesis-Related Impurities: These include unreacted starting materials, residual reagents (e.g., catalysts, protecting groups), and by-products from side reactions. For instance, synthesis often involves the reduction of a ketone precursor; incomplete reduction could leave residual 3-azabicyclo[3.1.1]heptan-6-one.[1]
-
Storage-Related Impurities (Degradants): As an amino alcohol, this compound is susceptible to oxidation and other degradation pathways over time, especially if exposed to air, light, or elevated temperatures.[2][3][4]
-
Salt-Related Impurities: Issues related to the hydrochloride salt form can include excess hydrogen chloride, insufficient HCl leading to the presence of the free base, or the formation of genotoxic impurities like ethyl chloride if ethanol is used during the salt formation step.[5][6]
FAQ 2: My NMR spectrum shows unexpected peaks. What could they be?
Unexpected signals in an NMR spectrum often point to residual solvents or synthesis by-products.
-
Broad Singlet around 1-2 ppm: Often indicates water.
-
Signals corresponding to common solvents: Acetone, ethyl acetate, or isopropanol may be present from purification steps.[7][8]
-
Complex multiplets in the aliphatic region: Could indicate diastereomers or structurally related bicyclic impurities.
-
Presence of a peak around 9-11 ppm (in DMSO-d6): This could be indicative of an ammonium salt, possibly from a side reaction or an excess of HCl.
A detailed analysis, including 2D NMR techniques (COSY, HSQC), can help elucidate the structure of these unknown components.
FAQ 3: The compound's solubility is different than expected. Why?
Variations in solubility can be attributed to:
-
Incorrect Salt Form: The presence of the free base form of the amine will significantly decrease its solubility in aqueous media. This can be tested by checking the pH of a solution.
-
Excess Inorganic Salts: Residual inorganic salts from the synthesis or workup can alter the material's physical properties.
-
Polymorphism: Different crystalline forms of the same compound can exhibit different solubility profiles.
FAQ 4: How should I properly store this compound?
To ensure long-term stability, the compound should be stored in a tightly sealed container, protected from light and moisture. Storage in a refrigerator or freezer at controlled temperatures is recommended to minimize degradation.[9]
Section 2: Troubleshooting Guides
This section provides structured approaches to diagnose and resolve common experimental issues.
Guide 2.1: Identifying and Characterizing Unknown Impurities
If an unknown impurity is detected by HPLC, LC-MS, or NMR, a systematic approach is necessary for its identification.
Problem: An unknown peak is observed in the HPLC chromatogram, representing >0.1% of the total area.
Root Cause Analysis and Troubleshooting Workflow:
Caption: Workflow for impurity identification.
Experimental Protocol: Isolation and Characterization
-
LC-MS Analysis:
-
Objective: To obtain the molecular weight and fragmentation pattern of the impurity.
-
Method: Utilize a gradient elution method on a C18 column with a mobile phase consisting of water and acetonitrile with 0.1% formic acid or trifluoroacetic acid. Monitor with both UV and mass spectrometry detectors.
-
-
Preparative HPLC Isolation:
-
Objective: To isolate a sufficient quantity of the impurity for structural elucidation.
-
Method: Scale up the analytical HPLC method to a preparative scale. Collect fractions corresponding to the impurity peak. Combine and evaporate the solvent under reduced pressure.
-
-
NMR Spectroscopy:
-
Objective: To determine the chemical structure of the isolated impurity.
-
Method: Dissolve the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d6, D2O). Acquire 1H, 13C, COSY, and HSQC spectra. The resulting data should allow for unambiguous structure assignment.
-
Guide 2.2: Managing Genotoxic Impurities from Salt Formation
The use of alcohols (e.g., ethanol, methanol) in the presence of hydrochloric acid during the salt formation step can generate low levels of genotoxic alkyl chlorides (e.g., ethyl chloride, methyl chloride).[5]
Problem: Concern about the potential presence of alkylating agents in the final product.
Mitigation and Verification Strategies:
| Strategy | Description | Analytical Verification |
| Temperature Control | Perform the hydrochloride salt formation at a lower temperature (e.g., 0-10 °C) to minimize the rate of alkyl chloride formation.[5] | Headspace Gas Chromatography (GC-HS) with a mass spectrometry detector (GC-MS). |
| Choice of HCl Source | Use gaseous HCl or a solution of HCl in a non-alcoholic solvent (e.g., isopropanol, dioxane) to avoid the alcoholic reactant. | GC-HS analysis for the corresponding alkyl halides. |
| Purification | Recrystallization from a non-alcoholic solvent system, such as isopropanol/ether, can help purge volatile impurities.[8] | Pre- and post-purification analysis by GC-HS. |
Experimental Protocol: Headspace GC-MS for Alkyl Chloride Detection
-
Sample Preparation: Accurately weigh the this compound sample into a headspace vial. Add a suitable high-boiling solvent like dimethyl sulfoxide (DMSO).[10]
-
Incubation: Seal the vial and incubate at a controlled temperature (e.g., 80-100 °C) to allow volatile impurities to partition into the headspace.[10]
-
Injection: Automatically inject a sample of the headspace gas into the GC-MS system.
-
Analysis: Use a column suitable for volatile organic compounds (e.g., a DB-624).[10] Monitor for the characteristic mass-to-charge ratios of the potential alkyl chlorides.
Guide 2.3: Troubleshooting Batch-to-Batch Inconsistencies
Variability between different batches of material can disrupt research outcomes.[11]
Problem: A new batch of the compound shows different reactivity or produces unexpected side products in a downstream reaction.
Logical Troubleshooting Framework:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Degradation of amino acids | PDF [slideshare.net]
- 3. gpnotebook.com [gpnotebook.com]
- 4. Degradation of amino acids - WikiLectures [wikilectures.eu]
- 5. researchgate.net [researchgate.net]
- 6. Amine hydrochloride salts : a problem in polyurethane synthesis - Enlighten Theses [theses.gla.ac.uk]
- 7. Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharma Troubleshooting [pharma-troubleshooting.com]
- 10. ijpsonline.com [ijpsonline.com]
- 11. Troubleshooting Common Pharmaceutical Manufacturing Challenges – Global Center for Pharmaceutical Industry [globalpharmacenter.com]
Technical Support Center: Optimizing Derivatization of 3-Azabicyclo[3.1.1]heptan-6-ol Hydrochloride
Welcome to the technical support resource for the derivatization of 3-azabicyclo[3.1.1]heptan-6-ol hydrochloride. This bicyclic scaffold is a key building block in medicinal chemistry, valued for its conformational rigidity and ability to serve as a piperidine isostere.[1][2] This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during its derivatization.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that I should consider before starting my reaction?
A1: this compound possesses two primary reactive sites: a secondary alcohol (-OH) and a secondary amine (-NH-), the latter of which is protonated as a hydrochloride salt.[3][4] Understanding the relative reactivity of these functional groups is crucial for achieving chemoselectivity.
-
The Secondary Amine: As a hydrochloride salt, the amine is protonated and therefore non-nucleophilic. To engage the amine in a reaction (e.g., N-acylation, N-alkylation), it must first be neutralized with a base to liberate the free amine.
-
The Secondary Alcohol: The hydroxyl group is a nucleophile, but generally less so than the corresponding free amine. It can participate in reactions like esterification or etherification. The bicyclic structure can introduce steric hindrance that may affect the reactivity of the alcohol.
A common initial step is the neutralization of the hydrochloride salt to the free base to enable reactions at the nitrogen atom or to prevent interference with base-sensitive reagents.
Q2: I want to selectively derivatize the hydroxyl group. How can I achieve this without protecting the amine?
A2: Selective O-acylation in the presence of an unprotected amine can be achieved by leveraging the different reactivity of the two functional groups under specific conditions. One effective strategy is to perform the reaction under acidic conditions.[5]
Here's the rationale:
-
Protonation of the Amine: In an acidic medium, the secondary amine remains protonated as the hydrochloride salt. This protonation renders the amine non-nucleophilic, effectively "protecting" it in situ.
-
Activation of the Carboxylic Acid (for Esterification): When using a carboxylic acid as the acylating agent (Fischer-Speier esterification), an acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[6][7]
A typical protocol would involve reacting the this compound with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH), often with removal of water to drive the equilibrium.[7][8]
Troubleshooting Guide: Common Derivatization Reactions
Scenario 1: O-Acylation/Esterification with an Acyl Chloride
Problem: Low to no yield of the desired O-acylated product.
Possible Cause 1: Incomplete neutralization of the amine hydrochloride.
-
Explanation: If the amine is not fully neutralized, the free HCl can react with the desired product or interfere with the reaction. More importantly, the unreacted starting material will be the hydrochloride salt, which is often insoluble in common organic solvents used for acylation, leading to a heterogeneous mixture and poor reaction kinetics.
-
Solution:
-
Pre-neutralization: Before adding the acylating agent, suspend the starting material in your chosen aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)) and add at least 2 equivalents of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). One equivalent will neutralize the HCl salt, and the second will act as an acid scavenger for the HCl generated during the acylation reaction.[9]
-
Stirring: Allow the mixture to stir for 30-60 minutes before adding the acyl chloride to ensure complete neutralization.
-
Possible Cause 2: Competitive N-acylation.
-
Explanation: The free secondary amine is a more potent nucleophile than the secondary alcohol.[10][11] If the amine is deprotonated, it will preferentially react with the acyl chloride, leading to the N-acyl product as the major or sole product.
-
Solution:
-
Acidic Conditions: As mentioned in Q2, performing the reaction under acidic conditions will keep the amine protonated and non-nucleophilic. However, this is more suitable for Fischer esterification with carboxylic acids rather than with highly reactive acyl chlorides, which can react with the alcohol even without a catalyst.
-
N-Protection Strategy: The most reliable method to ensure exclusive O-acylation is to first protect the amine. A Boc (tert-butyloxycarbonyl) group is a common choice as it is stable under the conditions for O-acylation and can be removed later under acidic conditions.[12][13]
-
Possible Cause 3: Steric Hindrance.
-
Explanation: The bicyclic nature of the substrate can create steric hindrance around the hydroxyl group, slowing down the reaction, especially with bulky acylating agents.[14]
-
Solution:
-
Increase Reaction Temperature: Gently warming the reaction mixture (e.g., to 40 °C or refluxing in THF) can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely for potential side reactions.
-
Use a More Reactive Acylating Agent: If using a carboxylic acid with a coupling agent, consider switching to the corresponding acyl chloride or acid anhydride, which are more electrophilic.[15]
-
Extended Reaction Time: Allow the reaction to proceed for a longer period (e.g., 12-24 hours) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Scenario 2: N-Boc Protection
Problem: Incomplete reaction or low yield of the N-Boc protected product.
Possible Cause 1: Inadequate Base.
-
Explanation: The N-Boc protection with di-tert-butyl dicarbonate (Boc₂O) requires the amine to be in its free base form. If you start with the hydrochloride salt, you need a stoichiometric amount of base to neutralize it, plus any base required by the specific protocol.
-
Solution:
-
Stoichiometry: Use at least two equivalents of a base like triethylamine or DIPEA when starting from the hydrochloride salt. One equivalent neutralizes the HCl, and the other facilitates the reaction with Boc₂O.
-
Solvent Choice: Ensure your starting material and the free base are soluble in the chosen solvent. A mixture of solvents like THF/water or dioxane/water with a base like NaOH or K₂CO₃ can be effective for water-soluble hydrochloride salts.
-
Possible Cause 2: Poor Nucleophilicity of the Amine.
-
Explanation: While secondary amines are generally good nucleophiles, steric hindrance from the bicyclic core could slightly reduce its reactivity.
-
Solution:
-
Catalyst: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.
-
Reaction Conditions: Ensure the reaction is running at an appropriate temperature. While many Boc protections proceed at room temperature, gentle heating may be necessary.
-
Visualizing the N-Boc Protection Workflow
Caption: Workflow for N-Boc protection of the starting material.
Scenario 3: Purification Challenges
Problem: My final product is a hydrochloride salt, and it's difficult to purify by column chromatography or it's an oil that won't crystallize.
Possible Cause 1: High Polarity of the Salt.
-
Explanation: Hydrochloride salts are often highly polar and may streak or remain at the baseline on silica gel chromatography. They can also be hygroscopic, leading to the formation of oils or gums.[16]
-
Solution:
-
Free-Basing for Chromatography: If your compound is stable as a free base, you can neutralize the hydrochloride salt with a mild aqueous base (e.g., saturated NaHCO₃ solution) and extract it into an organic solvent. After drying and concentrating, the less polar free base can be purified using standard silica gel chromatography. The purified free base can then be converted back to the hydrochloride salt if desired.
-
Recrystallization: This is a powerful technique for purifying salts. Finding the right solvent system is key.[17]
-
Try dissolving the salt in a minimal amount of a polar solvent in which it is soluble (e.g., methanol, ethanol, isopropanol).[17]
-
Then, add a non-polar solvent in which the salt is insoluble (an anti-solvent, e.g., diethyl ether, ethyl acetate, acetone) dropwise until the solution becomes turbid.[17]
-
Warm the mixture gently until it becomes clear again, and then allow it to cool slowly to promote crystal formation.
-
-
Possible Cause 2: Residual Impurities.
-
Explanation: Even small amounts of impurities can inhibit crystallization.
-
Solution:
-
Solvent Washes: If the product is a solid, washing it with a solvent in which the impurities are soluble but the product is not can be effective. Try triturating the crude solid with solvents like diethyl ether or ethyl acetate.[17]
-
Activated Charcoal: If you suspect colored impurities, you can dissolve your product in a suitable solvent, add a small amount of activated charcoal, stir for a short period, and then filter through celite to remove the charcoal and adsorbed impurities before proceeding with recrystallization.[17]
-
Troubleshooting Decision Tree: Low Reaction Yield
Caption: A decision tree for troubleshooting low reaction yields.
Quantitative Data Summary
| Parameter | Recommendation for O-Acylation (with Acyl Chloride) | Recommendation for N-Boc Protection | Rationale |
| Base | 2.0 - 2.5 eq. TEA or DIPEA | 2.0 - 2.5 eq. TEA/DIPEA or aq. NaOH/K₂CO₃ | Neutralizes HCl salt and scavenges acid byproduct. For Boc protection, an inorganic base in a biphasic system can be effective. |
| Solvent | Aprotic (DCM, THF, Acetonitrile) | Aprotic (DCM, THF) or Biphasic (THF/H₂O) | Solubilizes reactants and facilitates the reaction. Biphasic systems are useful for water-soluble salts. |
| Temperature | 0 °C to Reflux | Room Temperature to 40 °C | Initial cooling for adding reactive acyl chlorides can control exotherms. Heating may be needed for hindered substrates. |
| Reagent Stoichiometry | 1.1 - 1.5 eq. Acyl Chloride | 1.1 - 1.5 eq. Boc₂O | A slight excess of the electrophile drives the reaction to completion. |
Experimental Protocols
Protocol 1: General Procedure for O-Acylation using an Acyl Chloride
-
To a round-bottom flask charged with this compound (1.0 eq.), add anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
-
Add triethylamine (2.2 eq.) and stir the suspension at room temperature for 30 minutes.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the desired acyl chloride (1.2 eq.) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer. Wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Protocol 2: General Procedure for N-Boc Protection
-
Dissolve this compound (1.0 eq.) in a mixture of THF and water (e.g., 1:1 v/v).
-
Add sodium bicarbonate (NaHCO₃, 3.0 eq.) or another suitable base.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) in THF.
-
Stir the mixture vigorously at room temperature for 6-18 hours, monitoring by TLC.
-
Once the starting material is consumed, add ethyl acetate to dilute the mixture.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
References
- Benchchem. (n.d.). This compound.
- Clark, J. (2023). Reaction between acyl chlorides and amines - addition / elimination.
- ChemistryStudent. (n.d.). Acyl Chlorides (A-Level).
- Gong, X., & De, S. (1998). Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol. The Journal of Organic Chemistry, 63(11), 3593-3598.
- Clark, J. (2023). Reaction between acyl chlorides and alcohols - addition / elimination.
- Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles.
- Lysenko, V., et al. (2022). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv.
- de Miranda, A. S., et al. (2021). Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol. Journal of the Brazilian Chemical Society, 32(8), 1639-1647.
- ResearchGate. (2017). Purification of organic hydrochloride salt?.
- Sigma-Aldrich. (n.d.). Application Note – N-Boc protection.
- Benchchem. (n.d.). Troubleshooting Incomplete Boc Deprotection: A Technical Support Guide.
- Benchchem. (n.d.). Troubleshooting Boc Deprotection: A Technical Support Guide.
- LibreTexts. (2022). Chemistry of Esters.
- Chem-Station. (n.d.). This compound.
- Grygorenko, O. O., et al. (2010). 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a promising building block for medicinal chemistry. Organic Letters, 12(19), 4372-4375.
- Senthamarai, T., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Proceedings of the National Academy of Sciences, 115(2), 246-251.
- Maurya, M. R., et al. (2015). Effect of N-based additive on the optimization of liquid phase oxidation of bicyclic, cyclic and aromatic alcohols catalyzed by dioxidomolybdenum(VI) and oxidoperoxidomolybdenum(VI) complexes. RSC Advances, 5(10), 7352-7362.
- ResearchGate. (2024). Reported O‐selective acylation of amino alcohols without protecting the....
- Master Organic Chemistry. (2023). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
- ResearchGate. (2025). Intramolecular Cyclization of Alkenyl Alcohols: Towards the Synthesis of Oxacycles.
- ECHEMI. (n.d.). Purification of organic hydrochloride salt?.
- ChemRxiv. (2022). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs.
- Clark, J. (2023). Esterification - alcohols and carboxylic acids.
- Google Patents. (n.d.). A method for the preparation of the hydrochloride salt from the duloxetine base.
- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
- Patsnap Eureka. (2025). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation.
- YouTube. (2021). Acylation of Alcohols, Part 4: with Carboxylic Acids.
- Reddit. (2018). Problem with hydrochloride salt formation/isolation.
- ResearchGate. (2025). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications.
- ChemicalBook. (2025). 3-oxa-6-azabicyclo[3.1.1]heptane hydrochloride.
- PubChemLite. (n.d.). 3-azabicyclo[3.1.1]heptan-6-ol.
- ResearchGate. (n.d.). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery.
- AChemBlock. (n.d.). exo-3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride.
- ChemScene. (n.d.). {3-Azabicyclo[3.1.1]heptan-6-yl}methanol hydrochloride.
- MDPI. (n.d.). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions.
- Google Patents. (n.d.). Selective n-acylation of amino alcohols.
- NIH. (n.d.). Electrocatalytic Alcohol Oxidation with TEMPO and Bicyclic Nitroxyl Derivatives: Driving Force Trumps Steric Effects.
- ResearchGate. (2018). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound - C6H12ClNO | CSSB00016993726 [chem-space.com]
- 4. PubChemLite - 3-azabicyclo[3.1.1]heptan-6-ol (C6H11NO) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 9. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chemistrystudent.com [chemistrystudent.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 14. scielo.br [scielo.br]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
Overcoming solubility issues with 3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride
Technical Support Center: 3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride
A Guide to Overcoming Solubility Challenges
Welcome to the technical support center for this compound (CAS: 1389264-28-1). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research. This guide is structured to help you anticipate and resolve solubility issues, ensuring the smooth progress of your experiments. The rigid bicyclic framework of this molecule is of significant interest in drug discovery, but like many amine hydrochloride salts, its behavior in solution can present challenges.[1]
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries we receive.
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: As a hydrochloride salt, the compound is anticipated to have its highest solubility in polar, protic solvents, particularly water. While specific quantitative solubility data (e.g., mg/mL) is not extensively published, its structure as an amine salt strongly suggests aqueous solubility.[2] However, its fairly high aqueous solubility can make extraction from aqueous reaction mixtures difficult, indicating a strong affinity for water.[3] For organic solvents, solubility is expected to be limited in non-polar solvents (e.g., hexanes, toluene) and moderate in polar aprotic solvents like DMSO and DMF, which are common in biological screening. We strongly recommend performing a systematic solubility assessment as outlined in our troubleshooting guide to determine the optimal solvent for your specific application and concentration.
Q2: My compound is not dissolving readily in water or my aqueous buffer. What are the immediate steps I should take?
A2: If you observe poor dissolution, consider these initial checks:
-
Verify Compound Integrity: Ensure the material is from a reputable source and has been stored correctly. As a solid, it should be crystalline.[1]
-
pH of the Solution: The solubility of amine hydrochlorides is highly pH-dependent. In neutral to acidic aqueous media (pH < 7), the amine group is protonated, favoring solubility. If your buffer is neutral or slightly basic, the free base form may begin to precipitate, reducing solubility.
-
Apply Gentle Energy: Have you tried vortexing for several minutes or using a bath sonicator? These methods provide the necessary energy to break down the crystal lattice and facilitate solvation without degrading the compound. Gentle warming can also be effective but should be done with caution.
Q3: Is this compound hygroscopic? What are the proper storage conditions?
A3: The hydrochloride salt form is specifically chosen to improve properties like crystallinity and hygroscopic stability.[1] One analysis showed less than 0.5% moisture uptake at 75% relative humidity, indicating good stability against atmospheric moisture.[1] Despite this, best practice dictates storing the compound in a tightly sealed container in a desiccator or a dry, inert atmosphere to protect its integrity over the long term.
Q4: Can I dissolve the compound in DMSO for my cell-based assays?
A4: Yes, DMSO is a common choice for creating high-concentration stock solutions for biological assays. However, be aware of two potential issues. First, when a DMSO stock is diluted into an aqueous buffer for the final assay, the compound may precipitate if its solubility limit in the final aqueous/DMSO mixture is exceeded. This is a common pitfall in high-throughput screening. Second, ensure the final concentration of DMSO in your assay is below the tolerance level for your specific cell line (typically <0.5%). We recommend preparing the highest possible concentration in DMSO and then performing serial dilutions to find the limit of aqueous compatibility.
In-Depth Troubleshooting Guide
When simple steps are not enough, a more systematic approach is required. This guide provides detailed protocols and the rationale behind them.
Troubleshooting Workflow
The following flowchart outlines a logical progression for diagnosing and solving solubility issues.
Sources
Technical Support Center: Chiral Separation of 3-Azabicyclo[3.1.1]heptan-6-ol Hydrochloride
Welcome to the technical support guide for the enantiomeric separation of 3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of resolving this specific chiral molecule. As a bicyclic amino alcohol hydrochloride salt, this compound presents unique challenges due to its polarity, basicity, and rigid structure.
This guide provides field-proven insights and systematic methodologies to overcome common experimental hurdles. We will delve into the causality behind experimental choices, ensuring that each step is understood, not just followed.
Compound at a Glance: Physicochemical Properties
Understanding the analyte is the first step in successful method development. This compound is a polar, hydrophilic compound. The presence of a secondary amine (pKa ~9-10) and a hydroxyl group dictates its chromatographic behavior, while the hydrochloride salt form ensures aqueous solubility but can complicate analysis in non-polar organic solvents.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂ClNO | [1][2][3] |
| Molecular Weight | 149.62 g/mol | [2][3] |
| Structure | This compound | [1] |
| Key Features | Secondary amine, secondary alcohol, bicyclic system, hydrochloride salt | |
| Predicted LogP | 0.256 | [4] |
| Stereocenters | 2 (undefined) | [2] |
Part 1: Troubleshooting Guide
This section addresses the most common issues encountered during the chiral separation of this compound.
Q1: I am seeing poor or no resolution between the enantiomers. What are the likely causes and how can I fix it?
Possible Causes:
-
Suboptimal Chiral Stationary Phase (CSP): The chosen CSP may not have the necessary chiral recognition mechanism for this specific analyte. No single CSP is universal.[5][6]
-
Incorrect Mobile Phase Mode: The analyte's polarity makes it sensitive to the mobile phase system. A normal-phase system might show poor solubility and peak shape, while a reversed-phase system may not provide sufficient chiral interaction.
-
Missing or Inappropriate Additive: The basic nature of the amine can cause strong, non-enantioselective interactions with the silica support of the CSP, leading to peak tailing and poor resolution. An acidic additive may be required in reversed-phase, while a basic additive is crucial in normal and polar-organic modes.[7]
-
Incorrect Temperature: Temperature affects the thermodynamics of chiral recognition. Sometimes, lower temperatures increase selectivity, while higher temperatures can improve peak shape and efficiency.[7][8]
Recommended Solutions:
-
Systematic Screening: Do not rely on a single set of conditions. A systematic screen of multiple CSPs and mobile phase modes is the most effective strategy for finding a successful separation.[9] Polysaccharide-based CSPs (e.g., derivatives of amylose and cellulose) are highly versatile and should be your starting point.[6]
-
Explore Different Mobile Phase Modes:
-
Normal Phase (NP): Heptane/Alcohol. Due to the hydrochloride salt's low solubility in non-polar solvents, this mode can be challenging. You may need to convert the salt to the free base for better solubility, but this adds a sample preparation step. A basic additive is mandatory to improve peak shape.
-
Polar Organic Mode (PO): Acetonitrile/Alcohol or pure Alcohol. This is often an excellent starting point for polar and salt-form compounds.
-
Reversed Phase (RP): Acetonitrile/Water or Methanol/Water with a buffer (e.g., ammonium acetate, ammonium formate). This mode is compatible with the hydrochloride salt form.
-
Supercritical Fluid Chromatography (SFC): CO₂/Alcohol. SFC is a powerful technique for chiral separations, offering high speed and efficiency. It is often considered a "green" alternative to normal-phase HPLC.[10][11]
-
-
Optimize Additives:
-
For NP, PO, and SFC modes, add a small amount (0.1-0.5%) of a basic additive like diethylamine (DEA), triethylamine (TEA), or isopropylamine to the mobile phase. This neutralizes active silanol groups on the CSP support, dramatically improving peak shape for basic analytes.[12]
-
For RP mode, control the pH with a buffer (typically pH 3-7). For basic compounds, a lower pH can improve peak shape.[7]
-
Workflow: Systematic Chiral Method Development
Caption: Systematic workflow for chiral method development.
Q2: My chromatogram shows severe peak tailing. What's happening and how do I get sharp, symmetrical peaks?
Possible Cause: The primary cause of peak tailing for this molecule is secondary interactions between the basic nitrogen of the azabicyclo- ring and residual acidic silanol groups on the silica surface of the chiral stationary phase. This interaction is strong and non-enantioselective, causing a portion of the analyte molecules to lag behind the main peak.
Recommended Solutions:
-
Use a Basic Additive (for NP, PO, SFC): This is the most critical factor. An amine additive like DEA or TEA, even at low concentrations (0.1-0.2%), will act as a stronger base and preferentially bind to the active silanol sites. This effectively shields your analyte from these sites, resulting in significantly improved peak symmetry.[7][12]
-
Control pH (for RP): In reversed-phase mode, use a buffered mobile phase. For a basic amine, working at a lower pH (e.g., pH 3-5 using formic acid or ammonium formate) ensures the amine is consistently protonated, which can sometimes reduce tailing.
-
Lower Sample Load: Injecting too much sample can overload the column, leading to peak distortion. Try reducing the injection volume or sample concentration.
-
Ensure Sample Solvent Compatibility: Dissolve your sample in the mobile phase itself whenever possible. If your sample is dissolved in a stronger solvent than the mobile phase, it can cause peak distortion upon injection.[13]
Q3: The backpressure on my HPLC/SFC system is suddenly very high. What should I do?
Possible Causes:
-
Inlet Frit Blockage: Particulate matter from the sample or mobile phase, or precipitation of the sample at the column inlet, can block the frit.[13]
-
Sample Precipitation: this compound is highly polar. If you are using a non-polar normal phase system (e.g., high percentage of heptane), the sample may precipitate upon injection when it mixes with the mobile phase.
-
Stationary Phase Degradation: Using incompatible solvents (e.g., DMF, DMSO on some coated polysaccharide columns) can dissolve the chiral polymer, leading to column blockage and irreversible damage.[13]
Recommended Solutions:
-
Flush the Frit: Disconnect the column and reverse the flow direction (connect the outlet to the pump and flush to waste at a low flow rate). This can often dislodge particulates from the inlet frit.[13]
-
Check Sample Solubility: Ensure your sample is fully dissolved in the initial mobile phase conditions. If it is not, consider using the polar organic or reversed-phase mode where solubility is higher.
-
Filter Your Sample and Mobile Phase: Always filter samples and mobile phases through a 0.22 or 0.45 µm filter to remove particulates.
-
Verify Solvent Compatibility: Always consult the column care manual to ensure your mobile phase and any sample diluents are compatible with the specific CSP you are using. Immobilized CSPs offer a much broader range of solvent compatibility than coated CSPs.[13]
Part 2: Frequently Asked Questions (FAQs)
Q1: Which chiral separation technique is best for this compound?
Both Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC) are excellent choices.
-
SFC is often the preferred technique in pharmaceutical settings for its high speed, lower solvent consumption (making it "greener"), and high efficiency.[10][11] The low viscosity of supercritical CO₂ allows for faster flow rates without generating excessive backpressure.[11]
-
HPLC is also highly effective and widely available. The ability to screen across normal-phase, reversed-phase, and polar-organic modes provides great flexibility.[9][14]
-
Diastereomeric Salt Resolution is a classical chemical method suitable for large-scale preparation. It involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by crystallization.[15] However, this method requires significant development to find the right resolving agent and crystallization solvent and can be lower yielding.[15]
-
Enzymatic Resolution uses enzymes (like lipases) to selectively acylate or hydrolyze one enantiomer, allowing for separation.[16] This can be highly selective but requires screening for an effective enzyme and optimizing reaction conditions.[17][18]
For analytical and most preparative purposes, SFC and HPLC offer the most rapid and versatile platforms.
Q2: What are the recommended starting conditions for HPLC/SFC method development?
A multi-column, multi-mobile phase screening approach is essential. The table below provides a robust starting point.
| Parameter | SFC Screening Conditions | HPLC Screening Conditions (Polar Organic) | HPLC Screening Conditions (Reversed Phase) |
| Columns to Screen | Lux Cellulose-1, Lux Amylose-1, Chiralpak IA, Chiralpak AD | Lux Cellulose-1, Lux Amylose-1, Chiralpak IA, Chiralpak AD | Lux Cellulose-1, Chiralpak IC, Chirobiotic V2 |
| Mobile Phase | CO₂ / Methanol (Gradient 5-40%) | Acetonitrile / Methanol (50:50) | A: 20mM Ammonium Bicarbonate, pH 9.0B: Acetonitrile (Gradient 5-95% B) |
| Additive | 0.3% Isopropylamine | 0.1% Diethylamine | (Buffered Mobile Phase) |
| Flow Rate | 3.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 40 °C | 25 °C | 40 °C |
| Back Pressure | 150 bar | N/A | N/A |
Note: Always start with immobilized polysaccharide columns as they are more robust and compatible with a wider range of solvents.
Q3: How do I choose the right Chiral Stationary Phase (CSP)?
It is not possible to accurately predict which CSP will provide the best separation without experimental screening.[9] However, some guiding principles apply:
-
Start with Polysaccharide-based CSPs: Columns with chiral selectors based on amylose and cellulose derivatives are the most versatile and successful CSPs on the market, resolving a very high percentage of chiral compounds.[6]
-
Screen Complementary Phases: Select a set of 3-5 columns for your initial screen that offer different chiral recognition mechanisms. A good starting set includes columns based on:
-
Amylose tris(3,5-dimethylphenylcarbamate)
-
Cellulose tris(3,5-dimethylphenylcarbamate)
-
Cellulose tris(3,5-dichlorophenylcarbamate)
-
Immobilized versions of the above for greater solvent flexibility.
-
-
Consider the Analyte Structure: While not foolproof, the presence of hydrogen bond donors/acceptors and aromatic rings can give clues. For 3-Azabicyclo[3.1.1]heptan-6-ol, interactions like hydrogen bonding with the -OH and -NH groups are critical for chiral recognition.
Q4: Can I use the same method for both analytical quantification and preparative purification?
Generally, yes. An analytical method developed on HPLC or SFC can often be scaled up for preparative purification.
-
Method Translation: The key is to develop an analytical method with a high resolution (Rs > 1.5) and a sufficient loading capacity.
-
Mobile Phase Choice: For preparative work, use volatile mobile phases and additives (e.g., methanol, ethanol, ammonium formate, DEA) to simplify the post-purification removal of the solvent from your isolated enantiomers.
-
Scaling Up: To scale up, you will move to a larger diameter column packed with the same stationary phase. The flow rate is increased proportionally to the cross-sectional area of the column, and the sample load is increased accordingly.
Troubleshooting Logic Flowchart
Sources
- 1. This compound - C6H12ClNO | CSSB00016993726 [chem-space.com]
- 2. aablocks.com [aablocks.com]
- 3. labsolu.ca [labsolu.ca]
- 4. chemscene.com [chemscene.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. asianpubs.org [asianpubs.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Chiral high-performance liquid and supercritical fluid chromatographic enantioseparations of limonene-based bicyclic aminoalcohols and aminodiols on polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. fagg-afmps.be [fagg-afmps.be]
- 12. researchgate.net [researchgate.net]
- 13. chiraltech.com [chiraltech.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. unchainedlabs.com [unchainedlabs.com]
- 16. mdpi.com [mdpi.com]
- 17. Sci-Hub. Enzymatic resolution of sterically demanding bicyclo[3.2.0]heptanes: evidence for a novel hydrolase in crude porcine pancreatic lipase and the advantages of using organic media for some of the biotransformations / Journal of the Chemical Society, Perkin Transactions 1, 1991 [sci-hub.ru]
- 18. scielo.br [scielo.br]
Validation & Comparative
A Comparative Guide to the Definitive Structural Elucidation of 3-Azabicyclo[3.1.1]heptan-6-ol Hydrochloride
For researchers, medicinal chemists, and professionals in drug development, the precise three-dimensional (3D) architecture of a molecule is not merely an academic detail—it is the blueprint for its biological activity, physical properties, and potential as a therapeutic agent. The compound 3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride, a conformationally restricted piperidine analog, represents a class of novel scaffolds with significant potential in drug discovery. Its rigid bicyclic system demands an analytical technique that can unambiguously define its spatial arrangement.
This guide provides an in-depth technical comparison of analytical methods for the characterization of this molecule, establishing why single-crystal X-ray crystallography stands as the unequivocal gold standard. We will explore the causality behind experimental choices, present a self-validating workflow for crystallographic analysis, and compare its definitive outputs against the indirect or incomplete information provided by other common analytical techniques.
The Gold Standard: Why X-ray Crystallography Provides the Unambiguous Answer
To truly understand a molecule like this compound, we must move beyond simple 2D connectivity and probe its 3D structure. While various spectroscopic methods provide essential pieces of the puzzle, only single-crystal X-ray crystallography delivers a direct, high-resolution map of atomic positions in the solid state.[1][2]
The power of this technique lies in its ability to generate an electron density map from the diffraction of X-rays by a single, highly ordered crystal.[3][4] This map allows for the precise placement of every atom, yielding a definitive model of the molecule. The resulting data is not an interpretation or a solution-state average, but a direct measurement of the molecule's structure, providing:
-
Absolute Stereochemistry: Unambiguously determines the spatial arrangement of atoms and the molecule's chirality.
-
Precise Bond Lengths and Angles: Provides measurements with very low uncertainty, defining the exact geometry of the bicyclic core.[5][6]
-
Conformational Analysis: Reveals the exact torsional angles and the puckering of the rings, which is critical for understanding receptor binding.
-
Intermolecular Interactions: Details how the molecules pack in the crystal lattice, revealing hydrogen bonding networks involving the hydroxyl group, the amine hydrochloride, and the chloride counter-ion.
This level of detail is unattainable by other methods, making crystallography the ultimate arbiter of molecular structure.
Experimental Protocol: A Self-Validating Workflow for Structure Determination
The trustworthiness of a crystallographic result is built upon a rigorous and self-validating experimental workflow. Each step contains internal checks that ensure the final structure is a true and accurate representation of the molecule.
Step 1: Growing High-Quality Single Crystals
The axiom of crystallography is that the quality of the final structure can never exceed the quality of the crystal. Obtaining diffraction-quality single crystals is the most critical and often most challenging step.[7] For a small, polar molecule like this compound, the following methods are recommended:
-
Sample Purity: Begin with the highest purity material possible (>98%). Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder.
-
Solvent Selection: Screen a range of solvents in which the compound has moderate solubility. For the hydrochloride salt, polar protic solvents (e.g., methanol, ethanol) or mixtures (e.g., ethanol/water, isopropanol/ethyl acetate) are excellent starting points.
-
Crystallization Techniques:
-
Slow Evaporation: The simplest method. A nearly saturated solution is left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion (Hanging or Sitting Drop): A drop of the concentrated sample solution is allowed to equilibrate with a larger reservoir of a "precipitant" (a solvent in which the sample is poorly soluble). The slow diffusion of the precipitant vapor into the drop gradually lowers the sample's solubility, promoting slow crystal growth.
-
Slow Cooling: A saturated solution at an elevated temperature is cooled slowly, reducing solubility and inducing crystallization.
-
Step 2: X-ray Diffraction Data Collection
Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible fractures) is obtained, it is mounted on a modern diffractometer for data collection.[8]
-
Mounting and Cryo-cooling: The crystal is picked up on a small loop and flash-cooled in a stream of cold nitrogen gas (typically 100 K). This minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and higher quality data.
-
Data Acquisition: The crystal is exposed to a focused beam of monochromatic X-rays.[9] It is rotated through a series of angles, and for each orientation, a diffraction pattern is recorded on a detector.[6] A full dataset consists of hundreds or thousands of these images.
Step 3: Structure Solution and Refinement
The collected diffraction spots are analyzed to determine the unit cell dimensions and the symmetry of the crystal (the space group). The intensities of the spots are then used to calculate an electron density map.
-
Structure Solution: Computer algorithms are used to determine the initial positions of the atoms within the electron density map.
-
Model Refinement: The initial atomic model is refined against the experimental data. This is an iterative process where atomic positions and their vibrational parameters are adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the observed diffraction pattern (from the experiment).
-
Validation: The quality of the final structure is assessed using metrics like the R-factor (residual factor), which quantifies the goodness-of-fit. A low R-factor (typically <5% for small molecules) indicates an excellent agreement between the model and the data, validating the result.
Caption: Workflow for Single-Crystal X-ray Crystallography.
Interpreting the Result: The Crystallographic Information File (CIF)
The culmination of a successful crystallographic experiment is a Crystallographic Information File (CIF). This is a standardized, text-based format endorsed by the International Union of Crystallography (IUCr) that contains all the essential information about the crystal structure and the experiment itself.[10][11][12] A CIF is a self-contained report that includes:
-
Bibliographic Information: Authors, publication details.
-
Experimental Parameters: Crystal details, diffractometer used, temperature.
-
Unit Cell and Symmetry: The dimensions of the repeating unit in the crystal and its space group.
-
Atomic Coordinates: A list of all atoms and their precise (x, y, z) coordinates. This is the core 3D structural information.
-
Geometric Parameters: A calculated list of all bond lengths, bond angles, and torsion angles.
-
Refinement Statistics: Quality indicators like the R-factor that allow other scientists to assess the reliability of the structure.
This file can be viewed with software like Mercury and is typically deposited in a public repository like the Cambridge Structural Database (CSD), making the data verifiable and accessible to the global scientific community.[13][14][15]
Comparative Analysis: The Limitations of Alternative Techniques
While essential for a full characterization package, other analytical techniques provide information that is either indirect, incomplete, or averaged, and none can replace the definitive 3D structure from crystallography.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | IR Spectroscopy |
| Connectivity | Yes | Yes (Definitive) | Inferred | No |
| Molecular Weight | Inferred | No | Yes (High-Resolution) | No |
| Functional Groups | Yes | Yes | Inferred | Yes (Definitive) |
| 3D Structure | Yes (Absolute) | Inferred (Solution Average) | No | No |
| Precise Bond Lengths/Angles | Yes (Absolute) | No | No | No |
| Absolute Stereochemistry | Yes (Absolute) | Inferred | No | No |
| Intermolecular Interactions | Yes (Solid State) | Inferred (Solution) | No | Inferred |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled for determining the covalent framework (connectivity) of a molecule in solution. For 3-Azabicyclo[3.1.1]heptan-6-ol, ¹H and ¹³C NMR would confirm the presence and connectivity of all atoms. Advanced techniques like NOESY can reveal through-space correlations, providing clues about the relative orientation of protons and thus the conformation.[16]
-
Causality & Limitation: NMR measures properties of molecules tumbling rapidly in a solvent. The resulting data represents a time- and population-weighted average of all conformations present in solution. This may not reflect the specific, low-energy conformation that is relevant for binding to a biological target, which is often captured in the solid-state crystal structure. Furthermore, deriving precise bond lengths and angles from NMR data is not feasible for complex molecules.[17]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is the definitive technique for determining the elemental composition and molecular weight of a compound.[18][19] The fragmentation pattern can provide evidence for the structural backbone.[20]
-
Causality & Limitation: MS provides information based on the mass-to-charge ratio of a molecule and its fragments in the gas phase. It offers no insight into the 3D arrangement of atoms, stereochemistry, or conformation. Two stereoisomers will have identical mass spectra, yet possess vastly different biological activities.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, it would clearly show a broad O-H stretch for the alcohol and N-H stretching and bending vibrations characteristic of a secondary amine hydrochloride.[21][22][23]
-
Causality & Limitation: IR spectroscopy measures the vibrational frequencies of chemical bonds. While it confirms the presence of the alcohol and amine groups, it provides no information about how they are arranged in 3D space or the structure of the underlying carbon scaffold.
Caption: Decision guide for selecting an analytical technique.
Conclusion
For novel molecular scaffolds like this compound, a full suite of analytical data (NMR, MS, IR) is necessary for comprehensive characterization. However, when the goal is to understand its precise 3D structure, conformation, and stereochemistry—the very features that govern its interaction with biological systems—single-crystal X-ray crystallography is the only technique that provides a direct and unambiguous answer. Its ability to deliver a high-resolution atomic model makes it an indispensable tool in modern drug discovery and development, transforming molecular possibilities into tangible structural realities.
References
-
AZoLifeSciences. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. [Link]
-
Holton, S. J. (n.d.). x Ray crystallography. PMC, PubMed Central, NIH. [Link]
-
Cambridge Crystallographic Data Centre (CCDC). (n.d.). A short guide to Crystallographic Information Files. [Link]
-
Oxford Academic. (n.d.). The crystallographic information file (CIF). Crystal Structure Analysis. [Link]
-
Chemistry LibreTexts. (2023, August 29). X-ray Crystallography. [Link]
-
The Audiopedia. (2021, September 26). Understanding x-ray crystallography structures [Video]. YouTube. [Link]
-
University of Washington. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]
-
Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. PMC, PubMed Central, NIH. [Link]
-
NanoImaging Services. (2023, May 30). Comparing Analytical Techniques for Structural Biology. [Link]
-
SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction. [Link]
-
ACS Publications. (n.d.). The N.m.r. Spectra of Bicyclo [2.1.1]hexane Derivatives. [Link]
-
Cambridge Crystallographic Data Centre (CCDC). (n.d.). Short Guide to CIFs. [Link]
-
OpenStax. (2023, September 20). 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments. Organic Chemistry. [Link]
-
Cambridge Crystallographic Data Centre (CCDC). (n.d.). Structural Chemistry Data, Software, and Insights. [Link]
-
International Union of Crystallography (IUCr). (n.d.). A Guide to CIF for Authors. [Link]
-
Chemistry LibreTexts. (2022, September 24). 12.1: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments. [Link]
-
Dummies. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum. [Link]
-
University of York. (n.d.). Single Crystal X-ray Diffraction. Chemistry Teaching Labs. [Link]
-
University of Calgary. (n.d.). IR: amines. [Link]
-
Mettler Toledo. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]
-
UMass Dartmouth | Claire T. Carney Library. (n.d.). Cambridge Structural Database. [Link]
-
MIT Information Systems & Technology. (n.d.). Cambridge Structural Database. [Link]
Sources
- 1. azolifesciences.com [azolifesciences.com]
- 2. Comparing Analytical Techniques for Structural Biology [nanoimagingservices.com]
- 3. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 8. geo.umass.edu [geo.umass.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 11. academic.oup.com [academic.oup.com]
- 12. iucr.org [iucr.org]
- 13. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 14. Cambridge Structural Database - UMass Dartmouth | Claire T. Carney Library [lib.umassd.edu]
- 15. Cambridge Structural Database | Information Systems & Technology [ist.mit.edu]
- 16. Bridged bicyclic molecule NMR challenge - Enamine [enamine.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments - Organic Chemistry | OpenStax [openstax.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]
- 23. orgchemboulder.com [orgchemboulder.com]
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 3-Azabicyclo[3.1.1]heptan-6-ol Hydrochloride
Abstract: This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride. As a valuable building block in medicinal chemistry and drug development, unequivocal structural confirmation is paramount.[1] This document outlines a detailed experimental protocol for NMR data acquisition and presents an in-depth interpretation of the expected spectral data. The guide emphasizes the diagnostic spectral shifts observed in the hydrochloride salt compared to its theoretical free base, providing researchers with a robust framework for characterizing this and similar bicyclic amine structures.
Introduction: The Structural Significance of Bicyclic Amines
3-Azabicyclo[3.1.1]heptan-6-ol is a rigid bicyclic scaffold. Such structures are of high interest in drug discovery as they can serve as conformationally restricted surrogates for more flexible moieties, potentially improving binding affinity and metabolic stability.[1] The hydrochloride salt form enhances the compound's solubility and stability, making it a common form for handling and formulation.[2]
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For a molecule like this compound, NMR not only confirms the core structure but also provides critical information about the stereochemistry and the site of protonation. This guide will walk through the theoretical basis and practical application of 1D NMR for the complete characterization of this compound.
Molecular Structure and Protonation Effects
The first step in any NMR analysis is a thorough understanding of the molecule's structure and the electronic environment of each nucleus.
Caption: Structure of this compound with atom numbering.
In the hydrochloride salt, the nitrogen atom of the azabicyclo ring is protonated, forming an ammonium cation.[3] This has two significant consequences that are readily observable by NMR:
-
Inductive Deshielding: The positive charge on the nitrogen atom withdraws electron density from adjacent carbons and protons. This deshielding effect causes the signals for nuclei closer to the N⁺-H₂ group (e.g., C2, C4, and their attached protons) to shift to a higher frequency (downfield) in the NMR spectrum compared to the neutral amine.[4]
-
Observation of N-H Protons: In the free base, the N-H proton signal can be broad or difficult to observe. In the ammonium salt, two N-H protons are present and can typically be observed, especially when using an appropriate solvent that minimizes proton exchange.[4]
Experimental Protocol: Acquiring High-Quality NMR Data
The choice of solvent is the most critical experimental parameter for analyzing amine hydrochloride salts.
Caption: Recommended workflow for NMR sample preparation and data acquisition.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Rationale: DMSO-d₆ is the solvent of choice for this analysis.[2][5] Unlike D₂O, it does not readily exchange with the N-H and O-H protons, allowing for their observation.[4] Its high polarity also ensures good solubility for the hydrochloride salt.[2]
-
Vortex the sample until the solid is completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup & Acquisition:
-
Insert the sample into the NMR spectrometer (e.g., 400 MHz).
-
Lock the field frequency using the deuterium signal from the DMSO-d₆ solvent.
-
Perform automated or manual shimming to optimize magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program (e.g., zg30). A sufficient number of scans (typically 16-32) should be averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the proton-decoupled carbon spectrum (e.g., zgpg30). Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required.[6][7]
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Calibrate the chemical shift scale. For DMSO-d₆, the residual solvent peak is referenced to δ 2.50 ppm for ¹H NMR and δ 39.52 ppm for ¹³C NMR.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.
-
Spectral Analysis and Data Interpretation
The following sections detail the predicted ¹H and ¹³C NMR spectra, comparing the hydrochloride salt to its theoretical free base to highlight key diagnostic features.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
The rigid bicyclic structure results in distinct chemical shifts and coupling patterns for diastereotopic protons.
| Proton(s) (Assignment) | Predicted δ (ppm) | Comparative Shift (vs. Free Base) | Predicted Multiplicity | Coupling (J, Hz) | Integration |
| N⁺-H₂ | 9.0 - 9.5 | Downfield (New) | Broad singlet (br s) | - | 2H |
| O-H | 4.5 - 5.0 | Minimal Change | Broad singlet (br s) | - | 1H |
| H6 | 3.8 - 4.1 | Downfield | Multiplet (m) | J(H6,H1/5), J(H6,H7) | 1H |
| H2, H4 (axial & eq.) | 3.1 - 3.5 | Significantly Downfield | Multiplets (m) | Geminal & Vicinal | 4H |
| H1, H5 (bridgehead) | 2.8 - 3.1 | Downfield | Multiplets (m) | Complex | 2H |
| H7a, H7b (bridge) | 1.9 - 2.3 | Downfield | Multiplets (m) | Geminal & Vicinal | 2H |
Interpretation:
-
N⁺-H₂ Protons (δ ~9.2 ppm): The appearance of a broad signal integrating to 2H in the far downfield region is the most definitive evidence of the ammonium salt formation. This signal would be absent in the free amine.[4]
-
H2/H4 Protons (δ ~3.3 ppm): These protons, being alpha to the protonated nitrogen, experience the strongest inductive deshielding. They are expected to shift significantly downfield (by >0.5 ppm) compared to the free base. Their signals will likely be complex multiplets due to geminal coupling and vicinal coupling to the bridgehead protons (H1/H5).
-
H6 Proton (δ ~3.9 ppm): This proton is alpha to the hydroxyl group, placing it in a relatively downfield position.
-
Bridgehead and Bridge Protons (H1/H5, H7): The rigid conformation of the bicyclo[3.1.1]heptane system fixes the dihedral angles between these protons. This leads to complex but characteristic splitting patterns, which could be fully resolved using higher field magnets or 2D NMR techniques. The interpretation of their coupling constants would rely on the Karplus relationship.[8]
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.
| Carbon(s) (Assignment) | Predicted δ (ppm) | Comparative Shift (vs. Free Base) |
| C6 | 65 - 70 | Downfield |
| C2, C4 | 45 - 50 | Significantly Downfield |
| C1, C5 | 35 - 40 | Downfield |
| C7 | 25 - 30 | Downfield |
Interpretation:
-
Symmetry: Due to the plane of symmetry passing through C6, C7, and N3, the molecule is expected to show only 4 distinct carbon signals. C1 is equivalent to C5, and C2 is equivalent to C4.
-
C2/C4 Carbons (δ ~47 ppm): Similar to the attached protons, these carbons are significantly deshielded by the adjacent positive nitrogen charge. This downfield shift is a key diagnostic marker for protonation.[9]
-
C6 Carbon (δ ~68 ppm): This carbon is deshielded by the electronegative oxygen atom of the hydroxyl group.
-
Aliphatic Carbons (C1/C5, C7): These carbons appear in the typical aliphatic region of the spectrum.
Conclusion
The ¹H and ¹³C NMR analysis of this compound provides a clear and definitive confirmation of its structure. The key comparative takeaway is the significant downfield chemical shift of the protons and carbons alpha to the nitrogen atom (H2/H4 and C2/C4), which serves as unambiguous proof of ammonium salt formation. Furthermore, the use of DMSO-d₆ as the NMR solvent allows for the direct observation of the N⁺-H₂ protons, providing further validation. This guide provides researchers with the necessary protocol and interpretive framework to confidently characterize this important chemical entity. For more complex structural problems or stereochemical assignments, 2D NMR experiments such as COSY and HSQC would be recommended as a next step.
References
-
This compound - C6H12ClNO. Chemical Synthesis Service & Building Blocks. [Link]
-
This compound. AA Blocks. [Link]
-
Can the salt form of my organic compound be determined using NMR? ResearchGate. [Link]
-
Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]
-
¹H and ¹³C NMR Studies of Etidocaine Free Base and Hydrochloride Salt. Solvent and Temperature Dependence. Taylor & Francis Online. [Link]
-
¹H-NMR of Cyclopropylamine HCl salt. Reddit. [Link]
-
3-azabicyclo[3.1.1]heptan-6-ol. PubChem. [Link]
-
Hydrochloride Salt of the GABAkine KRM-II-81. National Institutes of Health (NIH). [Link]
-
Template for Electronic Submission to ACS Journals. The Royal Society of Chemistry. [Link]
-
¹³C NMR spectrum of 1H amine (as the HCl ammonium salt). ResearchGate. [Link]
-
Solid-state Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids. Figshare. [Link]
-
Nano-review on bioisosteres: Focus on 3-Azabicyclo[3.1.1]heptane as a Surrogate of Pyridine. ResearchGate. [Link]
-
Chemical shifts and protonation shifts in carbon-13 nuclear magnetic resonance studies of aqueous amines. ACS Publications. [Link]
-
A systematic (1) H and (13) C NMR spectral analysis of bicyclo[n.3.1]alkanone systems. ResearchGate. [Link]
-
13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
Utility of proton vs carbon NMR. Chemistry Stack Exchange. [Link]
-
3-Aza-bicyclo[3.1.1]heptan-6-ol hydrochloride. Sunway Pharm Ltd. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. NMR Solvents [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Solution to bridged bicyclic molecule NMR challenge - Enamine [enamine.net]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the HPLC Purity Analysis of 3-Azabicyclo[3.1.1]heptan-6-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of 3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride, a key building block in the synthesis of various therapeutic agents. We will explore a robust HPLC method, compare it with alternative analytical techniques such as Gas Chromatography (GC) and Capillary Electrophoresis (CE), and provide supporting experimental rationale and data.
The Criticality of Purity for this compound
This compound is a bicyclic amine derivative that serves as a crucial intermediate in the synthesis of a range of pharmaceuticals. Its structural rigidity and chiral nature make it a valuable scaffold in drug design. The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of the final drug product. Therefore, a reliable and validated analytical method for purity determination is not just a regulatory requirement but a cornerstone of quality assurance.
Understanding Potential Impurities
A robust analytical method is built upon a thorough understanding of potential impurities. The synthesis of this compound can introduce various process-related impurities, including unreacted starting materials, intermediates, by-products, and degradation products. A plausible synthetic route starting from a protected 3-azabicyclo[3.1.1]heptanone can give rise to the impurities listed in the table below.
| Impurity | Structure | Origin |
| N-Boc-3-azabicyclo[3.1.1]heptan-6-one | (Structure not available) | Starting Material |
| 3-Azabicyclo[3.1.1]heptan-6-one | (Structure not available) | Incomplete protection/deprotection |
| exo-3-Azabicyclo[3.1.1]heptan-6-ol | (Structure not available) | Diastereomeric impurity |
| Unknown Degradation Product | (Structure not available) | Degradation of the final product |
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Reverse-phase HPLC (RP-HPLC) is the most widely used technique for the purity analysis of non-volatile and polar compounds like this compound. Its high resolving power, sensitivity, and quantitative accuracy make it the preferred method.
Proposed HPLC Method for Purity Analysis
The following method is designed to provide optimal separation of this compound from its potential impurities. The choice of a C18 column provides a versatile stationary phase for the separation of moderately polar compounds. The mobile phase, consisting of an aqueous buffer and an organic modifier, allows for the fine-tuning of retention and selectivity. A gradient elution is proposed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe. UV detection at a low wavelength (e.g., 210 nm) is chosen as the analyte lacks a strong chromophore.
Experimental Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient Program:
-
0-5 min: 5% B
-
5-20 min: 5% to 50% B
-
20-25 min: 50% B
-
25-26 min: 50% to 5% B
-
26-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in Mobile Phase A to a concentration of 1 mg/mL.
Data Presentation and Interpretation
A successful HPLC separation would yield a chromatogram with a sharp, symmetrical peak for this compound, well-resolved from any impurity peaks.
| Compound | Retention Time (min) | Resolution (USP) | Tailing Factor |
| 3-Azabicyclo[3.1.1]heptan-6-ol HCl | 12.5 | - | 1.1 |
| Impurity A (Starting Material) | 8.2 | > 2.0 | 1.2 |
| Impurity B (By-product) | 15.8 | > 2.0 | 1.0 |
HPLC Method Validation
Validation of the HPLC method is crucial to ensure its reliability and is performed according to the International Council for Harmonisation (ICH) guidelines.[1][2]
| Parameter | Acceptance Criteria |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 over the specified range. |
| Accuracy | Recovery of 98.0% to 102.0% for the analyte. |
| Precision | Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 2.0%). |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. |
| Robustness | No significant changes in results with small, deliberate variations in method parameters. |
Comparative Analysis with Alternative Techniques
While HPLC is the primary method, other techniques can be considered for orthogonal testing or specific applications.
A. Gas Chromatography (GC)
Principle and Applicability: GC is a powerful technique for the analysis of volatile and thermally stable compounds. For a polar and non-volatile compound like 3-Azabicyclo[3.1.1]heptan-6-ol, derivatization is typically required to increase its volatility and thermal stability.[3][4]
Proposed GC-MS Method:
-
Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Temperature Program: 100 °C (2 min hold), then ramp to 280 °C at 15 °C/min (5 min hold).
-
Injection: Splitless, 250 °C.
-
Detection: Mass Spectrometry (MS) for positive identification of impurities.
Comparison with HPLC:
| Feature | HPLC | GC |
| Sample Preparation | Simple dissolution | Derivatization required |
| Sensitivity | High (UV, MS) | Very high (FID, MS) |
| Resolution | Excellent | Excellent for volatile compounds |
| Instrumentation Cost | Moderate to High | Moderate to High |
| Throughput | High | Lower due to derivatization |
B. Capillary Electrophoresis (CE)
Principle and Applicability: CE separates ions based on their electrophoretic mobility in an electric field. It is particularly well-suited for the analysis of charged species like hydrochloride salts and offers very high separation efficiency.[5][6][7][8][9]
Proposed CE Method:
-
Capillary: Fused silica, 50 µm i.d., 50 cm total length.
-
Background Electrolyte: 50 mM Phosphate buffer, pH 2.5.
-
Voltage: 20 kV.
-
Detection: UV at 210 nm.
-
Injection: Hydrodynamic (50 mbar for 5 s).
Comparison with HPLC:
| Feature | HPLC | CE |
| Efficiency | High | Very High |
| Sample Volume | Microliters | Nanoliters |
| Speed | Moderate | Fast |
| Sensitivity | Good | Generally lower than HPLC |
| Robustness | High | Moderate |
Visualizing the Analytical Workflow
Caption: Proposed HPLC analytical workflow for purity analysis.
Selecting the Right Analytical Technique
Caption: Decision tree for analytical technique selection.
Conclusion and Recommendation
For the routine purity analysis of this compound, HPLC remains the undisputed method of choice . Its versatility, robustness, and high-resolving power for non-volatile polar compounds make it ideal for quality control in a pharmaceutical setting. The proposed RP-HPLC method provides a solid starting point for method development and validation.
Gas Chromatography , while offering high sensitivity, is less practical due to the need for derivatization, which adds complexity and potential for variability. However, GC-MS can be invaluable for the structural elucidation of unknown impurities.
Capillary Electrophoresis serves as an excellent orthogonal technique. Its different separation mechanism based on charge-to-size ratio can provide complementary information and confirm the purity profile obtained by HPLC, which is particularly useful during method development and for complex samples.
Ultimately, the selection of the analytical technique will depend on the specific requirements of the analysis, including the stage of drug development, the nature of the impurities, and the available instrumentation. However, a well-validated HPLC method is the cornerstone of ensuring the quality and consistency of this compound.
References
-
- PubMed
-
- PubMed
-
- Springer Nature Experiments
-
- Altabrisa Group
-
- ResearchGate
-
- Pharmaguideline
-
- ResearchGate
-
- SynThink Research Chemicals
-
- LCGC International
-
- Indian Journal of Pharmaceutical Sciences
-
- ChemRxiv
-
- MDPI
-
- PubMed
-
- ChemShuttle
-
- ChemSrc
-
- LCGC International
-
- PubMed
-
- MDPI
-
- Sigma-Aldrich
-
- Phenomenex
-
- SIELC Technologies
-
- ResearchGate
-
- ResearchGate
-
- PubMed
-
- VTechWorks
-
- LabRulez GCMS
-
- Sigma-Aldrich
-
- Echemi
-
- Benchchem
-
- ResearchGate
-
- ChemicalBook
-
- RSC Publishing
-
- PubChem
-
- PMC - NIH
Sources
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. gcms.labrulez.com [gcms.labrulez.com]
- 5. Capillary electrophoresis and small molecule drug discovery: a perfect match? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Capillary electrophoresis for the analysis of small-molecule pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Capillary Electrophoresis for Pharmaceutical Analysis | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Conformational Analysis of 3-Azabicyclo[3.1.1]heptan-6-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 3-Azabicyclo[3.1.1]heptane Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of pharmacophoric elements is paramount. The 3-azabicyclo[3.1.1]heptane framework has emerged as a compelling structural motif, serving as a saturated bioisostere for commonly employed aromatic rings like pyridine.[1][2][3][4] Its inherent rigidity, a consequence of the bicyclic structure, restricts the conformational freedom observed in more flexible systems such as piperidine. This conformational constraint can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. The title compound, 3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride, incorporates a hydroxyl group, adding a key functional handle for hydrogen bonding interactions, and exists as a hydrochloride salt, ensuring aqueous solubility and influencing the conformational behavior of the nitrogen atom.
This guide provides a comprehensive comparison of the primary experimental and computational methodologies for the conformational analysis of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
Fundamental Conformational Considerations
The conformational landscape of the 3-azabicyclo[3.1.1]heptane core is significantly more constrained than that of a simple cyclohexane or piperidine ring. The bridging methylene group locks the six-membered ring into a limited number of conformations. For the analogous 6-azabicyclo[3.1.1]heptane system, these have been described as stabilized boat and distorted chair conformations.[5] By analogy, we can anticipate that the piperidine ring within the 3-azabicyclo[3.1.1]heptane scaffold will adopt similar, well-defined geometries.
The key conformational questions for this compound are:
-
What is the predominant conformation of the bicyclic ring system?
-
What is the stereochemical orientation of the hydroxyl group at the C6 position (endo or exo)?
-
How does the protonation of the nitrogen atom influence the overall conformation and the orientation of the lone pair (in the free base) or the N-H bond?
Answering these questions requires a multi-faceted approach, comparing data from solid-state analysis, solution-state analysis, and in silico modeling.
Comparative Analysis of Key Methodologies
A robust conformational analysis of this compound necessitates the synergistic use of several advanced analytical techniques. Below, we compare the strengths and limitations of the most pertinent methods.
| Methodology | Type of Information Provided | Strengths | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates in the solid state, bond lengths, bond angles, and torsional angles. | Provides the definitive, high-resolution structure of a single conformer in the crystalline lattice. | The observed conformation may be influenced by crystal packing forces and may not be the most stable conformer in solution. Obtaining suitable crystals can be challenging. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the solution-state conformation through analysis of chemical shifts, coupling constants (J-values), and Nuclear Overhauser Effects (NOEs). | Reflects the time-averaged conformation in a relevant solvent. 2D NMR techniques (COSY, HSQC, HMBC, NOESY/ROESY) can elucidate through-bond and through-space connectivities. | Provides an averaged picture in cases of rapid conformational exchange. Deriving precise dihedral angles from coupling constants can be complex. |
| Computational Chemistry (Molecular Mechanics & DFT) | Relative energies of different conformers, potential energy surfaces, and optimized geometries. | Allows for the systematic exploration of the entire conformational space and provides energetic rankings of different conformers. Can predict spectroscopic parameters for comparison with experimental data. | The accuracy is highly dependent on the level of theory and force field employed. Requires experimental validation. |
Experimental Protocols and Data Interpretation
A thorough investigation would follow a logical workflow, integrating computational and experimental methods.
Caption: Integrated workflow for conformational analysis.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the major conformation of this compound in solution.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆).
-
1D NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum to observe chemical shifts and coupling constants.
-
Acquire a ¹³C{¹H} NMR spectrum for carbon chemical shift assignments.
-
-
2D NMR Acquisition:
-
¹H-¹H COSY: To establish proton-proton spin coupling networks and confirm the proton assignment.
-
¹H-¹³C HSQC: To correlate directly bonded protons and carbons.
-
¹H-¹³C HMBC: To identify long-range (2-3 bond) correlations between protons and carbons, aiding in the assignment of quaternary carbons and confirming the overall carbon skeleton.
-
¹H-¹H NOESY or ROESY: To identify through-space correlations between protons that are close in space (< 5 Å), which is crucial for determining stereochemistry (e.g., endo vs. exo orientation of the C6-OH group).
-
Data Interpretation:
-
Coupling Constants (³JHH): The magnitude of the vicinal proton-proton coupling constants can be used with the Karplus equation to estimate dihedral angles. For instance, the coupling between the proton at C6 and the adjacent bridgehead protons can provide insight into the puckering of the cyclobutane ring.
-
NOE/ROE Correlations: The presence or absence of specific NOE cross-peaks is the most powerful tool for determining the relative stereochemistry. For example, an NOE between the proton at C6 and one of the bridge protons would strongly suggest a specific orientation of the hydroxyl group. The protonation at the nitrogen will likely lead to observable NOEs between the N-H proton and other protons in the molecule, providing further conformational clues.
Protocol 2: Single-Crystal X-ray Diffraction
Objective: To obtain an unambiguous solid-state structure of this compound.
Methodology:
-
Crystallization: Grow single crystals suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (typically 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model to obtain the final atomic coordinates, bond lengths, and angles.
Data Interpretation:
The resulting crystal structure provides a high-fidelity snapshot of the molecule in the solid state. This allows for the direct visualization of the ring conformation and the endo/exo orientation of the hydroxyl group. It serves as the ultimate benchmark for validating the results from NMR and computational studies. While no public crystal structure for the title compound is currently available, analysis of related hydrochloride salts of 3-azabicyclo[3.1.1]heptane derivatives in the Cambridge Structural Database would be a valuable comparative exercise.[6]
Protocol 3: Computational Modeling
Objective: To explore the conformational energy landscape and predict the most stable conformers.
Methodology:
-
Conformer Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94, OPLS3e). This will identify a set of low-energy starting geometries.
-
Geometry Optimization and Energy Calculation: Subject the low-energy conformers to geometry optimization and single-point energy calculations using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G* or ωB97X-D/def2-TZVP). Solvation effects can be included using a continuum solvent model (e.g., PCM).
-
Analysis: Analyze the relative energies of the optimized conformers to identify the global minimum and other low-energy structures. Calculate key geometric parameters (dihedral angles, bond lengths) and compare them with experimental data.
Caption: Conformational possibilities for 3-Azabicyclo[3.1.1]heptan-6-ol.
Conclusion: Towards a Validated Conformational Model
The conformational analysis of this compound is a non-trivial undertaking that benefits from a synergistic, multi-technique approach. While X-ray crystallography provides the gold standard for solid-state structure, it is imperative to compare this with solution-state data from advanced NMR techniques to understand the molecule's behavior in a more biologically relevant environment. Computational modeling serves as a powerful predictive and interpretative tool that bridges the gap between these experimental methods.
For researchers in drug development, a thorough understanding of the preferred conformation of this and related scaffolds is critical for rational drug design. The rigid nature of the 3-azabicyclo[3.1.1]heptane core, when properly understood, can be leveraged to design highly potent and selective ligands for a variety of biological targets.
References
-
Angewandte Chemie International Edition. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. [Link]
-
Mykhailiuk, P. K., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link]
-
Dibchak, D., et al. (2023). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. ResearchGate. [Link]
-
Request PDF. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. [Link]
-
Journal of the American Chemical Society. (2024). Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides. [Link]
-
Request PDF. (2023). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres**. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Piperidine Bioisosteres: A Comparative Analysis of 3-Azabicyclo[3.1.1]heptan-6-ol
Introduction: Beyond the Ubiquitous Piperidine
The piperidine ring is the third most frequently used ring structure in pharmaceuticals, a testament to its remarkable utility in drug design.[1] Its saturated, six-membered heterocyclic structure often imparts favorable properties such as aqueous solubility and synthetic tractability.[2] However, the very flexibility of the piperidine ring and its susceptibility to metabolism by cytochrome P450 enzymes can present significant hurdles in drug development, leading to poor pharmacokinetic profiles or off-target effects.[1][3]
This has driven medicinal chemists to explore the concept of bioisosterism—the replacement of a chemical moiety with another that retains similar biological activity but possesses altered physicochemical properties.[4] The goal is tactical: to solve problems related to metabolism, toxicity, solubility, or to explore novel chemical space and secure intellectual property.[4][5]
Among the most promising strategies is the use of rigid scaffolds that act as conformationally constrained piperidine surrogates. These "nonclassical" bioisosteres lock the key pharmacophoric vectors in a three-dimensional arrangement that can enhance binding affinity and selectivity. This guide provides an in-depth comparison of one such scaffold, the 3-azabicyclo[3.1.1]heptane system, with other prominent piperidine bioisosteres, offering experimental insights for researchers in drug discovery.
The 3-Azabicyclo[3.1.1]heptane Scaffold: A Profile in Rigidity and Performance
The 3-azabicyclo[3.1.1]heptane framework is a bridged bicyclic amine that imposes significant conformational restraint upon the embedded piperidine-like ring.[6] Unlike the flexible chair-boat conformations of a simple piperidine, this scaffold presents a rigid, well-defined geometry. This structural rigidity is its key advantage, pre-organizing substituents into a conformation that may be optimal for receptor binding, thereby reducing the entropic penalty of binding.
Crystallographic analysis reveals that the 3-azabicyclo[3.1.1]heptane core can serve as a saturated mimetic of a meta-substituted pyridine or benzene ring, closely matching the distance and angular relationships between exit vectors.[7][8][9][10][11] This dual personality as both a constrained piperidine and a saturated aromatic bioisostere makes it a uniquely versatile tool for medicinal chemists.
Caption: Structural relationship between flexible piperidine and its rigid bioisosteres.
Comparative Analysis: Physicochemical and Pharmacokinetic Properties
The true value of a bioisostere is demonstrated through empirical data. A compelling case study involves the antihistamine drug Rupatadine, where the replacement of its pyridine ring with a 3-azabicyclo[3.1.1]heptane core led to a dramatic improvement across key physicochemical and pharmacokinetic parameters.[7][10][12][13]
We can compare the properties of this scaffold with other popular piperidine bioisosteres, such as 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane, which have also been developed to improve upon the parent piperidine motif.[14][15]
| Property | Piperidine (Parent) | 2-Azaspiro[3.3]heptane | 1-Azaspiro[3.3]heptane | 3-Azabicyclo[3.1.1]heptane |
| Structure | Flexible Monocycle | Rigid Spirocycle | Rigid Spirocycle | Rigid Bridged Bicycle |
| Aqueous Solubility | High | Improved | Improved | Dramatically Improved |
| Lipophilicity (logD) | Baseline | Reduced | Further Reduced | Significantly Reduced |
| Metabolic Stability | Often Liable | Improved | Further Improved | Dramatically Improved |
| pKa | ~11.2[2] | ~10.4 | ~10.6 | ~9.5 - 10.5 (Substituent Dependent) |
| Data for the bicyclic and spirocyclic scaffolds are derived from comparative studies on model compounds and drug analogues.[7][10][15][16] |
Key Insights from the Data:
-
Solubility and Lipophilicity: While both spirocyclic and bridged bicyclic systems tend to reduce lipophilicity and improve solubility compared to their parent piperidine-containing compounds, the effect observed with the 3-azabicyclo[3.1.1]heptane in the Rupatadine model was exceptionally pronounced. Replacing the pyridine in Rupatadine with this scaffold increased aqueous solubility by over 10-fold (from 29 µM to 365 µM) and significantly lowered the experimental lipophilicity (logD from >4.5 to 3.8).[7][10] This is a critical advantage in addressing a common failure point for drug candidates.
-
Metabolic Stability: The rigid, C(sp³)-rich nature of these bioisosteres shields the nitrogen atom and adjacent carbons from enzymatic attack.[1] In the Rupatadine study, the 3-azabicyclo[3.1.1]heptane analog exhibited a more than 10-fold increase in metabolic half-life in human liver microsomes compared to the parent drug.[7] This demonstrates a profound ability to block common metabolic pathways associated with piperidine and pyridine rings, a property also shared by the azaspiro[3.3]heptane series.[15]
-
Basicity (pKa): The pKa of the nitrogen atom is a crucial parameter influencing a drug's absorption, distribution, and off-target activity (e.g., hERG binding). The bicyclic nature of 3-azabicyclo[3.1.1]heptane can modulate the basicity of the nitrogen atom into a more physiologically relevant range compared to the highly basic piperidine, which can be advantageous for optimizing ADME-Tox properties.
Impact on Biological Activity: The Case for Pre-organization
While improving ADME properties is vital, it must not come at the cost of biological potency. The conformational rigidity of the 3-azabicyclo[3.1.1]heptane scaffold can be a powerful tool for enhancing receptor affinity and selectivity. By locking the pharmacophoric groups in a defined orientation, the molecule is "pre-organized" for binding, which can lead to more potent interactions.
Derivatives of the related 3,6-diazabicyclo[3.1.1]heptane scaffold have been shown to be exceptionally potent and selective ligands for neuronal nicotinic acetylcholine receptors (nAChRs), with some analogues displaying picomolar affinity (Ki of 10-11 pM) for the α4β2 subtype.[17][18][19] This highlights the potential of the underlying bicyclo[3.1.1]heptane framework to orient substituents for high-affinity interactions with a target protein.
Experimental Protocols for Comparative Evaluation
To empower researchers to validate these claims, we provide the following standardized, self-validating protocols for key comparative assays. The causality behind each step is explained to ensure robust and reproducible data generation.
Protocol 1: In Vitro Metabolic Stability Assay
This assay determines a compound's rate of metabolism in the presence of liver microsomes, providing a direct measure of metabolic stability.
Caption: Workflow for the in vitro metabolic stability assay.
Methodology:
-
Preparation: Prepare a 1 mg/mL stock of human liver microsomes in a 0.1 M phosphate buffer (pH 7.4). Prepare a 1 mM stock solution of the test compound and an internal standard (a structurally similar but chromatographically distinct compound) in DMSO.
-
Incubation Mixture: In a 96-well plate, combine 5 µL of 1 µM test compound solution, 185 µL of phosphate buffer, and 5 µL of the liver microsome stock. Pre-incubate the plate at 37°C for 10 minutes. Causality: This step allows the compound to reach thermal equilibrium and partition into the microsomal membranes before the metabolic reaction begins.
-
Reaction Initiation: Initiate the reaction by adding 5 µL of a 1 mM NADPH solution (the essential cofactor for CYP450 enzymes). The final incubation volume is 200 µL. For a negative control (T=0), the quenching solution is added before NADPH.
-
Time Points: Incubate the plate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in specific wells by adding 200 µL of ice-cold acetonitrile containing the internal standard. Causality: The cold organic solvent immediately stops all enzymatic activity and precipitates proteins.
-
Sample Processing: Once all time points are collected, centrifuge the plate at 4000 rpm for 20 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area of the parent compound relative to the internal standard at each time point.
-
Data Interpretation: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
Protocol 2: Kinetic Aqueous Solubility Assay
This assay measures the thermodynamic solubility of a compound in an aqueous buffer, a critical parameter for absorption.
Methodology:
-
Stock Preparation: Create a 10 mM stock solution of the test compound in 100% DMSO.
-
Sample Preparation: Add 2 µL of the DMSO stock to 198 µL of a phosphate-buffered saline (PBS, pH 7.4) solution in a 96-well filter plate. This creates a starting concentration of 100 µM. Causality: Starting from a DMSO stock allows for the dissolution of poorly soluble compounds before dilution into the aqueous buffer.
-
Equilibration: Seal the plate and shake at room temperature for 24 hours to allow the solution to reach thermodynamic equilibrium. Any compound above its solubility limit will precipitate out.
-
Separation: Filter the plate by centrifugation to separate the dissolved compound (filtrate) from the precipitated solid.
-
Quantification: Quantify the concentration of the compound in the filtrate using LC-MS/MS or UV-Vis spectroscopy against a standard curve prepared in a 50:50 mixture of acetonitrile and water. Causality: The standard curve must be prepared in a solvent that ensures complete dissolution to allow for accurate quantification.
Conclusion and Strategic Outlook
The 3-azabicyclo[3.1.1]heptane scaffold, exemplified by building blocks like 3-azabicyclo[3.1.1]heptan-6-ol hydrochloride, represents a significant advancement in the field of bioisosterism. Its rigid, three-dimensional structure serves as an excellent conformationally constrained piperidine mimetic that offers clear and experimentally validated advantages over the traditional piperidine ring.
Key Takeaways for Researchers:
-
Superior ADME Profile: The primary advantage of this scaffold is its demonstrated ability to dramatically improve metabolic stability and aqueous solubility while reducing lipophilicity.[7][10]
-
Structural Rigidity: The fixed conformation can enhance binding affinity and selectivity by reducing the entropic cost of binding to a biological target.
-
Synthetic Accessibility: Efficient and scalable synthetic routes to these building blocks have been developed, making them readily available for integration into drug discovery programs.[11][12]
While other bioisosteres like azaspiro[3.3]heptanes also offer compelling improvements, the 3-azabicyclo[3.1.1]heptane scaffold provides a unique combination of rigidity, physicochemical property modulation, and synthetic feasibility. For drug development professionals facing challenges with metabolism, solubility, or the need to explore novel, patentable chemical space, the incorporation of the 3-azabicyclo[3.1.1]heptane motif is a highly rational and promising design strategy.
References
- A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery. (n.d.). BenchChem.
-
Mykhailiuk, P. K. (2020). Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new generation, 1‐azaspiro[3.3]heptane (this study). ResearchGate. Retrieved from [Link]
-
3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. (2024). ACS Publications. Retrieved from [Link]
-
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a promising building block for medicinal chemistry. (2010). PubMed. Retrieved from [Link]
-
Mykhailiuk, P. K., et al. (2023). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. Retrieved from [Link]
-
In Vitro ADME Properties of Some Analogues. (n.d.). ResearchGate. Retrieved from [Link]
-
Mykhailiuk, P. K., et al. (2023). Unexpected Discovery of Saturated Pyridine Mimetics. ChemRxiv. Retrieved from [Link]
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (2012). PubMed Central. Retrieved from [Link]
-
3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. (2024). PubMed. Retrieved from [Link]
-
Bicyclic Bioisosteres of Piperidine: Version 2.0. (2023). ChemRxiv. Retrieved from [Link]
-
Selected parameters of 3‐azabicyclo[3.1.1]heptanes 3 a⋅HCl, 11 a⋅HCl, 15 a⋅HCl, and the substituted pyridine 50⋅HCl according to X‐ray crystal data. (n.d.). ResearchGate. Retrieved from [Link]
-
Design of novel 3,6-diazabicyclo[3.1.1]heptane derivatives with potent and selective affinities for α4β2 neuronal nicotinic acetylcholine receptors. (2015). PubMed. Retrieved from [Link]
-
Bioisosteres of Common Functional Groups. (n.d.). Retrieved from [Link]
-
3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. (2024). ResearchGate. Retrieved from [Link]
-
(PDF) Bicyclic Bioisosteres of Piperidine: Version 2.0. (2023). ResearchGate. Retrieved from [Link]
-
Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. (2024). ChemRxiv. Retrieved from [Link]
-
General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. (2023). PubMed. Retrieved from [Link]
-
This compound. (n.d.). Mol-Instincts. Retrieved from [Link]
-
Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. (2024). Blumberg Institute. Retrieved from [Link]
-
Bicyclo[3.1.1]heptanes as bioisosteres of benzenes.[2] This work: 3‐azabicyclo[3.1.1]heptanes. (n.d.). ResearchGate. Retrieved from [Link]
-
3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. (2025). ACS Publications. Retrieved from [Link]
-
General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. (2025). ResearchGate. Retrieved from [Link]
-
Design of novel 3,6-diazabicyclo[3.1.1]heptane derivatives with potent and selective affinities for α4β2 neuronal nicotinic acetylcholine receptors. (2025). ResearchGate. Retrieved from [Link]
-
BindingDB. (n.d.). Retrieved from [Link]
-
3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. (n.d.). ChemRxiv. Retrieved from [Link]
-
Novel N-aryl Nicotinamide Derivatives: Taking Stock on 3,6-diazabicyclo[3.1.1]heptanes as Ligands for Neuronal Acetylcholine Receptors. (2019). PubMed. Retrieved from [Link]
-
Visualized comparison of 3-azabicyclo[3.1.1]heptane and 3,5-disubstituted pyridine. (n.d.). ResearchGate. Retrieved from [Link]
-
(PDF) General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. (2023). ResearchGate. Retrieved from [Link]
-
Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. (n.d.). Retrieved from [Link]
-
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A Promising Building Block for Medicinal Chemistry. (2010). Sci-Hub. Retrieved from [Link]
Sources
- 1. mykhailiukchem.org [mykhailiukchem.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Spirocyclic Piperidine Bioisostere - Enamine [enamine.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Design of novel 3,6-diazabicyclo[3.1.1]heptane derivatives with potent and selective affinities for α4β2 neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Novel N-aryl nicotinamide derivatives: Taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Physicochemical Properties of 3-Azabicyclo[3.1.1]heptan-6-ol Hydrochloride and Piperidine
A Guide for Medicinal Chemists and Drug Development Professionals
In the landscape of modern drug discovery, the selection of appropriate molecular scaffolds is a critical determinant of a compound's ultimate success. Small nitrogen-containing heterocycles are ubiquitous motifs in pharmaceuticals, prized for their ability to engage in hydrogen bonding and serve as basic centers for salt formation. Among these, the simple monocyclic piperidine ring is a well-established and frequently utilized building block.[1] However, the drive towards compounds with greater three-dimensionality and improved pharmacological profiles has led researchers to explore more complex, rigid scaffolds. This guide provides an in-depth comparison of the physicochemical properties of 3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride, a representative bridged bicyclic amine, and the archetypal piperidine.
Understanding the fundamental differences in properties such as basicity (pKa), lipophilicity (logP/D), solubility, and polar surface area is paramount for predicting a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for target engagement.
Structural and Physicochemical Property Overview
At a glance, the structural distinctions between the two molecules are clear. Piperidine is a simple, flexible six-membered ring.[2] In contrast, 3-Azabicyclo[3.1.1]heptan-6-ol possesses a rigid, bridged bicyclic core, introducing a defined three-dimensional geometry. Furthermore, the presence of a hydroxyl (-OH) group and its formulation as a hydrochloride salt impart significant physicochemical differences.
Diagram 1: Structural Comparison
A direct visual comparison of the monocyclic piperidine and the bicyclic this compound structures.
A summary of the key physicochemical properties is presented below, followed by a detailed discussion.
| Property | 3-Azabicyclo[3.1.1]heptan-6-ol HCl | Piperidine | Causality of Difference |
| Molecular Weight | 150.0 g/mol [3] | 85.15 g/mol | Addition of a carbon, an oxygen, and HCl. |
| pKa (Conjugate Acid) | Estimated ~9-10 | 11.12 - 11.22[2][4] | Bicyclic strain and inductive effect of the hydroxyl group reduce nitrogen basicity. |
| Calculated logP | Varies (Free Base) | ~0.84 | The hydroxyl group decreases lipophilicity, but the rigid scaffold can increase it. |
| Aqueous Solubility | High | Miscible[2][5] | Hydrochloride salt form significantly enhances water solubility.[6][7] |
| Melting/Boiling Point | Solid (Melting Point Not Available) | Liquid (MP: -9 to -7°C, BP: 106°C)[2][8] | Ionic salt form leads to a high melting point solid state. |
| Polar Surface Area (PSA) | >20 Ų (due to -OH and -NH) | 12.03 Ų | The hydroxyl group significantly increases the polar surface area. |
In-Depth Physicochemical Analysis
1. Basicity (pKa)
The basicity of the nitrogen atom is a crucial parameter, influencing salt formation, solubility, and interactions with biological targets. Piperidine is a relatively strong organic base, with the pKa of its conjugate acid reported to be around 11.12-11.22.[4][9] This value is typical for a simple, secondary alkyl amine where the nitrogen's lone pair is readily available for protonation.[10]
For 3-Azabicyclo[3.1.1]heptan-6-ol, we can anticipate a lower pKa. The rigid bicyclic structure can introduce ring strain that affects the hybridization and geometry of the nitrogen atom, potentially reducing the availability of its lone pair. More significantly, the hydroxyl group, located two carbons away (a gamma-position), exerts an electron-withdrawing inductive effect. This effect pulls electron density away from the nitrogen, making it less basic and thus lowering the pKa of its conjugate acid. Studies on substituted and bicyclic amines consistently show that electron-withdrawing groups reduce basicity.[11][12] Therefore, a pKa in the range of 9-10 would be a reasonable estimate for the bicyclic alcohol.
2. Lipophilicity (logP and logD)
Lipophilicity, the measure of a compound's preference for a lipid-like environment over an aqueous one, is critical for membrane permeability and overall ADME properties. It is commonly expressed as logP (the partition coefficient for the neutral form) or logD (the distribution coefficient at a specific pH).
Piperidine itself is moderately lipophilic, with a reported logP of approximately 0.84.[13] The introduction of a hydroxyl group in 3-Azabicyclo[3.1.1]heptan-6-ol would be expected to significantly decrease its lipophilicity (lower its logP) by increasing its polarity and hydrogen bonding capacity. However, the compact, rigid bicyclic scaffold, which has a higher fraction of sp3-hybridized carbons, can sometimes lead to an increase in lipophilicity compared to a more flexible linear or monocyclic counterpart of similar size. The interplay of these two effects—the hydrophilicity of the alcohol and the nature of the bicyclic core—determines the final logP value.
For medicinal chemistry applications, logD at physiological pH (7.4) is more relevant. Since both compounds would be significantly protonated at this pH (being bases), their logD values will be much lower than their logP values. The hydrochloride salt form of the bicyclic compound ensures it starts in a highly water-soluble, ionized state.
3. Aqueous Solubility
Piperidine is miscible with water, a property attributed to its ability to form hydrogen bonds via its nitrogen atom.[5] For 3-Azabicyclo[3.1.1]heptan-6-ol, two factors dramatically enhance its aqueous solubility compared to its own free base form: the presence of the polar hydroxyl group and, most importantly, its formulation as a hydrochloride salt.[7]
Forming a hydrochloride salt is a common and highly effective strategy in pharmaceutical development to improve the solubility and dissolution rate of basic drug candidates.[6][14] The ionic nature of the salt allows for strong interactions with polar water molecules, often transforming an oily or poorly soluble free base into a crystalline, highly soluble solid.[15]
4. Physical State and Thermal Properties
The difference in physical state is stark. Piperidine is a colorless liquid at room temperature with a low melting point (-9 to -7°C) and a boiling point of 106°C.[13][8][16] In contrast, this compound is a solid. The strong ionic forces in the crystal lattice of the hydrochloride salt require significantly more energy to overcome than the intermolecular forces between piperidine molecules, resulting in a much higher melting point.
Experimental Protocols for Property Determination
To empirically validate these properties, standardized experimental procedures are essential. The following section outlines protocols for determining pKa, logP, and aqueous solubility.
Diagram 2: Workflow for Physicochemical Profiling
A flowchart illustrating the experimental and analytical steps for comparing the physicochemical properties of the two compounds.
Protocol 1: pKa Determination by Potentiometric Titration
-
Principle: This method measures the pH of a solution of the amine as a strong acid (e.g., HCl) is incrementally added. The pKa is the pH at which the amine is 50% protonated (the midpoint of the titration curve).
-
Procedure:
-
Accurately weigh and dissolve a sample of the compound (e.g., 10 mg) in a known volume of deionized water or a water/co-solvent mixture (e.g., 10 mL).
-
Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Place the pH electrode in the sample solution and begin stirring.
-
Incrementally add a standardized solution of 0.1 M HCl (the titrant) using a precision burette.
-
Record the pH after each addition of titrant, allowing the reading to stabilize.
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis).
-
The pKa is determined from the inflection point of the resulting titration curve.
-
Protocol 2: logP Determination by the Shake-Flask Method (OECD Guideline 107)
-
Principle: This classic method measures the equilibrium distribution of a compound between two immiscible phases, typically n-octanol and water.
-
Procedure:
-
Prepare a stock solution of the compound in n-octanol.
-
Saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate.
-
Add a known volume of the n-octanol stock solution to a separatory funnel containing a known volume of the saturated water.
-
Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for equilibrium to be reached.
-
Allow the phases to fully separate.
-
Carefully collect samples from both the n-octanol and aqueous phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate logP as: logP = log([Concentration in Octanol] / [Concentration in Water]).
-
Protocol 3: Aqueous Solubility by the Equilibrium Shake-Flask Method
-
Principle: This method determines the thermodynamic solubility by measuring the concentration of a saturated solution of the compound in water at equilibrium.
-
Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of purified water (or a buffer of specific pH).
-
Seal the vial and agitate it at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the suspension to settle.
-
Filter the solution through a 0.45 µm filter to remove any undissolved solid.
-
Dilute the clear filtrate with a suitable solvent.
-
Quantify the concentration of the dissolved compound using a calibrated analytical method (e.g., HPLC-UV).
-
The resulting concentration is the equilibrium solubility.
-
Implications for Drug Discovery and Development
The choice between a simple scaffold like piperidine and a more complex one like a bicycloheptanol derivative has profound consequences:
-
Target Binding and Selectivity: The rigid, three-dimensional structure of 3-Azabicyclo[3.1.1]heptan-6-ol can provide a more defined orientation of functional groups for interaction with a biological target. This can lead to higher binding affinity and improved selectivity compared to the more flexible piperidine ring.
-
ADME Properties:
-
Solubility: The high aqueous solubility of the hydrochloride salt is advantageous for formulation, particularly for intravenous or oral dosage forms where rapid dissolution is required.[17]
-
Permeability: The increased Polar Surface Area (PSA) from the hydroxyl group may reduce passive diffusion across membranes like the blood-brain barrier. This could be advantageous or disadvantageous depending on the desired site of action.
-
Metabolism: The rigid bicyclic core may be less susceptible to certain metabolic enzymes (e.g., cytochrome P450s) compared to the more flexible piperidine ring, potentially leading to improved metabolic stability and a longer half-life.
-
-
Handling and Formulation: The solid, crystalline nature of the hydrochloride salt offers significant advantages in handling, purification, and formulation stability over the liquid, volatile, and often hygroscopic piperidine free base.[6]
Conclusion
While piperidine remains a valuable and versatile building block in medicinal chemistry, the strategic use of more complex scaffolds like 3-Azabicyclo[3.1.1]heptan-6-ol offers chemists a powerful tool to modulate physicochemical properties. The bicyclic compound's rigid three-dimensional structure, modified basicity, and enhanced solubility (as a hydrochloride salt) provide distinct advantages for optimizing drug-like properties. A thorough understanding of these differences, validated by robust experimental data, is essential for the rational design of next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles.
References
- Wikipedia. (n.d.). Piperidine.
- Grokipedia. (n.d.). Piperidine.
- PubChem. (n.d.). Piperidine. CID 8082. National Institutes of Health.
- Ataman Kimya. (n.d.). PIPERIDINE.
- ChemicalBook. (n.d.). Piperidine CAS#: 110-89-4.
- BOC Sciences. (n.d.). Piperidines.
- CAS Common Chemistry. (n.d.). Piperidine.
- CAMEO Chemicals - NOAA. (n.d.). PIPERIDINE.
- ChemicalBook. (n.d.). 110-89-4(Piperidine) Product Description.
- Solubility of Things. (n.d.). Piperidine.
- Benchchem. (n.d.). An In-depth Technical Guide to the Physicochemical Properties of Substituted Piperidine-3-carbothioamides.
- Master Organic Chemistry. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH).
- The Merck Index. (n.d.). Piperidine.
- PubMed. (n.d.). Precaution on use of hydrochloride salts in pharmaceutical formulation.
- FooDB. (2010). Showing Compound Piperidine (FDB012644).
- Oreate AI Blog. (2026). Understanding Piperidine: Properties, Uses, and Safety Precautions.
- ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives.
- O'Dwyer, P. J. (2025). Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts?.
- Cheméo. (n.d.). Piperidine (CAS 110-89-4) - Chemical & Physical Properties.
- American Pharmaceutical Review. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?.
- Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology.
- Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development.
- A173816, this compound. (n.d.).
- Benchchem. (n.d.). This compound.
- Chemistry LibreTexts. (2020). 21.4: Acidity and Basicity of Amines.
- ResearchGate. (n.d.). Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2,....
- Alfa Chemistry. (n.d.). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.
- ResearchGate. (n.d.). pKa values of CF3‐substituted bicyclic amines 1 a–d, non‐fluorinated....
- Sigma-Aldrich. (n.d.). 3-oxa-6-azabicyclo[3.1.1]heptane hydrochloride.
- OpenStax. (n.d.). 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition.
- ResearchGate. (n.d.). Key compounds of this work shown in the LogP–pKa(H) plot along with....
- ChemicalBook. (2025). 3-oxa-6-azabicyclo[3.1.1]heptane hydrochloride.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). piperidine | Ligand page.
- Chemsrc. (n.d.). This compound.
- Enamine. (n.d.). Bicyclic Aliphatic Amines.
- NIH. (2009). Synthesis of Hydroxylated Bicyclic Amino Acids from l-Tyrosine: Octahydro-1H-indole Carboxylates.
- NIH. (2024). Ligand-Enabled γ-C(sp3)–H Hydroxylation of Free Amines with Aqueous Hydrogen Peroxide.
- MDPI. (n.d.). A Pyrrolidine Functionalized Poly[(ethylene glycol) Methacrylate] Resin as a Heterogeneous Catalyst for Aqueous Aldol Reactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine - Wikipedia [en.wikipedia.org]
- 3. This compound - C6H12ClNO | CSSB00016993726 [chem-space.com]
- 4. grokipedia.com [grokipedia.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. pharmainfonepal.com [pharmainfonepal.com]
- 7. benchchem.com [benchchem.com]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. Showing Compound Piperidine (FDB012644) - FooDB [foodb.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. pharmtech.com [pharmtech.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]
- 17. researchgate.net [researchgate.net]
A Researcher's Guide to In Silico Modeling of 3-Azabicyclo[3.1.1]heptan-6-ol Hydrochloride Derivatives: A Comparative Approach
In the landscape of modern drug discovery, the quest for novel therapeutic agents with enhanced efficacy and safety profiles is paramount. The rigid, three-dimensional architecture of the 3-azabicyclo[3.1.1]heptane scaffold has emerged as a promising motif, offering a unique conformational constraint that can lead to improved potency and selectivity for various biological targets. This guide provides a comprehensive overview and comparison of in silico modeling techniques for derivatives of 3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride, a class of compounds with significant potential in medicinal chemistry.
This document is intended for researchers, computational chemists, and drug development professionals. It moves beyond a simple recitation of methods to offer a comparative analysis, grounded in the principles of scientific integrity and practical application. We will explore the causality behind choosing specific in silico approaches, from molecular docking and quantitative structure-activity relationship (QSAR) modeling to the intricacies of molecular dynamics simulations.
The Strategic Value of the 3-Azabicyclo[3.1.1]heptane Scaffold
The 3-azabicyclo[3.1.1]heptane core is a conformationally restricted piperidine analog. This rigidity is a key advantage in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity. Furthermore, the defined spatial arrangement of substituents allows for precise control over interactions with receptor binding pockets. These derivatives have shown promise as ligands for various central nervous system targets, most notably nicotinic acetylcholine receptors (nAChRs), which are implicated in a range of neurological disorders including Alzheimer's disease, Parkinson's disease, and nicotine addiction.[1][2][3][4][5]
A Comparative Overview of In Silico Modeling Techniques
The rational design of novel this compound derivatives necessitates a multi-faceted in silico approach. No single method is universally superior; rather, their synergistic application provides a more complete understanding of structure-activity relationships.
Molecular Docking: A First Glimpse into Binding Interactions
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is a computationally efficient method, making it ideal for virtual screening of large compound libraries.
Conceptual Underpinnings: Docking algorithms explore various ligand conformations and orientations within the receptor's binding site, using a scoring function to estimate the binding affinity.
Methodological Considerations:
-
Receptor Preparation: The quality of the receptor structure is critical. Typically, a high-resolution crystal structure is obtained from the Protein Data Bank (PDB). For nAChRs, which are membrane proteins and often lack complete high-resolution structures, homology modeling using templates like the acetylcholine-binding protein (AChBP) is a common practice.[6]
-
Ligand Preparation: Ligands must be assigned correct protonation states and tautomers, and their 3D structures should be energetically minimized.
-
Algorithm Selection: A variety of docking programs are available, each with its own search algorithm and scoring function (e.g., AutoDock, Glide, GOLD). Comparative studies have shown that different programs can yield varying results, emphasizing the need for careful validation.
Experimental Protocol: A Typical Molecular Docking Workflow
-
Receptor Acquisition and Preparation:
-
Download the crystal structure of the target receptor (e.g., a nAChR homology model) from the PDB.
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to titratable residues.
-
Define the binding site, typically based on the location of a known co-crystallized ligand or through binding site prediction algorithms.
-
-
Ligand Preparation:
-
Draw the this compound derivatives using a molecular editor.
-
Generate 3D coordinates and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign partial charges.
-
-
Docking Simulation:
-
Run the docking algorithm, allowing for flexible ligand conformations.
-
Analyze the resulting poses and their corresponding docking scores.
-
Data Presentation: Hypothetical Docking Scores
| Derivative | Docking Score (kcal/mol) | Key Interactions |
| Compound 1 | -8.5 | H-bond with TyrA93, π-π stacking with TrpB149 |
| Compound 2 | -7.9 | H-bond with TyrA93, hydrophobic interactions |
| Compound 3 | -9.2 | H-bond with TyrA93 & ThrA150, π-π stacking |
Quantitative Structure-Activity Relationship (QSAR): Decoding the SAR
QSAR models are mathematical equations that relate the chemical structures of a series of compounds to their biological activity. They are invaluable for predicting the activity of novel compounds and for understanding the physicochemical properties that drive potency.
Conceptual Underpinnings: QSAR models are built on the principle that the biological activity of a compound is a function of its molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters).
Methodological Considerations:
-
Dataset Selection: A high-quality dataset of compounds with experimentally determined biological activity (e.g., Ki or IC50 values) is essential. The data should span a significant range of activity and structural diversity.
-
Descriptor Calculation: A wide array of molecular descriptors can be calculated, and the selection of relevant descriptors is a critical step.
-
Model Building and Validation: Various statistical methods, such as multiple linear regression (MLR) and partial least squares (PLS), are used to build the QSAR model. Rigorous internal and external validation is necessary to ensure the model's predictive power.
Experimental Protocol: Building a QSAR Model
-
Data Collection: Compile a dataset of 3-Azabicyclo[3.1.1]heptane derivatives with their corresponding experimental binding affinities (pKi or pIC50) for a specific nAChR subtype.
-
Molecular Descriptor Calculation: For each molecule, calculate a range of 2D and 3D descriptors, including topological, electronic, and steric parameters.
-
Data Splitting: Divide the dataset into a training set for model development and a test set for external validation.
-
Model Generation: Use a statistical method to generate a QSAR equation that correlates the descriptors with the biological activity.
-
Model Validation: Assess the statistical significance and predictive ability of the model using metrics such as the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and the R² for the test set.
Data Presentation: A Sample QSAR Equation
pKi = 1.5 * logP - 0.8 * TPSA + 2.3 * (Indicator for H-bond donor) + 5.2 (n=25, R²=0.85, Q²=0.72)
This hypothetical equation suggests that higher lipophilicity (logP) and the presence of a hydrogen bond donor are positively correlated with binding affinity, while a larger topological polar surface area (TPSA) is detrimental.
Molecular Dynamics (MD) Simulations: Capturing the Dynamic Nature of Binding
MD simulations provide a dynamic view of the interactions between a ligand and its receptor over time, offering insights that are not accessible through static docking studies.
Conceptual Underpinnings: MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes and the calculation of binding free energies.
Methodological Considerations:
-
Force Field Selection: The choice of force field (e.g., AMBER, CHARMM, GROMOS) is crucial for accurately describing the interatomic interactions.
-
System Setup: The ligand-receptor complex is solvated in a box of water molecules and ions to mimic physiological conditions.
-
Simulation Time: The simulation must be run for a sufficient length of time to allow the system to reach equilibrium and to sample relevant conformational changes.
-
Analysis: A variety of analyses can be performed on the MD trajectory, including root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bond analysis.
Experimental Protocol: A Basic MD Simulation Workflow
-
System Preparation: Start with the best-docked pose of the ligand-receptor complex.
-
Solvation and Ionization: Place the complex in a periodic box of water and add ions to neutralize the system.
-
Minimization and Equilibration: Perform energy minimization to remove steric clashes, followed by a series of equilibration steps to bring the system to the desired temperature and pressure.
-
Production Run: Run the MD simulation for a desired length of time (typically nanoseconds to microseconds).
-
Trajectory Analysis: Analyze the trajectory to understand the stability of the complex, key interactions, and conformational changes.
Visualizing In Silico Workflows and Biological Pathways
To better illustrate the concepts discussed, the following diagrams are provided in Graphviz DOT language.
In Silico Drug Discovery Workflow
Caption: A typical in silico drug discovery workflow for novel derivatives.
Simplified Nicotinic Acetylcholine Receptor Signaling
Caption: Simplified signaling pathway of an nAChR agonist.
Comparative Analysis and Best Practices
| Technique | Strengths | Weaknesses | Best For |
| Molecular Docking | Fast, high-throughput | Scoring functions can be inaccurate, static view of the receptor | Virtual screening, initial pose prediction |
| QSAR | Predictive power for new compounds, identifies key descriptors | Requires a good dataset, limited to congeneric series | Lead optimization, activity prediction |
| MD Simulations | Dynamic view of interactions, can calculate binding free energies | Computationally expensive, sensitive to force field choice | Understanding binding mechanisms, refining docked poses |
Expert Recommendations:
-
A Tiered Approach: Begin with high-throughput molecular docking to screen a large library of virtual compounds.
-
Data-Driven QSAR: For a series of synthesized compounds with experimental data, develop a robust QSAR model to guide further optimization.
-
Focused MD Simulations: Use MD simulations on the most promising candidates from docking and QSAR to gain a deeper understanding of their binding dynamics and to calculate more accurate binding free energies.
-
Experimental Feedback Loop: Crucially, in silico predictions must be validated through experimental synthesis and biological testing. This experimental data should then be used to refine and improve the computational models.[7]
Conclusion
The in silico modeling of this compound derivatives offers a powerful suite of tools to accelerate the drug discovery process. By judiciously applying and integrating molecular docking, QSAR, and molecular dynamics simulations, researchers can gain significant insights into the structure-activity relationships of this promising class of compounds. This comparative guide provides a framework for selecting the appropriate computational tools and for understanding the causality behind these choices, ultimately paving the way for the rational design of novel therapeutics.
References
-
G. Murineddu, G. A. Pinna, et al. (2019). Novel N-aryl Nicotinamide Derivatives: Taking Stock on 3,6-diazabicyclo[3.1.1]heptanes as Ligands for Neuronal Acetylcholine Receptors. European Journal of Medicinal Chemistry, 180, 51-61. [Link]
-
F. Deligia, G. Murineddu, et al. (2015). Design of novel 3,6-diazabicyclo[3.1.1]heptane derivatives with potent and selective affinities for α4β2 neuronal nicotinic acetylcholine receptors. Bioorganic & Medicinal Chemistry Letters, 25(20), 4569-4573. [Link]
-
Y. Xu, et al. (2021). In silico studies of ASEM analogues targeting α7-nAChR and experimental verification. RSC Advances, 11(10), 5567-5575. [Link]
-
H. R. Arias, et al. (2012). Nicotinic acetylcholine receptor ligands; a patent review (2006-2011). Expert Opinion on Therapeutic Patents, 22(6), 635-653. [Link]
-
G. Murineddu, G. A. Pinna, et al. (2019). Novel N-aryl Nicotinamide Derivatives: Taking Stock on 3,6-diazabicyclo[3.1.1]heptanes as Ligands for Neuronal Acetylcholine Receptors. European Journal of Medicinal Chemistry, 180, 51-61. [Link]
-
G. Murineddu, et al. (2008). Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for neuronal nicotinic acetylcholine receptors. Bioorganic & Medicinal Chemistry Letters, 18(23), 6147-6150. [Link]
-
F. Deligia, G. Murineddu, et al. (2015). Design of novel 3,6-diazabicyclo[3.1.1]heptane derivatives with potent and selective affinities for α4β2 neuronal nicotinic acetylcholine receptors. ResearchGate. [Link]
-
A. B. Can, U. A. T. Bayrak, & D. D. T. Dalkara. (2020). Nicotinic receptor pharmacology in silico: Insights and challenges. Computational and Structural Biotechnology Journal, 18, 1143-1154. [Link]
-
G. Murineddu, et al. (2008). Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for neuronal nicotinic acetylcholine receptors. PubMed. [Link]
-
P. G. De Benedetti, et al. (2001). Ligands of Neuronal Nicotinic Acetylcholine Receptor (nAChR): Inferences From the Hansch and 3-D Quantitative Structure-Activity Relationship (QSAR) Models. Current Medicinal Chemistry, 8(11), 1329-1348. [Link]
-
Y. Xu, et al. (2021). In silico studies of ASEM analogues targeting α7- nAChR and experimental verification. Semantic Scholar. [Link]
-
G. Murineddu, et al. (2008). Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for neuronal nicotinic acetylcholine receptors. IRIS-BOA. [Link]
-
P. G. De Benedetti, et al. (2001). Ligands of Neuronal Nicotinic Acetylcholine Receptor (nAChR): Inferences from the Hansch and 3-D Quantitative Structure-Activity Relationship (QSAR) Models. ResearchGate. [Link]
-
C. Gotti, M. Zoli, & F. Clementi. (2014). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Molecules, 19(9), 14619-14652. [Link]
-
T. M. Fakih, A. D. Rizkita, S. A. Dewi, & M. Muchtaridi. (2024). In silico approaches for developing sesquiterpene derivatives as antagonists of human nicotinic acetylcholine receptors (nAChRs) for nicotine addiction treatment. Heliyon, 10(1), e23601. [Link]
-
M. I. Cadagan, et al. (2018). Molecular interactions of type I and type II positive allosteric modulators with the human α7 nicotinic acetylcholine receptor: An in silico study. ResearchGate. [Link]
-
B. Cuffari. (2020). Validating the In-Silico Model for Toxicity Studies. News-Medical.Net. [Link]
-
A. Boulaamane, et al. (2024). An In Silico Study Based on QSAR and Molecular Docking and Molecular Dynamics Simulation for the Discovery of Novel Potent Inhibitor against AChE. Pharmaceuticals, 17(7), 830. [Link]
-
C. Matera, C. Papotto, C. Dallanoce, & M. De Amici. (2023). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. Pharmacological Research, 194, 106813. [Link]
Sources
- 1. air.unimi.it [air.unimi.it]
- 2. Design of novel 3,6-diazabicyclo[3.1.1]heptane derivatives with potent and selective affinities for α4β2 neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotinic acetylcholine receptor ligands; a patent review (2006-2011) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel N-aryl nicotinamide derivatives: Taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nicotinic receptor pharmacology in silico: Insights and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In silico studies of ASEM analogues targeting α7-nAChR and experimental verification - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Compounds Containing the 3-Azabicyclo[3.1.1]heptan-6-ol Moiety
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer improved physicochemical properties and biological activity is perpetual. The 3-azabicyclo[3.1.1]heptan-6-ol moiety has emerged as a promising structural motif, serving as a conformationally restricted bioisostere for commonly used piperidine and pyridine rings. This guide provides a comparative analysis of the biological activities of compounds incorporating this scaffold, with a focus on their therapeutic potential, structure-activity relationships, and the experimental methodologies used for their evaluation.
The 3-Azabicyclo[3.1.1]heptane Scaffold: A Gateway to Novel Bioactivities
The rigid bicyclic structure of the 3-azabicyclo[3.1.1]heptane core offers a distinct three-dimensional geometry that can enhance binding affinity and selectivity for various biological targets. The introduction of a hydroxyl group at the 6-position further expands the potential for hydrogen bonding interactions within receptor binding pockets, making the 3-azabicyclo[3.1.1]heptan-6-ol moiety a particularly attractive building block in drug discovery.
Comparative Analysis of Biological Targets and Activity
Compounds featuring the 3-azabicyclo[3.1.1]heptan-6-ol core have demonstrated significant activity at different classes of receptors, highlighting the versatility of this scaffold. Below, we compare two distinct therapeutic areas where this moiety has shown promise: P2Y14 receptor antagonism for inflammatory conditions and potential modulation of central nervous system (CNS) receptors for neurological disorders.
Potent and Selective Antagonism of the P2Y14 Receptor
A notable example of a biologically active compound containing the 3-azabicyclo[3.1.1]heptan-6-ol moiety is a potent and selective antagonist of the P2Y14 receptor. This G-protein coupled receptor is implicated in inflammatory and immune responses, making it an attractive target for therapeutic intervention.
One such derivative, (1R,5S,6r)-6-aryl-3-azabicyclo-[3.1.1]heptan-6-ol (MRS4833), has demonstrated high affinity for the P2Y14 receptor with an IC50 value of 5.92 nM[1]. The presence of the α-hydroxyl group is critical for this high affinity, as its removal results in an 89-fold decrease in potency[1]. This underscores the importance of the 6-ol functional group in establishing key interactions within the receptor's binding site.
| Compound ID | Biological Target | Assay Type | IC50 (nM) | Reference |
| MRS4833 | P2Y14 Receptor | Radioligand Binding Assay | 5.92 | [1] |
| Deoxy-MRS4833 | P2Y14 Receptor | Radioligand Binding Assay | ~527 | [1] |
Emerging Potential in Central Nervous System Disorders
While less characterized than their P2Y14 antagonist counterparts, derivatives of the 3-azabicyclo[3.1.1]heptane scaffold are being explored for their potential to modulate CNS receptors. The core structure is being investigated for its ability to interact with dopamine and serotonin receptors, which are key targets in the treatment of depression, anxiety, and addiction[1]. Although specific biological data for 3-azabicyclo[3.1.1]heptan-6-ol derivatives in this context is still emerging, the related 3-azabicyclo[3.2.0]heptane scaffold has yielded dopaminergic ligands with affinity for D2 and D3 receptors[2]. This suggests a promising avenue for future research and development of novel CNS-active agents based on the 3-azabicyclo[3.1.1]heptan-6-ol core.
Structure-Activity Relationship (SAR) Insights
-
The 6-hydroxyl group: As demonstrated in the case of the P2Y14 antagonist MRS4833, the presence and stereochemistry of the hydroxyl group at the 6-position can be a critical determinant of high-affinity binding, likely through hydrogen bond formation with the target receptor[1].
-
The Bicyclic Core: The rigid nature of the 3-azabicyclo[3.1.1]heptane system provides a fixed orientation for substituents, which can lead to enhanced selectivity compared to more flexible scaffolds like piperidine.
-
Substituents on the Nitrogen: The nature of the substituent on the nitrogen atom at the 3-position significantly influences the overall pharmacological profile, directing the compound's activity towards different receptor families.
Experimental Protocols for Biological Evaluation
To ensure the scientific integrity of this guide, we provide detailed, step-by-step methodologies for key experiments relevant to the biological evaluation of compounds containing the 3-azabicyclo[3.1.1]heptan-6-ol moiety.
P2Y14 Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity of a test compound for the P2Y14 receptor by measuring its ability to compete with a known radioligand.
Materials:
-
HEK293 cell membranes expressing the human P2Y14 receptor
-
[³H]-UDP-glucose (Radioligand)
-
Test compound (e.g., a 3-azabicyclo[3.1.1]heptan-6-ol derivative)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 500 mM NaCl
-
96-well filter plates (GF/B)
-
Scintillation fluid and counter
Procedure:
-
Assay Setup: In a 96-well plate, add 50 µL of binding buffer, 25 µL of the test compound at various concentrations, and 25 µL of [³H]-UDP-glucose (final concentration ~2 nM).
-
Initiate Reaction: Add 100 µL of the P2Y14 receptor-expressing cell membranes (10-20 µg protein/well) to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Terminate the assay by rapid filtration through the GF/B filter plate using a cell harvester.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Scintillation Counting: Dry the filter plate, add 50 µL of scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.
Nicotinic Acetylcholine Receptor (nAChR) Binding Assay
This protocol provides a general method for assessing the binding of compounds to nAChRs, which could be a potential target class for this scaffold.
Materials:
-
Cell membranes from a cell line expressing the desired nAChR subtype (e.g., α4β2)
-
[³H]-Epibatidine (Radioligand)
-
Test compound
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well filter plates (GF/C)
-
Scintillation fluid and counter
Procedure:
-
Assay Setup: To each well of a 96-well plate, add 50 µL of binding buffer, 50 µL of the test compound at various concentrations, and 50 µL of [³H]-Epibatidine (final concentration ~0.2 nM).
-
Initiate Reaction: Add 50 µL of the nAChR-expressing cell membranes (50-100 µg protein/well).
-
Incubation: Incubate the plate at 25°C for 2 hours.
-
Filtration: Terminate the binding by rapid filtration through the GF/C filter plate.
-
Washing: Wash the filters four times with 200 µL of ice-cold wash buffer.
-
Scintillation Counting: Dry the filters, add scintillation fluid, and measure radioactivity.
-
Data Analysis: Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
Visualizing Biological Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: P2Y14 Receptor Signaling Pathway.
Caption: Drug Discovery Workflow.
Conclusion
The 3-azabicyclo[3.1.1]heptan-6-ol moiety represents a valuable and versatile scaffold in contemporary drug discovery. Its unique conformational constraints and the presence of a key hydrogen-bonding feature have led to the development of potent and selective ligands for targets such as the P2Y14 receptor. Furthermore, emerging research suggests its potential for developing novel therapeutics for CNS disorders. The comparative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and scientists working to unlock the full therapeutic potential of this promising chemical entity.
References
-
Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Chemoenzymatic Synthesis and Evaluation of 3-Azabicyclo[3.2.0]heptane Derivatives as Dopaminergic Ligands. (2011). ResearchGate. Retrieved January 19, 2026, from [Link]
Sources
Comparative Analysis of 3-Azabicyclo[3.1.1]heptan-6-ol Hydrochloride Analogs: A Guide to Structure-Activity Relationships for Nicotinic Acetylcholine Receptor Ligands
Introduction: The Prominence of the 3-Azabicyclo[3.1.1]heptane Scaffold in Neuroscience Drug Discovery
The 3-azabicyclo[3.1.1]heptane framework represents a conformationally constrained piperidine isostere that has garnered significant attention in medicinal chemistry.[1] Its rigid structure provides a unique three-dimensional presentation of pharmacophoric elements, making it an attractive scaffold for targeting various receptors and enzymes in the central nervous system. A particularly fruitful area of investigation has been its use in the design of ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in a range of neurological disorders and addiction.[2][3] This guide provides a detailed examination of the structure-activity relationships (SAR) of analogs based on the 3-azabicyclo[3.1.1]heptan-6-ol hydrochloride backbone, with a focus on their affinity and selectivity for different nAChR subtypes. Understanding these relationships is paramount for the rational design of novel therapeutics with improved efficacy and side-effect profiles.
The Strategic Advantage of a Rigid Scaffold in nAChR Ligand Design
The constrained nature of the 3-azabicyclo[3.1.1]heptane system reduces the entropic penalty upon binding to the receptor, which can contribute to higher affinity. Furthermore, the fixed spatial orientation of substituents allows for a more precise probing of the receptor's binding pocket, leading to enhanced selectivity. The inclusion of a hydroxyl group at the 6-position introduces a potential hydrogen bond donor and acceptor, which can form specific interactions with amino acid residues in the nAChR binding site, further influencing affinity and selectivity. The hydrochloride salt form enhances the compound's solubility and stability, which are crucial physicochemical properties for drug development.[4]
Structure-Activity Relationship (SAR) Analysis of 3-Azabicyclo[3.1.1]heptane Analogs
The affinity and selectivity of 3-azabicyclo[3.1.1]heptane analogs for nAChR subtypes, particularly the α4β2 and α7 subtypes, are highly dependent on the nature and position of substituents on the bicyclic core and the appended aromatic or heteroaromatic moieties.
Impact of Substitution at the N-3 Position
The substituent at the N-3 position of the 3-azabicyclo[3.1.1]heptane ring plays a critical role in receptor recognition. Typically, this position is adorned with an aromatic or heteroaromatic group that is crucial for binding to the nAChR. For the closely related 3,6-diazabicyclo[3.1.1]heptane series, it has been demonstrated that various substituted pyridinyl and nicotinamide moieties at this position can yield compounds with exceptionally high affinity for the α4β2 nAChR subtype.[3][5][6]
For instance, the presence of a 3-pyridinyl group is a common feature in many potent nAChR ligands. Modifications to this ring can have a profound impact on activity. Halogen substitution, such as a bromine atom at the 6-position of the pyridine ring, has been shown to significantly enhance affinity and selectivity for the α4β2 subtype over the α7 subtype.[6]
The Influence of Aromatic and Heteroaromatic Moieties
The nature of the aromatic system linked to the bicyclic core is a key determinant of pharmacological activity. In a series of 5-(3,6-diazabicyclo[3.1.1]heptan-3-yl)-N-arylnicotinamides, the aryl group's electronic and steric properties were systematically varied.[5] It was found that a 2-fluorophenyl group resulted in a compound with an outstanding α4β2 Ki value of 10 pM and remarkable selectivity over the α7 subtype.[5] This highlights the importance of specific electronic and steric interactions between the ligand and the receptor.
The Role of the 6-Hydroxy Group
While specific SAR data for a wide range of 6-hydroxy analogs is not extensively available in the reviewed literature, the presence of a hydroxyl group at this position is anticipated to influence binding affinity through hydrogen bonding interactions. Depending on the topography of the nAChR binding site, this hydroxyl group could serve as a hydrogen bond donor or acceptor, potentially increasing affinity. Its stereochemical orientation (endo vs. exo) would be critical in determining the feasibility and strength of such interactions.
Comparative Performance of 3,6-Diazabicyclo[3.1.1]heptane Analogs at nAChRs
To illustrate the SAR principles discussed, the following table summarizes the binding affinities of a series of 3,6-diazabicyclo[3.1.1]heptane analogs, which serve as close structural surrogates for the 3-azabicyclo[3.1.1]heptan-6-ol class.
| Compound | R Group at N-3 | α4β2 Ki (nM) | α7 Ki (nM) | α7/α4β2 Selectivity Ratio |
| 4a | 3-Pyridinyl | 0.056 | >1000 | >17857 |
| 4b | 6-Methyl-3-pyridinyl | 0.041 | >1000 | >24390 |
| 4c | 6-Bromo-3-pyridinyl | 0.023 | 29.8 | 1295 |
| 35 | 5-(N-(2-fluorophenyl)nicotinamide) | 0.010 | >1000 | >100000 |
| 39 | 5-(N-(3-fluorophenyl)nicotinamide) | 0.022 | >1000 | >45454 |
| 43 | 5-(N-(2-fluorophenyl)nicotinamide) | 0.010 | >1000 | >100000 |
Data sourced from G. Murineddu et al., Bioorg. Med. Chem. Lett., 2008 and F. G. G. Galtieri et al., Eur. J. Med. Chem., 2019.[5][6]
Key SAR Insights Visualized
The following diagram illustrates the key structure-activity relationships for this class of compounds.
Caption: Key SAR determinants for 3-azabicyclo[3.1.1]heptane analogs.
Experimental Protocols: Radioligand Binding Assay for nAChR Affinity
The determination of binding affinities (Ki values) for novel analogs is typically achieved through competitive radioligand binding assays. The following is a representative protocol based on methodologies described in the literature.[7][8]
Materials and Reagents
-
Cell Lines: Human embryonic kidney (HEK) cells stably expressing the desired nAChR subtype (e.g., α4β2).
-
Radioligand: A high-affinity radiolabeled ligand, such as [³H]-epibatidine or [¹²⁵I]-epibatidine.
-
Competitor Ligands: The unlabeled test compounds (this compound analogs) and a known reference compound (e.g., nicotine).
-
Assay Buffer: Phosphate-buffered saline (PBS) or other suitable buffer.
-
Filtration System: A cell harvester with glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.
-
Scintillation Counter: For detecting radioactivity.
Step-by-Step Procedure
-
Cell Preparation: Culture HEK cells expressing the target nAChR subtype to the appropriate density. On the day of the assay, gently scrape and resuspend the cells in assay buffer.
-
Assay Setup: In a 96-well plate or individual tubes, add a fixed amount of the cell suspension.
-
Competition Binding:
-
Total Binding: Add only the radioligand at a concentration near its Kd.
-
Non-specific Binding: Add the radioligand and a high concentration of a non-labeled competitor (e.g., 100 µM nicotine) to saturate all specific binding sites.
-
Competitive Binding: Add the radioligand and varying concentrations of the test compounds.
-
-
Incubation: Incubate the plates/tubes for a defined period (e.g., 15-20 minutes) at room temperature to allow the binding to reach equilibrium.[7]
-
Harvesting: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand (on the cells trapped by the filter) from the unbound radioligand.
-
Washing: Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis (e.g., Prism) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
The 3-azabicyclo[3.1.1]heptane scaffold is a versatile platform for the design of potent and selective nAChR ligands. The SAR studies on closely related analogs reveal that high affinity for the α4β2 subtype is driven by the nature of the N-3 substituent, with halogenated pyridinyl and N-arylnicotinamide moieties being particularly effective. The anticipated contribution of a 6-hydroxy group through hydrogen bonding offers an additional avenue for optimizing ligand-receptor interactions. The experimental protocols outlined provide a robust framework for the pharmacological evaluation of novel analogs, enabling the continued development of this promising class of compounds for the treatment of neurological disorders.
References
-
Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging | Journal of Neuroscience. (2023-01-04). Retrieved from [Link]
- Coe, J. W., et al. (2005). Varenicline: An α4β2 Nicotinic Receptor Partial Agonist for Smoking Cessation. Journal of Medicinal Chemistry, 48(10), 3474–3477.
- Galtieri, F. G. G., et al. (2019). Novel N-aryl nicotinamide derivatives: taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine receptors. European Journal of Medicinal Chemistry, 180, 51-61.
- Gotti, C., et al. (2006). Identification of the Nicotinic Receptor Subtypes Expressed on Dopaminergic Terminals in the Rat Striatum. Journal of Neuroscience, 26(20), 5573-5582.
-
Galtieri, F. G. G., et al. (2019). Novel N-aryl nicotinamide derivatives: Taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine receptors. PubMed, 31299587. Retrieved from [Link]
- Fujii, S., et al. (2011). Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay. Frontiers in Pharmacology, 2, 63.
-
BindingDB. Retrieved from [Link]
- Papke, R. L., et al. (2014). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. Journal of Pharmacological and Toxicological Methods, 70(3), 241-250.
- Murineddu, G., et al. (2008). Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for neuronal nicotinic acetylcholine receptors. Bioorganic & Medicinal Chemistry Letters, 18(23), 6147-6150.
- Mykhailiuk, P. K. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres.
-
Galtieri, F. G. G., et al. (2019). Novel N-aryl nicotinamide derivatives: Taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine receptors. ResearchGate. Retrieved from [Link]
- Reinart-Okugbeni, R., et al. (2012). Chemoenzymatic synthesis and evaluation of 3-azabicyclo[3.2.0]heptane derivatives as dopaminergic ligands. European Journal of Medicinal Chemistry, 55, 255-261.
- Denisenko, A. V., et al. (2010). 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a promising building block for medicinal chemistry. Organic Letters, 12(19), 4372-4375.
- Abdullah, N. A. B., et al. (2017). Chemistry and Pharmacological Studies of 3-Alkoxy-2,5-Disubstituted-Pyridinyl Compounds as Novel Selective α4β2 Nicotinic Acetylcholine Receptor Ligands That Reduces Alcohol Intake in Rats. Journal of Medicinal Chemistry, 60(20), 8448-8462.
-
Denisenko, A. V., et al. (2010). 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A Promising Building Block for Medicinal Chemistry. Sci-Hub. Retrieved from [Link]
- Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv.
-
Coe, J. W., et al. (2005). Varenicline: An α4β2 Nicotinic Receptor Partial Agonist for Smoking Cessation. ResearchGate. Retrieved from [Link]
- Chernykh, A. V., et al. (2021). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry, 86(17), 11845-11855.
-
Chernykh, A. V., et al. (2021). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. ResearchGate. Retrieved from [Link]
- Fagerström, K., & Hughes, J. (2008). Case History: Chantix (TM)/Champix (TM) (Varenicline Tartrate), a Nicotinic Acetylcholine Receptor Partial Agonist as a Smoking Cessation Aid. CNS Drug Reviews, 14(1), 1-14.
- Cinciripini, P. M., et al. (2013). Varenicline for smoking cessation: a narrative review of efficacy, adverse effects, use in at-risk populations, and adherence.
Sources
- 1. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery - Enamine [enamine.net]
- 2. air.unimi.it [air.unimi.it]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Novel N-aryl nicotinamide derivatives: Taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
- 8. Frontiers | Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay [frontiersin.org]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 3-Azabicyclo[3.1.1]heptan-6-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
As Senior Application Scientists, our role extends beyond the synthesis and application of novel compounds; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride, ensuring the safety of laboratory personnel and the protection of our environment. This is not merely a checklist, but a validation of responsible chemical stewardship.
The Core Principle: Understanding the "Why" Behind Disposal
This compound belongs to the broad class of heterocyclic amines. While the specific toxicological properties of this compound have not been exhaustively investigated, the general characteristics of this chemical family necessitate a cautious approach[1]. Heterocyclic amines can exhibit mutagenic and carcinogenic properties, meaning they have the potential to cause genetic mutations and cancer[2][3][4].
Furthermore, upon combustion, this compound may release toxic gases, including nitrogen oxides (NOx) and hydrogen chloride gas[1]. These factors underpin the primary directive for its disposal: Do not attempt to neutralize or dispose of this chemical via standard laboratory drains or as regular solid waste. The recommended and most secure method of disposal is incineration in a licensed hazardous waste facility equipped with an afterburner and scrubber to neutralize harmful combustion byproducts[1].
This approach ensures the complete destruction of the organic molecule, mitigating potential long-term environmental and health risks. Your institution's Environmental Health & Safety (EHS) office will have a contract with a licensed professional waste disposal service to handle this process[1].
Operational Plan: From Benchtop to Pickup
The proper management of chemical waste is a regulated process. In the United States, the Environmental Protection Agency (EPA) outlines specific procedures for laboratories that generate hazardous waste. The following steps align with these regulations to ensure compliance and safety from the moment the compound is deemed waste.
Step 1: Waste Identification and Segregation
Immediately upon deciding to discard this compound, it must be treated as hazardous waste.
-
Segregation is Key: Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department. Incompatible wastes can react, leading to the generation of gas, heat, or fire[1][5]. Keep amine hydrochloride waste separate from other categories like halogenated solvents, non-halogenated solvents, and corrosive wastes.
Step 2: Container Selection and Management
The integrity of the waste container is critical to prevent leaks and exposure.
-
Use Appropriate Containers: The ideal primary container is the original manufacturer's bottle. If this is not feasible, use a clean, sturdy, and chemically compatible container. High-density polyethylene (HDPE) is a suitable choice. Ensure the container has a secure, tightly sealing lid[5][6].
-
Keep Containers Closed: Waste containers must remain sealed at all times, except when you are actively adding waste[6][7][8]. Do not leave a funnel in an open container. This is a common and critical regulatory violation, as it allows for the potential release of vapors.
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
The EPA allows for the accumulation of hazardous waste at or near the point of generation in what is known as a Satellite Accumulation Area (SAA)[1][6][8][9][10]. This is typically a designated area within your laboratory.
-
Location: The SAA must be under the control of the laboratory personnel generating the waste[1][6][7].
-
Volume Limits: A single SAA can accumulate up to 55 gallons of non-acutely hazardous waste or one quart of acutely hazardous waste[1][6][9][11]. Once this limit is reached, the container must be dated and moved to a central storage area within three days[1][6][7].
-
Secondary Containment: It is best practice to keep your waste container in a secondary containment bin, such as a plastic tub, to contain any potential leaks[8][10].
Step 4: Proper Labeling—A Non-Negotiable Requirement
Clear and accurate labeling is paramount for safety and regulatory compliance. An unlabeled container of chemical waste is a significant safety hazard and can result in costly disposal fees for analytical identification.
All hazardous waste labels must contain the following information[8][12][13][14]:
-
The words "Hazardous Waste" .
-
The full chemical name : "this compound". Do not use abbreviations or chemical formulas[15].
-
A clear indication of the hazards . This can be a pictogram or written text (e.g., "Toxic," "Irritant").
-
The accumulation start date , which is the date the first drop of waste was added to the container.
Your institution's EHS department will likely provide standardized hazardous waste labels.
Quantitative Data Summary: EPA Satellite Accumulation Area Limits
| Waste Type | Maximum Volume Limit | Procedure When Limit is Reached |
| Non-Acutely Hazardous Waste | 55 Gallons | Date the container and move to the central accumulation area within 3 calendar days.[1][6][7] |
| Acutely Hazardous Waste | 1 Quart (Liquid) | Date the container and move to the central accumulation area within 3 calendar days.[1][6][7] |
Disposal Workflow and Decision Logic
The following diagrams illustrate the procedural flow for waste handling within the laboratory and the decision-making process for the disposal of this compound.
Caption: In-lab workflow for hazardous waste accumulation.
Caption: Disposal decision logic for the target compound.
Final Logistical Step: Arranging for Disposal
Once your waste container is full or you have no further need to accumulate this specific waste stream, contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup. Do not move the waste from one laboratory to another[6]. The EHS professionals are trained to handle the transport from your SAA to the central accumulation area and will manage the final off-site disposal process.
By adhering to these detailed procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold the scientific community's commitment to environmental responsibility.
References
- Cornell University Environmental Health and Safety. (n.d.). Chapter 6 - Where Hazardous Waste Is Generated (Satellite Accumulation Areas).
- Virginia Department of Environmental Quality. (n.d.). Satellite Accumulation Area Requirements.
- Colorado Department of Public Health & Environment. (n.d.). Satellite Accumulation Area Guidance for Large Quantity Generators.
- Massachusetts Department of Environmental Protection. (n.d.). Satellite Area Accumulation of Hazardous Waste.
- California Department of Toxic Substances Control. (n.d.). Satellite Accumulation.
- International Labour Organization. (2011). Heterocyclic Compounds: Health Hazards.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Youngstown State University. (n.d.). Laboratory/Chemical Waste Guidelines.
- Eastern Washington University. (2023). Laboratory Container Labeling.
- International Labour Organization. (2011). Heterocyclic Compounds: Physical & Chemical Hazards.
- NutritionFacts.org. (n.d.). Heterocyclic Amines.
- Sugimura, T., Wakabayashi, K., Nakagama, H., & Nagao, M. (1997). Health risks of heterocyclic amines. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 376(1-2), 185-194.
- Botanical-online. (n.d.). Heterocyclic amines toxicity.
- U.S. Environmental Protection Agency. (n.d.). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
- U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
- LabManager. (2021). Managing Hazardous Chemical Waste in the Lab.
- MedicalLab Management. (n.d.). Laboratory Waste Management: The New Regulations.
- American Chemical Society. (n.d.). Regulation of Laboratory Waste.
- Cornell University Environmental Health and Safety. (n.d.). 7.8.2 Labeling Requirements.
- University of Illinois Division of Research Safety. (2019). Labeling Chemicals in Laboratories.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Collect and Recycle. (n.d.). Amine Disposal For Businesses.
- Sciencemadness Wiki. (n.d.). Proper disposal of chemicals.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- AFPM. (n.d.). Where are ammonium chloride and amine hydrochloride salt found in your crude unit?.
Sources
- 1. deq.virginia.gov [deq.virginia.gov]
- 2. heterocyclic amines | Health Topics | NutritionFacts.org [nutritionfacts.org]
- 3. Health risks of heterocyclic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heterocyclic amines toxicity – Botanical online [botanical-online.com]
- 5. collectandrecycle.com [collectandrecycle.com]
- 6. Chapter 6 - Where Hazardous Waste Is Generated (Satellite Accumulation Areas) | Environment, Health and Safety [ehs.cornell.edu]
- 7. dtsc.ca.gov [dtsc.ca.gov]
- 8. Laboratory/Chemical Waste Guidelines | YSU [ysu.edu]
- 9. mass.gov [mass.gov]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. hermes.cde.state.co.us [hermes.cde.state.co.us]
- 12. in.ewu.edu [in.ewu.edu]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. MedicalLab Management Magazine [medlabmag.com]
- 15. Labeling Chemicals in Laboratories | Division of Research Safety | Illinois [drs.illinois.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride
This guide provides an essential framework for the safe handling of 3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride in a laboratory setting. As drug development professionals, our commitment to safety is paramount, not only for regulatory compliance but as a foundational principle of scientific excellence. The protocols outlined herein are designed to establish a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in a comprehensive understanding of the potential risks and the rationale behind each protective measure.
A critical consideration for this compound is that its chemical, physical, and toxicological properties have not been thoroughly investigated.[1] This absence of comprehensive data necessitates a conservative and diligent approach to safety. We must operate under the precautionary principle, treating the compound as potentially hazardous until proven otherwise.
Hazard Identification and Risk Assessment
While specific toxicity data for this compound is limited, an analysis of structurally similar bicyclic compounds allows us to anticipate potential hazards. The primary risks associated with handling this solid, powdered compound are exposure through skin contact, eye contact, and inhalation of airborne particles. Analogous compounds are known to cause skin, eye, and respiratory irritation.[2][3]
Therefore, a thorough risk assessment is the first step before any handling procedure. This involves evaluating the quantity of the substance being used, the duration of the handling procedure, and the potential for dust generation or aerosolization.
| GHS Hazard Classification (Anticipated) | Category | Hazard Statement | Source/Rationale |
| Skin Irritation | Category 2 | H315: Causes skin irritation | Based on data for similar bicyclo compounds.[2][3] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation | Based on data for similar bicyclo compounds.[2][3] |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation | Based on data for similar bicyclo compounds.[1][2][3] |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | Based on data for similar bicyclo compounds.[2] |
| Other Hazards | Not Available | The toxicological properties have not been fully investigated.[1][4] | Precautionary principle must be applied. |
Core Personal Protective Equipment (PPE) Mandates
The selection of PPE is not merely a checklist; it is a dynamic response to the specific risks identified. For this compound, a multi-layered defense is required.
Eye and Face Protection
Direct contact of chemical powders with the eyes can cause severe irritation and damage.[3]
-
Mandatory: ANSI Z87.1-compliant chemical safety goggles must be worn at all times when the compound is handled. These provide a seal around the eyes, offering superior protection from airborne dust and splashes compared to standard safety glasses.[5]
-
Recommended for High-Risk Procedures: When handling larger quantities or when there is a significant risk of splashing (e.g., during transfer or dissolution), a full face shield should be worn in addition to safety goggles.[6]
Hand Protection
The primary route of dermal exposure is through the hands. The goal is to prevent any skin contact with the compound.
-
Gloves: Chemical-resistant, powder-free nitrile gloves are the standard recommendation.[5][7] Nitrile offers a good balance of chemical resistance and dexterity.
-
Causality: The hydrochloride salt form may be corrosive or irritating upon prolonged contact. Always inspect gloves for tears or punctures before use. If contact occurs, remove the glove immediately, wash hands thoroughly with soap and water, and don a new glove. For extended procedures, consider double-gloving.
Body Protection
Protecting skin and personal clothing from contamination is crucial to prevent inadvertent exposure.
-
Lab Coat: A clean, fully-buttoned laboratory coat serves as the minimum barrier.[5][7]
-
Enhanced Protection: For tasks with a higher risk of contamination, such as handling significant quantities or cleaning spills, a disposable gown made of a non-absorbent material like polyethylene-coated polypropylene is recommended to prevent permeation.[6]
Respiratory Protection: An Essential Precaution
The inhalation of fine chemical dust can cause respiratory tract irritation.[1][3] Because the toxicological profile of this compound is not fully known, minimizing inhalation exposure is a critical control point.
-
Engineering Controls First: The primary method for controlling airborne particulates is to use engineering controls. Always handle this compound inside a certified chemical fume hood to minimize dust generation and contain any airborne particles.[5]
-
When Respirators are Required: In situations where a fume hood is not available or when dust generation is unavoidable (e.g., during large-scale transfers or spill cleanup), respiratory protection is mandatory.
-
Respirator Type: A NIOSH-approved N95 or higher-rated particulate respirator is the minimum requirement.[1][7] For higher levels of protection or for individuals with facial hair that may interfere with a tight seal, a powered air-purifying respirator (PAPR) should be considered.[7]
Operational and Disposal Plans
A safe protocol extends beyond wearing PPE; it encompasses the entire lifecycle of the chemical in the laboratory.
Safe Handling Workflow
The following workflow illustrates the procedural steps for safely handling this compound, integrating PPE usage at every stage.
Caption: Step-by-step workflow for the safe handling of this compound.
Spill and Emergency Procedures
-
Evacuate: Evacuate personnel from the immediate area.[1]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
PPE: Don appropriate PPE, including respiratory protection, double gloves, and eye/face protection.
-
Containment: Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials.
-
Cleanup: Carefully sweep up the absorbed material without creating dust.[1] Place it into a suitable, sealed, and clearly labeled container for chemical waste disposal.[1]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.
Disposal Plan
Improper disposal can lead to environmental contamination and pose a risk to others.
-
Waste Characterization: All materials contaminated with this compound, including the compound itself, solutions, and disposable PPE, must be treated as hazardous chemical waste.[5]
-
Containerization: Use clearly labeled, sealed, and chemically compatible containers for all waste streams.[5]
-
Professional Disposal: Do not dispose of this material down the drain or in regular trash.[5] Arrange for disposal through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[1]
By integrating these robust PPE and handling protocols, researchers can confidently work with this compound, ensuring both personal safety and the integrity of their scientific work.
References
-
Safety Data Sheet - 3-AZA-BICYCLO[3.1.1]HEPTAN-6-OL HYDROCHLORIDE. INDOFINE Chemical Company, Inc. Link
-
3-Azabicyclo[3.1.1]heptan-6-ol, hydrochloride (1:1) Safety Data Sheets. Echemi. Link
-
MSDS of 3-azabicyclo[3.1.1]heptane-6-carboxylic acid;hydrochloride. BOC Sciences.
-
Personal protective equipment for handling Cyclo(Gly-L-Pro). BenchChem. Link
-
3-Aza-bicyclo[3.1.1]heptane hydrochloride. Echemi. Link
-
Personal protective equipment for handling Cyclo(L-Trp-L-Trp). BenchChem. Link
-
This compound. Chem-Space. Link
-
3-oxa-6-azabicyclo[3.1.1]heptane hydrochloride. Sigma-Aldrich. Link
-
Safety Data Sheet - 6-(BOC-AMINO)-3-AZABICYCLO[3.1.1]HEPTANE. CymitQuimica. Link
-
Methyl 2-(Chloromethoxy-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylate. MDPI. Link
-
Benzyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate Safety Data Sheet. AK Scientific, Inc. Link
-
Personal protective equipment for preparing toxic drugs. GERPAC. Link
-
Personal protective equipment in your pharmacy. Alberta College of Pharmacy. Link
Sources
- 1. capotchem.cn [capotchem.cn]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. aksci.com [aksci.com]
- 4. indofinechemical.com [indofinechemical.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
